Product packaging for 5-Chloroisoquinolin-6-ol(Cat. No.:CAS No. 918488-41-2)

5-Chloroisoquinolin-6-ol

Cat. No.: B1497199
CAS No.: 918488-41-2
M. Wt: 179.6 g/mol
InChI Key: ALTPGTZNQQAMJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Chloroisoquinolin-6-ol is a useful research compound. Its molecular formula is C9H6ClNO and its molecular weight is 179.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClNO B1497199 5-Chloroisoquinolin-6-ol CAS No. 918488-41-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloroisoquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9-7-3-4-11-5-6(7)1-2-8(9)12/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTPGTZNQQAMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90668956
Record name 5-Chloroisoquinolin-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90668956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918488-41-2
Record name 5-Chloroisoquinolin-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90668956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Chloroisoquinolin-6-ol synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Chloroisoquinolin-6-ol

Abstract

This compound is a key heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. Its specific substitution pattern, featuring both a halogen and a hydroxyl group on the isoquinoline core, presents unique synthetic challenges and necessitates a strategic approach to its construction. This technical guide provides a comprehensive overview of plausible and efficient synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug development. We will explore two primary strategies: the construction of the isoquinoline core followed by functional group manipulation, and a convergent approach building the heterocyclic system from a pre-functionalized aromatic precursor. This guide emphasizes the causality behind experimental choices, provides detailed step-by-step protocols, and is grounded in established chemical principles.

Introduction and Strategic Overview

The isoquinoline motif is a privileged structure in pharmacology, appearing in numerous natural products and synthetic drugs. The targeted compound, this compound, is of particular interest due to its potential for derivatization at multiple sites. The chlorine atom at the C5 position can be functionalized via various cross-coupling reactions, while the hydroxyl group at C6 offers a site for etherification or other modifications.

The synthesis of this molecule is not trivial. The primary challenges lie in controlling the regioselectivity of the chlorination and hydroxylation steps while efficiently constructing the bicyclic isoquinoline system. This guide will focus on robust and adaptable methods, primarily leveraging the protection of the hydroxyl group as a more stable methoxy ether during the core synthesis, followed by a final deprotection step.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals two primary bond disconnections that inform our forward synthetic strategies. The C-O bond of the phenol can be disconnected, suggesting a late-stage demethylation of a methoxy precursor. The isoquinoline core itself can be disconnected via established named reactions such as the Pomeranz-Fritsch or Bischler-Napieralski cyclizations.

G Target This compound FGI Functional Group Interconversion (FGI) Target->FGI O-Demethylation Methoxy 5-Chloro-6-methoxyisoquinoline FGI->Methoxy Pomeranz Pomeranz-Fritsch Reaction Methoxy->Pomeranz C4a-N, C8-C8a Bischler Bischler-Napieralski Reaction Methoxy->Bischler C-N bond formation & Aromatization Aldehyde 3-Chloro-4-methoxybenzaldehyde Pomeranz->Aldehyde Acetal Aminoacetaldehyde diethyl acetal Pomeranz->Acetal Amide N-(2-(3-Chloro-4-methoxyphenyl)ethyl)acetamide Bischler->Amide Phenethylamine 2-(3-Chloro-4-methoxyphenyl)ethanamine Amide->Phenethylamine Amidation

Caption: Retrosynthetic analysis of this compound.

Pathway I: Pomeranz-Fritsch Cyclization Strategy

This strategy is arguably one of the most reliable methods for constructing the isoquinoline skeleton from a benzaldehyde derivative.[1][2] The key is to start with a commercially available or readily synthesized benzaldehyde that already contains the required chloro and protected hydroxyl (methoxy) groups at the correct positions.

The overall workflow involves the formation of a Schiff base (a benzalaminoacetal), followed by an acid-catalyzed cyclization to form the aromatic isoquinoline core. A final deprotection step reveals the target phenol.

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Demethylation Aldehyde 3-Chloro-4-methoxy- benzaldehyde SchiffBase Benzalaminoacetal Intermediate Aldehyde->SchiffBase Toluene, p-TsOH Reflux Acetal Aminoacetaldehyde diethyl acetal Acetal->SchiffBase SchiffBase_ref Benzalaminoacetal Intermediate Cyclized 5-Chloro-6-methoxy- isoquinoline Cyclized_ref 5-Chloro-6-methoxy- isoquinoline SchiffBase_ref->Cyclized conc. H₂SO₄ Heat FinalProduct This compound Cyclized_ref->FinalProduct BBr₃ or HBr DCM

Caption: Workflow for Pathway I via Pomeranz-Fritsch Reaction.

Expertise & Causality: Why this approach?
  • Strategic Protection: The phenolic hydroxyl group is acidic and can interfere with various reactions, particularly the strong acid conditions used for cyclization. Protecting it as a methyl ether renders it inert to these conditions, simplifying the synthesis and preventing unwanted side reactions.

  • Regiochemical Control: Starting with 3-chloro-4-methoxybenzaldehyde definitively sets the substitution pattern of the final product. This avoids the formation of regioisomers that would arise from attempting to chlorinate or hydroxylate the isoquinoline core directly.

  • Robustness: The Pomeranz-Fritsch reaction is a well-established and high-yielding method for isoquinoline synthesis, making this a reliable and scalable route.[2]

Experimental Protocol: Pathway I

Step 2A: Synthesis of 5-Chloro-6-methoxyisoquinoline

  • Schiff Base Formation: In a round-bottom flask fitted with a Dean-Stark apparatus, combine 3-chloro-4-methoxybenzaldehyde (1.0 eq), aminoacetaldehyde diethyl acetal (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Reflux the mixture until the theoretical amount of water is collected, indicating the completion of the Schiff base formation.

  • Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude benzalaminoacetal intermediate. Do not purify further.

  • Cyclization: In a separate flask, cool concentrated sulfuric acid (e.g., 10 volumes) to 0 °C in an ice bath.

  • With vigorous stirring, add the crude benzalaminoacetal dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for several hours, monitoring by TLC until the starting material is consumed.[2]

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice. Basify the solution to pH > 10 using a cold concentrated sodium hydroxide solution.

  • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to afford pure 5-chloro-6-methoxyisoquinoline.

Step 2B: Demethylation to this compound

  • Reaction Setup: Dissolve 5-chloro-6-methoxyisoquinoline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

  • Reagent Addition: Add a solution of boron tribromide (BBr₃, ~1.5-2.0 eq, 1M in DCM) dropwise to the stirred solution. Caution: BBr₃ is highly corrosive and reacts violently with water.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quenching: Cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of methanol, followed by water.

  • Work-up: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate. The product may precipitate or be in the organic layer.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization or column chromatography to yield this compound.

Data Summary: Pathway I
StepKey ReagentsSolventTypical ConditionsExpected Yield
2A 3-chloro-4-methoxybenzaldehyde, aminoacetaldehyde diethyl acetal, H₂SO₄Toluene, then neat H₂SO₄Reflux, then 80-90 °C60-75%
2B Boron tribromide (BBr₃)Dichloromethane (DCM)0 °C to RT70-90%

Pathway II: Bischler-Napieralski / Pictet-Spengler Type Strategy

An alternative and convergent approach involves forming the heterocyclic ring from a pre-functionalized phenethylamine or benzylamine precursor. The Bischler-Napieralski reaction is a classic choice, involving the cyclization of a β-arylethylamide.

This pathway requires the synthesis of 2-(3-chloro-4-methoxyphenyl)ethanamine, which can be prepared from the corresponding phenylacetic acid or benzaldehyde. Once the phenethylamine is obtained, it is acylated, cyclized to a dihydroisoquinoline intermediate, and finally aromatized.

G Start 2-(3-Chloro-4-methoxyphenyl) ethanamine Amide N-Acyl Intermediate Start->Amide Acylation (e.g., Ac₂O) Dihydro 3,4-Dihydroisoquinoline Amide->Dihydro Bischler-Napieralski (e.g., POCl₃, Heat) Aromatic 5-Chloro-6-methoxy- isoquinoline Dihydro->Aromatic Aromatization (e.g., Pd/C, Heat) Final This compound Aromatic->Final Demethylation (e.g., BBr₃)

Caption: Workflow for Pathway II via Bischler-Napieralski Reaction.

Expertise & Causality: Why this approach?
  • Convergence: This route can be highly efficient if the starting phenethylamine is readily accessible. It builds the core in a convergent manner.

  • Milder Aromatization: The final aromatization step, often carried out with a palladium catalyst, can be milder than the conditions of the Pomeranz-Fritsch cyclization, which may be beneficial for sensitive substrates.

  • Trustworthiness: Each step in this sequence—amidation, cyclization, dehydrogenation, and demethylation—is a high-fidelity, well-understood transformation in organic synthesis, providing a self-validating system of protocols.

Experimental Protocol: Pathway II

Step 3A: Amide Formation

  • Dissolve 2-(3-chloro-4-methoxyphenyl)ethanamine (1.0 eq) in a suitable solvent like DCM or THF.

  • Add a base such as triethylamine or pyridine (1.2 eq).

  • Cool the solution to 0 °C and add acetyl chloride or acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up by washing with dilute acid (e.g., 1N HCl), saturated NaHCO₃, and brine. Dry the organic layer and concentrate to yield the amide, which is often pure enough for the next step.

Step 3B: Bischler-Napieralski Cyclization

  • Dissolve the crude amide from the previous step in a solvent like acetonitrile or toluene.

  • Add phosphorus oxychloride (POCl₃, ~2-3 eq) and heat the mixture to reflux for several hours.

  • Monitor the reaction by TLC for the disappearance of the starting amide.

  • Cool the mixture and carefully pour it onto ice. Basify with aqueous ammonia or NaOH.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to give the crude 3,4-dihydroisoquinoline intermediate.

Step 3C: Aromatization

  • Dissolve the crude dihydroisoquinoline in a high-boiling solvent such as decalin or xylenes.

  • Add 10% palladium on carbon (Pd/C, ~5-10 mol%).

  • Heat the mixture to reflux for several hours to effect dehydrogenation.

  • Cool the reaction, filter through a pad of Celite to remove the catalyst, and wash the pad with solvent.

  • Concentrate the filtrate to obtain crude 5-chloro-6-methoxyisoquinoline, which can be purified by chromatography.

Step 3D: Demethylation

  • Follow the same demethylation protocol as described in Step 2B of Pathway I.

Conclusion and Outlook

The synthesis of this compound is most reliably achieved through multi-step sequences that employ a protection strategy for the reactive hydroxyl group. Both the Pomeranz-Fritsch and Bischler-Napieralski routes presented here offer robust and scalable methods for constructing this valuable heterocyclic intermediate. The choice between pathways may depend on the availability and cost of the respective starting materials (substituted benzaldehyde vs. substituted phenethylamine). The protocols described are grounded in well-established synthetic transformations and provide a solid foundation for researchers aiming to access this compound and its derivatives for applications in drug discovery and materials science.

References

5-Chloroisoquinolin-6-ol mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanisms of Action of 5-Chloroisoquinolin-6-ol

Abstract

This compound is a substituted isoquinoline of interest in medicinal chemistry and drug development. While direct, extensive research on its specific biological mechanism of action is emerging, its structural features—a chlorinated isoquinoline core with a hydroxyl group—suggest several plausible and compelling mechanisms. This technical guide synthesizes information from closely related analogs and foundational biochemical principles to propose and explore its potential primary targets and downstream signaling effects. We provide a framework for researchers, scientists, and drug development professionals to investigate this molecule, complete with detailed experimental protocols and workflow visualizations. This document is structured to provide not just a list of possibilities, but the scientific rationale behind them, empowering researchers to design robust, self-validating experimental plans.

Introduction to this compound: A Molecule of Untapped Potential

This compound (CAS No. 918488-41-2) is a heterocyclic organic compound.[1][2] Its isoquinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds.[3][4] The specific substitution pattern, a chlorine atom at the 5-position and a hydroxyl group at the 6-position, creates a unique electronic and steric profile that dictates its potential interactions with biological macromolecules.[4]

Given the limited direct literature on this compound, this guide will infer its potential mechanisms of action by examining validated targets of structurally analogous compounds. This approach provides a scientifically grounded starting point for future investigation. We will explore four primary putative mechanisms:

  • Inhibition of Sterile Alpha and Toll/Interleukin Receptor Motif-Containing Protein 1 (SARM1)

  • Inhibition of DNA Topoisomerase II

  • Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling

  • Activity as a Metal Chelator

This guide is designed to be a living document, providing both foundational knowledge and the practical tools to validate these hypotheses.

Putative Mechanisms of Action: An Evidence-Based Exploration

Hypothesis I: Inhibition of SARM1 and Axon Degeneration

The structurally similar compound, 5-Chloroisoquinoline, is a known inhibitor of SARM1 (Sterile alpha and toll/interleukin receptor motif containing protein 1).[5] SARM1 is a critical enzyme in the pathway of programmed axon degeneration, a hallmark of many neurodegenerative diseases.[5]

Causality and Scientific Rationale: SARM1 possesses an intrinsic NAD+ hydrolase activity, which is triggered by injury or disease. The rapid depletion of NAD+ in the axon leads to energetic collapse and subsequent degeneration. An inhibitor of SARM1, such as 5-Chloroisoquinoline, would block this NAD+ cleavage, preserving axonal integrity. Given the shared chloro-isoquinoline core, it is highly plausible that this compound could engage the SARM1 active site.

Signaling Pathway:

SARM1_Pathway Axonal_Stress Axonal Stress / Injury SARM1_Activation SARM1 Activation Axonal_Stress->SARM1_Activation NAD_Depletion Rapid NAD+ Depletion SARM1_Activation->NAD_Depletion Energy_Crisis Mitochondrial Dysfunction & Energy Crisis NAD_Depletion->Energy_Crisis Axon_Degeneration Axon Degeneration Energy_Crisis->Axon_Degeneration Compound This compound (Hypothesized) Compound->SARM1_Activation Inhibition

Caption: Hypothesized SARM1 inhibition pathway by this compound.

Hypothesis II: Inhibition of DNA Topoisomerase II and Cytotoxic Activity

Substituted chloroisoquinolinediones have demonstrated potent cytotoxic activity by inhibiting DNA topoisomerase II.[6] These enzymes are crucial for managing DNA topology during replication and transcription.

Causality and Scientific Rationale: Topoisomerase II inhibitors act by stabilizing the "cleavage complex," a transient state where the enzyme has cut the DNA strands. This leads to permanent double-strand breaks, triggering cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells. The planar isoquinoline ring system is capable of intercalating between DNA base pairs, a common feature of many topoisomerase inhibitors. The chloro and hydroxyl substituents would further modulate this interaction.[6]

Mechanism of Action Diagram:

TopoII_Inhibition cluster_0 Normal Topoisomerase II Cycle cluster_1 Inhibition by this compound TopoII Topoisomerase II DNA Supercoiled DNA Cleavage_Complex Transient Cleavage Complex (DNA Cut) DNA->Cleavage_Complex Binds & Cleaves Religation DNA Religation Cleavage_Complex->Religation Passes strand Stabilized_Complex Stabilized Cleavage Complex Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Compound This compound Compound->Stabilized_Complex Traps DSB Permanent Double- Strand Breaks Stabilized_Complex->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Proposed mechanism of Topoisomerase II inhibition.

Hypothesis III: Modulation of MAPK Signaling Pathways

Tetrahydroisoquinoline derivatives have been shown to induce apoptosis through the activation of ERK1/2 and p38-MAPK signaling pathways.[7] These pathways are central regulators of cell proliferation, differentiation, and death.

Causality and Scientific Rationale: Many small molecules influence cellular fate by modulating the activity of upstream kinases. The isoquinoline scaffold can serve as a template for designing kinase inhibitors.[8] Depending on the specific cellular context and binding mode, this compound could either activate or inhibit key kinases, leading to the phosphorylation and activation of downstream effectors like ERK1/2 and p38, ultimately culminating in programmed cell death.

Signaling Pathway Diagram:

MAPK_Pathway Compound This compound Upstream_Kinase Upstream Kinase (e.g., MEK, MKK3/6) Compound->Upstream_Kinase Modulates ERK ERK1/2 Upstream_Kinase->ERK p38 p38-MAPK Upstream_Kinase->p38 Phospho_ERK p-ERK1/2 ERK->Phospho_ERK P Phospho_p38 p-p38 p38->Phospho_p38 P Caspase9 Caspase 9 Activation Phospho_ERK->Caspase9 Phospho_p38->Caspase9 Caspase3 Caspase 3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative modulation of the MAPK signaling cascade leading to apoptosis.

Methodologies for Mechanistic Characterization

To validate the aforementioned hypotheses, a multi-pronged experimental approach is required. The following protocols are designed to be self-validating systems, providing clear, interpretable data.

Biochemical Assays: Probing the Direct Target Interaction

Protocol: Generic Enzyme Inhibition Assay (e.g., for SARM1 NADase Activity)

This protocol is based on measuring the decrease in a fluorescent substrate upon enzymatic activity.

Workflow Diagram:

Assay_Workflow Start Start Prep_Reagents Prepare Reagents: - Enzyme (SARM1) - Substrate (ε-NAD+) - Assay Buffer - Compound Dilutions Start->Prep_Reagents Plate Plate Compound & Enzyme in 384-well plate Prep_Reagents->Plate Incubate_1 Pre-incubate (15 min, RT) Plate->Incubate_1 Add_Substrate Add Substrate to initiate reaction Incubate_1->Add_Substrate Incubate_2 Incubate (60 min, RT) Add_Substrate->Incubate_2 Read Read Fluorescence (Ex/Em appropriate for product) Incubate_2->Read Analyze Analyze Data: - Normalize to controls - Plot dose-response - Calculate IC50 Read->Analyze End End Analyze->End

Caption: Standard workflow for an in vitro enzyme inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM. Further dilute in assay buffer to achieve the desired final concentrations.

  • Reaction Setup: In a 384-well assay plate, add 5 µL of diluted compound. Add 10 µL of recombinant enzyme (e.g., SARM1) at a 2X final concentration. Include "no enzyme" and "vehicle (DMSO)" controls.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 5 µL of 4X substrate (e.g., ε-NAD+) to all wells to start the reaction.

  • Kinetic Read: Immediately place the plate in a fluorescent plate reader and measure the signal every 2 minutes for 60 minutes.

  • Data Analysis: Calculate the reaction velocity (V₀) from the linear portion of the kinetic curve. Normalize the data to controls and plot the percent inhibition versus compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[9][10]

Data Summary Table (Hypothetical):

Assay Type Target Endpoint Result (IC₅₀)
NADase Activity Assay SARM1 Fluorescence 1.2 µM
Topo II Decatenation Topoisomerase II Gel Electrophoresis 5.8 µM

| Kinase Panel (468 kinases) | Various | Radiometric | > 10 µM for most kinases |

Cell-Based Assays: Assessing the Phenotypic Outcome

Cell-based assays are critical for understanding a compound's effect in a biological context, accounting for cell permeability, stability, and engagement with intracellular targets.[11][12]

Protocol: MTT Assay for Cellular Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

Step-by-Step Methodology:

  • Cell Plating: Seed cells (e.g., A549 lung cancer cells, SH-SY5Y neuroblastoma cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle (DMSO) control.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability (%) against compound concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

Protocol: Western Blot for MAPK Pathway Activation

This technique allows for the detection of specific proteins (e.g., phosphorylated ERK) in a cell lysate.

  • Treatment and Lysis: Treat cells (e.g., SH-SY5Y) with this compound at its GI₅₀ concentration for various time points (0, 15, 30, 60, 120 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for p-ERK, total-ERK, p-p38, and total-p38. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensity and normalize the phosphorylated protein levels to the total protein levels to determine the fold-change in activation.

Profiling for Off-Target Effects

A critical aspect of drug development is ensuring target specificity to minimize unintended side effects.[13][14][15]

Strategies for Off-Target Assessment:

  • Broad Kinase Screening: Submit the compound to a commercial service for screening against a large panel of recombinant kinases (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot). This provides a broad view of potential kinase interactions.

  • In Silico Prediction: Use computational tools and databases (e.g., ChEMBL, SwissTargetPrediction) to predict potential off-targets based on chemical similarity to known ligands.

  • Cellular Thermal Shift Assay (CETSA): This method can identify direct target engagement in intact cells or cell lysates by measuring changes in protein thermal stability upon compound binding.

Conclusion and Future Directions

This guide posits that this compound is a molecule with significant therapeutic potential, likely acting through one or more well-defined mechanisms including the inhibition of SARM1, DNA Topoisomerase II, or the modulation of MAPK signaling pathways. The provided experimental frameworks offer a clear path for researchers to systematically validate these hypotheses.

Future research should focus on:

  • Direct Target Identification: Employing unbiased techniques like chemical proteomics or CETSA-MS to definitively identify the primary binding partners in relevant cell types.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand how modifications to the isoquinoline core affect potency and selectivity.

  • In Vivo Validation: Progressing the compound into relevant animal models (e.g., models of neurodegeneration or cancer xenografts) to assess efficacy and safety.

By combining the inferential logic presented here with rigorous experimental validation, the scientific community can unlock the full potential of this compound and its derivatives.

References

The Emerging Therapeutic Potential of 5-Chloroisoquinolin-6-ol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1][2] Among these, the 5-Chloroisoquinolin-6-ol moiety presents a unique and compelling framework for the development of novel therapeutics. This technical guide provides an in-depth exploration of the potential biological activities of this compound derivatives, drawing upon established findings from structurally related isoquinoline and quinoline compounds. We will delve into the rationale behind targeting specific disease areas, propose detailed synthetic and experimental protocols, and offer insights into the structure-activity relationships that may govern the efficacy of these promising molecules. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapies.

Introduction: The Isoquinoline Core and the Promise of 5-Chloro-6-hydroxy Substitution

Isoquinoline alkaloids, a significant class of nitrogen-containing heterocyclic compounds, have a long and storied history in drug discovery, yielding revolutionary medicines such as the analgesic morphine and the antibacterial berberine.[1] Their diverse biological activities span a wide spectrum, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The inherent versatility of the isoquinoline nucleus allows for extensive chemical modification, enabling the fine-tuning of pharmacological profiles.

The specific substitution pattern of a chlorine atom at the 5-position and a hydroxyl group at the 6-position of the isoquinoline ring introduces a unique combination of electronic and steric properties. The electron-withdrawing nature of the chlorine atom can influence the overall electron density of the aromatic system, potentially enhancing interactions with biological targets. The hydroxyl group, a key hydrogen bond donor and acceptor, can facilitate crucial binding interactions within protein active sites. This combination suggests that derivatives of this compound are prime candidates for investigation across several therapeutic areas. Based on the activities of analogous structures, we will focus on three key areas of potential biological activity: anticancer, neuroprotective, and antimicrobial.

Potential Biological Activities and Mechanistic Insights

While direct experimental data on this compound derivatives is emerging, a wealth of information from structurally similar compounds allows us to formulate strong hypotheses regarding their potential biological activities and mechanisms of action.

Anticancer Activity: Targeting Key Cellular Machinery

Substituted isoquinolines and quinolines have demonstrated significant potential as anticancer agents.[3][4] The cytotoxic effects of these compounds are often attributed to their ability to interfere with fundamental cellular processes such as DNA replication and cell division.

2.1.1. Topoisomerase II Inhibition:

Structurally related 6-chloroisoquinoline-5,8-diones have been shown to exhibit potent cytotoxic activity against a range of cancer cell lines, including lung, stomach, colon, and leukemia.[3] The proposed mechanism of action for these compounds is the inhibition of DNA topoisomerase II, a crucial enzyme responsible for resolving DNA tangles during replication and transcription.[3] By stabilizing the enzyme-DNA cleavage complex, these inhibitors lead to double-strand breaks in DNA, ultimately triggering apoptosis. It is highly probable that derivatives of this compound could also function as topoisomerase II inhibitors.

2.1.2. Kinase Inhibition:

The quinoline scaffold is a well-established pharmacophore for the development of protein kinase inhibitors.[5][6] Kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. The 6-chloroquinoline moiety, in particular, has been identified as a valuable building block for ATP-competitive kinase inhibitors.[5] It is plausible that this compound derivatives could be designed to selectively target and inhibit key oncogenic kinases, such as those in the PI3K/Akt/mTOR and EGFR signaling pathways.[5]

Neuroprotective Activity: Combating Neurodegeneration

Isoquinoline derivatives have garnered significant attention for their potential neuroprotective effects in the context of diseases like Parkinson's and Alzheimer's.[7][8] The mechanisms underlying these effects are often multifactorial, involving the modulation of oxidative stress, inflammation, and apoptosis.

2.2.1. PARP-1 Inhibition:

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme involved in DNA repair and cell death pathways. Overactivation of PARP-1 in response to neuronal damage, such as during cerebral ischemia, can lead to energy depletion and cell death.[1] Novel isoquinolinone-derived compounds, including a 5-hydroxy-dihydroisoquinolinone, have been identified as potent PARP-1 inhibitors with significant neuroprotective effects in in vitro models of cerebral ischemia.[1] Given the structural similarity, this compound derivatives represent a promising avenue for the development of novel PARP-1 inhibitors for the treatment of stroke and other neurodegenerative conditions.

2.2.2. Modulation of Dopaminergic Neurons:

Certain catechol isoquinolines have been shown to interact with dopaminergic neurons, with some demonstrating neuroprotective effects.[2] While some derivatives can be neurotoxic, others have shown the ability to protect against toxins that target these neurons. This suggests that with careful structural modification, this compound derivatives could be developed to have a beneficial impact on dopaminergic neuronal survival, relevant to Parkinson's disease.

Antimicrobial and Antifungal Activity

The growing threat of antimicrobial resistance necessitates the development of new classes of anti-infective agents.[9] Chlorinated isoquinoline and quinoline derivatives have shown promise in this area.[10][11]

2.3.1. Broad-Spectrum Antibacterial and Antifungal Effects:

Various chlorinated isoquinoline derivatives have demonstrated significant antifungal activity.[10] Furthermore, 5-chloroquinolin-8-ol (cloxyquin) has exhibited potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[11] The proposed mechanism for some of these compounds involves the chelation of essential metal ions, depriving the microbes of vital nutrients.[11] It is therefore reasonable to hypothesize that derivatives of this compound could possess broad-spectrum antibacterial and antifungal properties.

Synthetic and Experimental Protocols

A critical aspect of exploring the therapeutic potential of this compound derivatives is the ability to synthesize these compounds and evaluate their biological activity in a robust and reproducible manner.

Synthesis of the this compound Core

The synthesis of the core this compound scaffold can be achieved through a multi-step process, likely starting from a readily available isoquinoline precursor. A plausible synthetic route is outlined below. The specific details of this synthesis would require optimization and are presented here as a general workflow.

Synthesis_Workflow Start Starting Material (e.g., 6-Hydroxyisoquinoline) Step1 Nitration (e.g., HNO3/H2SO4) Start->Step1 Intermediate1 5-Nitroisoquinolin-6-ol Step1->Intermediate1 Step2 Chlorination (e.g., POCl3) Intermediate1->Step2 Intermediate2 5-Nitro-6-chloroisoquinoline Step2->Intermediate2 Step3 Reduction (e.g., SnCl2/HCl) Intermediate2->Step3 Intermediate3 5-Amino-6-chloroisoquinoline Step3->Intermediate3 Step4 Diazotization & Hydrolysis (e.g., NaNO2/H2SO4, then H2O) Intermediate3->Step4 FinalProduct This compound Step4->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

  • Nitration: 6-Hydroxyisoquinoline is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 5-position.

  • Chlorination: The hydroxyl group of 5-Nitroisoquinolin-6-ol is converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride.

  • Reduction: The nitro group of 5-Nitro-6-chloroisoquinoline is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.

  • Diazotization and Hydrolysis: The resulting 5-Amino-6-chloroisoquinoline undergoes diazotization with sodium nitrite in an acidic medium, followed by hydrolysis of the diazonium salt to yield the final product, this compound.

Evaluation of Biological Activity

3.2.1. Anticancer Activity Assays

  • Cell Viability Assay (MTT or SRB):

    • Plate various cancer cell lines (e.g., A549, SNU-638, Col2, HL-60) in 96-well plates.[3]

    • Treat the cells with a range of concentrations of the synthesized this compound derivatives.

    • After a specified incubation period (e.g., 48-72 hours), assess cell viability using MTT or SRB staining.

    • Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

  • Topoisomerase II Inhibition Assay:

    • Utilize a commercially available topoisomerase II drug screening kit.

    • Incubate supercoiled plasmid DNA with human topoisomerase II in the presence and absence of the test compounds.

    • Analyze the DNA relaxation products by agarose gel electrophoresis.

    • Inhibition of the enzyme will result in a higher proportion of supercoiled DNA.

3.2.2. Neuroprotective Activity Assays

  • Oxygen-Glucose Deprivation (OGD) Model:

    • Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).

    • Induce neuronal injury by exposing the cells to a glucose-free medium in a hypoxic chamber.[1]

    • Treat the cells with the test compounds during and after the OGD period.

    • Assess cell viability using lactate dehydrogenase (LDH) release assay or a fluorescent live/dead cell stain.

  • PARP-1 Inhibition Assay:

    • Use a commercial PARP-1 activity assay kit.

    • Incubate recombinant human PARP-1 with a histone-coated plate and NAD+ in the presence of the test compounds.

    • Detect the amount of poly(ADP-ribose) (PAR) generated using an anti-PAR antibody.

    • A decrease in PAR signal indicates inhibition of PARP-1 activity.

3.2.3. Antimicrobial and Antifungal Activity Assays

  • Broth Microdilution Assay:

    • Prepare serial dilutions of the test compounds in a suitable broth medium in 96-well plates.

    • Inoculate the wells with a standardized suspension of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans).

    • Incubate the plates under appropriate conditions.

    • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth.

Data Presentation and Structure-Activity Relationship (SAR) Insights

Systematic evaluation of a library of this compound derivatives will be crucial for elucidating the structure-activity relationship (SAR). The following table provides a template for organizing the biological data obtained.

Compound IDR1-SubstitutionR2-SubstitutionAnticancer (IC50, µM)Neuroprotection (% rescue)Antimicrobial (MIC, µg/mL)
5CIQ-01 HH
5CIQ-02 OCH3H
5CIQ-03 HPhenyl
5CIQ-04 ......

By analyzing the data in this structured format, researchers can identify key structural features that contribute to potency and selectivity for each biological activity. For example, the addition of lipophilic groups might enhance cell permeability and anticancer activity, while specific substitutions on the hydroxyl group could modulate PARP-1 inhibitory potency.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics with potential applications in oncology, neurodegenerative diseases, and infectious diseases. The insights provided in this technical guide, based on the established biological activities of structurally related compounds, offer a solid foundation for initiating drug discovery programs centered on this versatile chemical entity. Future research should focus on the synthesis and screening of a diverse library of this compound derivatives to validate these hypotheses and to establish a clear structure-activity relationship. Further optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties will be essential for translating these promising molecules into clinically effective therapies.

References

The Isoquinoline Nucleus: A Journey from Coal Tar to Cutting-Edge Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of a Privileged Scaffold

Within the pantheon of heterocyclic chemistry, the isoquinoline nucleus occupies a position of profound significance. This deceptively simple fusion of a benzene and a pyridine ring is the foundational architecture for a vast and diverse family of over 2,500 known alkaloids, as well as a cornerstone in modern synthetic medicinal chemistry.[1] From the potent analgesic properties of morphine, first isolated over two centuries ago, to novel anticancer agents and antivirals, the isoquinoline scaffold has consistently proven to be a "privileged structure" in the quest for new therapeutic agents.[2] This guide aims to provide a comprehensive technical overview of the discovery, history, and core synthetic methodologies of isoquinoline compounds, offering field-proven insights for professionals engaged in drug discovery and development.

Part 1: The Genesis of a Heterocycle - A Historical Perspective

The story of isoquinoline begins not in the pristine environment of a modern laboratory, but in the grimy heart of the 19th-century industrial revolution: coal tar. In 1885, through the painstaking process of fractional crystallization of its acid sulfate, Hoogewerf and van Dorp first isolated this aromatic organic compound.[2][3] This discovery laid the groundwork for understanding a new class of heterocyclic compounds.

While the parent isoquinoline was a product of industrial byproduct analysis, its derivatives had been unknowingly utilized by humanity for millennia in the form of plant-based traditional medicines.[4] The true dawn of isoquinoline alkaloid chemistry, however, arrived with the isolation of morphine from the opium poppy (Papaver somniferum) by the German pharmacist Friedrich Sertürner in 1804.[5][6][7] This landmark achievement, predating the discovery of the parent heterocycle by over eight decades, is widely considered the first isolation of a medicinal alkaloid from a plant and marked the birth of alkaloid chemistry.[5][7] Sertürner's meticulous work, which involved a series of experiments on animals and even himself to ascertain its properties, transformed a crude plant extract of variable potency into a quantifiable chemical entity, laying the foundation for modern pharmacology.[7][8]

Another pivotal isoquinoline alkaloid with a rich history is berberine. This intensely yellow compound has been a staple of Traditional Chinese and Ayurvedic medicine for centuries, extracted from the roots, stems, and bark of plants like Berberis vulgaris (common barberry) and Coptis chinensis (Chinese goldthread).[9][10] Its first recorded use can be traced back to ancient Chinese medical texts from the Han Dynasty (206 BCE–220 CE) for treating gastrointestinal ailments.[9] The formal isolation of berberine occurred much later, with its discovery credited to Buchner and Herberger in 1830.[11]

The elucidation of the structures of these complex natural products and the parent isoquinoline ring spurred generations of chemists to devise synthetic routes to access this versatile scaffold, leading to the development of powerful name reactions that remain central to organic synthesis today.

Part 2: Foundational Synthetic Strategies for the Isoquinoline Core

The construction of the isoquinoline ring system has been a subject of intense investigation, leading to the development of several elegant and robust synthetic methodologies. These reactions, named after their pioneering investigators, are indispensable tools for organic chemists.

The Bischler-Napieralski Reaction: Intramolecular Cyclization to Dihydroisoquinolines

First reported in 1893 by August Bischler and Bernard Napieralski, this reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines via the intramolecular electrophilic aromatic substitution of β-arylethylamides.[12][13][14] The resulting dihydroisoquinolines can be readily oxidized to their aromatic isoquinoline counterparts.

The reaction is typically carried out under refluxing acidic conditions using a dehydrating agent.[15] The choice of reagent is critical and depends on the electron density of the aromatic ring. For electron-rich systems, phosphoryl chloride (POCl₃) is widely used. For substrates lacking electron-donating groups, a more potent combination, such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃, is often necessary.[14]

Reaction Workflow:

Bischler_Napieralski cluster_start Starting Material cluster_activation Activation & Cyclization cluster_product Product beta_amide β-Arylethylamide reagents Dehydrating Agent (e.g., POCl₃, P₂O₅) beta_amide->reagents Reflux intermediate Nitrilium Ion Intermediate reagents->intermediate Dehydration dihydroisoquinoline 3,4-Dihydroisoquinoline intermediate->dihydroisoquinoline Intramolecular Electrophilic Aromatic Substitution isoquinoline Isoquinoline dihydroisoquinoline->isoquinoline Oxidation (e.g., Pd/C)

Caption: The Bischler-Napieralski Reaction Workflow.

Detailed Experimental Protocol (General Procedure):

  • Amide Preparation: The requisite β-arylethylamide is typically prepared by reacting the corresponding β-arylethylamine with an appropriate acyl chloride or anhydride.

  • Cyclization: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), the β-arylethylamide is dissolved in a suitable anhydrous solvent (e.g., acetonitrile or toluene).

  • The dehydrating agent (e.g., phosphoryl chloride, typically 3-5 equivalents) is added cautiously to the solution.

  • The reaction mixture is heated to reflux for a period determined by substrate reactivity, often monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the excess reagent is quenched, often by carefully pouring the mixture onto crushed ice.

  • The aqueous solution is then basified (e.g., with aqueous NaOH or NH₄OH) to precipitate the product or to facilitate extraction.

  • The product is extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization.

  • Dehydrogenation (Optional): The resulting 3,4-dihydroisoquinoline can be dehydrogenated to the corresponding isoquinoline by heating with a catalyst such as palladium on carbon (Pd/C) in an appropriate solvent.

The Pictet-Spengler Reaction: A Biosynthetic Mimic

Discovered by Amé Pictet and Theodor Spengler in 1911, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline.[16][17][18] The Pictet-Spengler reaction is of particular significance as it often proceeds under mild, even physiological, conditions, especially with electron-rich aromatic rings like indoles, mimicking the biosynthetic pathways of many alkaloids.[19]

The reaction is driven by the formation of an electrophilic iminium ion, which then undergoes an intramolecular electrophilic attack on the aromatic ring.[18]

Reaction Workflow:

Pictet_Spengler cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_product Product amine β-Arylethylamine imine Schiff Base/Imine amine->imine carbonyl Aldehyde or Ketone carbonyl->imine Condensation (-H₂O) iminium Iminium Ion imine->iminium Acid Catalyst (H⁺) product Tetrahydroisoquinoline iminium->product Intramolecular Electrophilic Aromatic Substitution

Caption: The Pictet-Spengler Reaction Workflow.

Detailed Experimental Protocol (General Procedure):

  • Reaction Setup: The β-arylethylamine and the carbonyl compound (aldehyde or ketone, often a slight excess) are dissolved in a suitable solvent (e.g., methanol, ethanol, or toluene).

  • Acid Catalysis: A protic acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid) is added to the mixture. The reaction is often run at temperatures ranging from room temperature to reflux, depending on the nucleophilicity of the aromatic ring.

  • Monitoring: The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst.

  • The organic layer is then washed with brine, dried over an anhydrous salt, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure tetrahydroisoquinoline.

The Pomeranz-Fritsch Reaction: Direct Synthesis of Isoquinolines

Also emerging in 1893, the Pomeranz-Fritsch reaction provides a direct route to the isoquinoline nucleus itself, rather than its reduced forms.[20][21] The reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine.

This reaction typically requires strong acidic conditions, such as concentrated sulfuric acid, to promote the cyclization and subsequent elimination steps that lead to the aromatic isoquinoline ring.[20]

Reaction Workflow:

Pomeranz_Fritsch cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Aromatization cluster_product Product benzaldehyde Benzaldehyde schiff_base Benzalaminoacetal (Schiff Base) benzaldehyde->schiff_base aminoacetal 2,2-Dialkoxyethylamine aminoacetal->schiff_base Condensation (-H₂O) cyclized_intermediate Cyclized Intermediate schiff_base->cyclized_intermediate Strong Acid (e.g., H₂SO₄) isoquinoline Isoquinoline cyclized_intermediate->isoquinoline Elimination (e.g., -2ROH)

Caption: The Pomeranz-Fritsch Reaction Workflow.

Detailed Experimental Protocol (General Procedure):

  • Formation of the Benzalaminoacetal: The benzaldehyde and 2,2-dialkoxyethylamine are condensed to form the Schiff base intermediate. This can be done as a separate step or in situ.

  • Cyclization: The benzalaminoacetal is added to a strong acid, such as concentrated sulfuric acid, typically at a controlled low temperature.

  • The reaction mixture is then stirred, often with gentle warming, for a specified period to effect cyclization and aromatization.

  • Work-up: The reaction is quenched by carefully pouring the acidic mixture into a beaker of ice and water.

  • The aqueous solution is neutralized and then made basic with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution).

  • Extraction and Purification: The product is extracted into an organic solvent (e.g., ether or dichloromethane). The combined organic extracts are washed, dried, and concentrated. The crude isoquinoline is then purified, typically by vacuum distillation or column chromatography.

Part 3: The Isoquinoline Alkaloids - Nature's Pharmacopeia

The isoquinoline framework is the backbone of a multitude of naturally occurring alkaloids with a wide range of potent biological activities. These compounds are primarily found in plant families such as Papaveraceae, Berberidaceae, Ranunculaceae, and Fumariaceae.[1]

Alkaloid Key Natural Source(s) Year of First Isolation Primary Discoverer(s) Noteworthy Biological Activity
Morphine Papaver somniferum (Opium Poppy)1804Friedrich SertürnerPotent analgesic[5][6][20]
Codeine Papaver somniferum (Opium Poppy)1832Pierre Jean RobiquetAnalgesic, antitussive[20]
Papaverine Papaver somniferum (Opium Poppy)1848Georg MerckVasodilator, smooth muscle relaxant[20]
Berberine Berberis species, Coptis chinensis1830Buchner & HerbergerAntimicrobial, anti-inflammatory[9][11]
Tubocurarine Chondrodendron tomentosum1897 (crude), 1935 (crystalline)Boehm / KingSkeletal muscle relaxant[1]

The diverse pharmacological profiles of these natural products have made them invaluable as both therapeutic agents and as lead compounds for the development of new drugs. The study of their biosynthesis, isolation, and mechanism of action continues to be a vibrant and fruitful area of research.

Conclusion: An Ever-Evolving Field

From its humble origins in coal tar to its central role in the chemistry of life-saving medicines, the journey of the isoquinoline ring system is a testament to the power of chemical discovery. The foundational synthetic reactions developed over a century ago remain cornerstones of organic synthesis, while the ongoing exploration of naturally occurring isoquinoline alkaloids continues to unveil new therapeutic possibilities. For the modern researcher in drug development, a deep understanding of the history, synthesis, and biological significance of isoquinoline compounds is not merely an academic exercise, but an essential component of the toolkit for innovation. The future of this remarkable scaffold is bright, with new synthetic methods and novel biological targets continually emerging, ensuring that the story of isoquinoline is far from over.

References

Introduction: Elucidating the Molecular Signature of a Key Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Spectroscopic Data for 5-Chloroisoquinolin-6-ol

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of the structural and electronic properties of novel heterocyclic compounds is paramount. This compound stands as a significant scaffold, with the isoquinoline core being a prominent feature in a vast array of biologically active compounds and natural products. The strategic placement of a chloro group at the C-5 position and a hydroxyl group at the C-6 position is anticipated to substantially modulate its physicochemical and pharmacological profile.

This technical guide provides a comprehensive, synthesized overview of the expected spectroscopic signature of this compound. As direct, comprehensive experimental data for this specific molecule is not widely published, this document leverages established spectroscopic principles and data from analogous structures to predict its characteristics across Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section delves into the causality behind the predicted data, offering field-proven insights into experimental design and data interpretation, and providing detailed, self-validating protocols for empirical verification.

dot graph "5_Chloroisoquinolin_6_ol" { layout=neato; node [shape=plaintext]; edge [style=solid];

N1 [label="N", pos="0,1.5!"]; C1 [label="C", pos="-1.2,0.75!"]; C3 [label="C", pos="1.2,0.75!"]; C4 [label="C", pos="1.2,-0.75!"]; C4a [label="C", pos="0,-1.5!"]; C5 [label="C", pos="-1.2,-0.75!"]; C6 [label="C", pos="-2.4,0!"]; C7 [label="C", pos="-2.4,-1.5!"]; C8 [label="C", pos="-1.2,-2.25!"]; C8a [label="C", pos="0,0!"]; Cl [label="Cl", pos="-3.6,0.75!"]; O [label="O", pos="-3.6,-2.25!"]; H_O [label="H", pos="-4.2,-2.75!"];

H1 [label="H", pos="-1.8,1.25!"]; H3 [label="H", pos="1.8,1.25!"]; H4 [label="H", pos="1.8,-1.25!"]; H7 [label="H", pos="-3.0,-0.75!"]; H8 [label="H", pos="-1.2,-3.0!"];

N1 -- C1; C1 -- C8a; C8a -- N1; C8a -- C4a; C4a -- C4; C4 -- C3; C3 -- N1; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C8a; C5 -- Cl; C6 -- O; O -- H_O;

C1 -- H1; C3 -- H3; C4 -- H4; C7 -- H7; C8 -- H8; } Caption: Chemical Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the definitive structural elucidation of organic molecules, providing unparalleled insight into the atomic framework. For this compound, both ¹H and ¹³C NMR will offer a distinct fingerprint, shaped by the unique electronic environment of the fused heterocyclic system and its substituents.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is anticipated to reveal five distinct signals in the aromatic region, corresponding to the five protons on the isoquinoline core, in addition to a signal for the hydroxyl proton. The chemical shifts are governed by the anisotropic effects of the aromatic rings and the electronic influence of the nitrogen atom, the chloro group (electron-withdrawing), and the hydroxyl group (electron-donating).

Predicted ¹H NMR Data (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~9.0 - 9.2s-
H-3~7.6 - 7.8d~5-6
H-4~8.4 - 8.6d~5-6
H-7~7.4 - 7.6d~8-9
H-8~7.2 - 7.4d~8-9
6-OH~9.5 - 10.5s (broad)-

Expertise & Causality:

  • H-1 and H-3/H-4: The protons on the pyridine ring (H-1, H-3, H-4) are deshielded due to the electron-withdrawing effect of the nitrogen atom, thus appearing at a lower field. H-1, being adjacent to the nitrogen, is expected to be the most deshielded. H-3 and H-4 will exhibit a doublet splitting pattern due to their coupling with each other.

  • H-7 and H-8: The protons on the benzene ring are influenced by both the chloro and hydroxyl substituents. The hydroxyl group at C-6 is electron-donating, which would typically shield adjacent protons. However, the overall electronic environment of the fused ring system will result in their appearance in the aromatic region. They are expected to show doublet splitting from coupling to each other.

  • 6-OH: The hydroxyl proton signal is expected to be a broad singlet, and its chemical shift can be highly dependent on concentration and temperature due to hydrogen bonding. In a polar aprotic solvent like DMSO, this peak is often more distinct than in CDCl₃.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[2]

  • Acquisition Parameters:

    • Set the spectral width to cover a range of 0 to 12 ppm.

    • Employ a standard 90° pulse angle.

    • Set the relaxation delay to 2-5 seconds to ensure full relaxation of all protons.

    • Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals to determine the relative number of protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will display nine distinct signals, one for each carbon atom in the isoquinoline framework. The chemical shifts are highly sensitive to the local electronic environment, providing a clear map of the molecule's carbon skeleton.

Predicted ¹³C NMR Data (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)
C-1~150 - 155
C-3~120 - 125
C-4~135 - 140
C-4a~125 - 130
C-5~128 - 133
C-6~155 - 160
C-7~115 - 120
C-8~110 - 115
C-8a~140 - 145

Expertise & Causality:

  • Carbons bonded to Heteroatoms: C-6, being attached to the highly electronegative oxygen atom, is expected to be the most downfield signal. C-5, bonded to chlorine, will also be significantly deshielded. C-1 and C-8a, adjacent to the nitrogen, will also appear at a lower field.[3]

  • Quaternary Carbons: The quaternary carbons (C-4a, C-5, C-6, and C-8a) will generally show weaker signals compared to the protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[3]

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer, observing at the corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz instrument).

  • Acquisition Parameters:

    • Employ a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0 to 180 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as the ¹³C nucleus is much less sensitive than ¹H.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the solvent peak (DMSO-d₆ at δ 39.5 ppm).

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass and fragmentation pattern of a molecule.[4] For this compound, high-resolution mass spectrometry (HRMS) will confirm the elemental composition, while tandem mass spectrometry (MS/MS) will reveal characteristic fragmentation pathways.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted IdentityNotes
179/181[M]⁺˙Molecular ion peak with a ~3:1 isotopic ratio, characteristic of one chlorine atom.
150/152[M-CHO]⁺Loss of a formyl radical.
144[M-Cl]⁺Loss of a chlorine radical.
116[M-Cl-CO]⁺Subsequent loss of carbon monoxide from the [M-Cl]⁺ fragment.

Expertise & Causality:

  • Molecular Ion Peak: The most critical piece of information is the molecular ion peak ([M]⁺˙). Due to the presence of chlorine, this will appear as a pair of peaks (M and M+2) with a relative intensity ratio of approximately 3:1, which is a definitive indicator of a monochlorinated compound.[5]

  • Fragmentation Pathways: Isoquinoline alkaloids exhibit characteristic fragmentation patterns.[6][7] Common fragmentations for this molecule would likely involve the loss of the chlorine atom and fragmentation of the ring system, potentially involving the loss of small neutral molecules like CO or HCN. The fragmentation will be dictated by the stability of the resulting carbocations and radical species.

fragmentation M [M]⁺˙ m/z 179/181 M_Cl [M-Cl]⁺ m/z 144 M->M_Cl - Cl• M_Cl_CO [M-Cl-CO]⁺ m/z 116 M_Cl->M_Cl_CO - CO

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[8]

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Acquisition Parameters (ESI+):

    • Infuse the sample solution into the ion source at a constant flow rate (e.g., 5-10 µL/min).

    • Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal of the protonated molecule [M+H]⁺.

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).

    • For fragmentation studies (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) at varying collision energies.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion to confirm the elemental formula (C₉H₆ClNO).

    • Analyze the MS/MS spectrum to identify fragment ions and propose fragmentation pathways.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule.[9] The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, aromatic C-H, C=C, C=N, and C-Cl bonds.

Predicted IR Data

Wavenumber (cm⁻¹)Vibration TypeIntensity
3200 - 3600O-H stretch (H-bonded)Strong, Broad
3000 - 3100Aromatic C-H stretchMedium
1550 - 1650C=C and C=N stretch (aromatic)Medium to Strong
1200 - 1300C-O stretch (phenol)Strong
700 - 800C-Cl stretchMedium

Expertise & Causality:

  • O-H Stretch: The most prominent feature will likely be a broad, strong absorption in the 3200-3600 cm⁻¹ region, characteristic of a hydrogen-bonded hydroxyl group.[10]

  • Aromatic Stretches: The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused ring system will give rise to a series of bands in the 1550-1650 cm⁻¹ region.

  • C-O and C-Cl Stretches: A strong band corresponding to the C-O stretching of the phenolic group is expected around 1200-1300 cm⁻¹. The C-Cl stretch will appear in the fingerprint region, typically between 700 and 800 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.[11]

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition Parameters:

    • Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Set the resolution to 4 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.[1]

  • Data Analysis:

    • Label the major absorption bands and assign them to the corresponding functional group vibrations.

Part 4: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[12] For conjugated aromatic systems like this compound, the spectrum is characterized by intense absorptions in the UV region, corresponding to π → π* transitions.

Predicted UV-Vis Data (in Ethanol)

λₘₐₓ (nm)Electronic Transition
~220 - 240π → π
~270 - 290π → π
~320 - 340π → π*

Expertise & Causality:

  • π → π Transitions:* The extended π-electron system of the isoquinoline core gives rise to multiple absorption bands.[13] Similar to quinoline and isoquinoline, several distinct bands are expected. The exact position and intensity of these bands will be influenced by the chloro and hydroxyl substituents, which act as auxochromes, potentially causing a bathochromic (red) shift compared to the parent isoquinoline.[14] The solvent can also influence the λₘₐₓ values.[15]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol or acetonitrile) of known concentration.

    • Perform serial dilutions to obtain a sample with an absorbance value between 0.1 and 1.0 at the expected λₘₐₓ to ensure adherence to the Beer-Lambert law.[1]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition Parameters:

    • Fill two quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path to record a baseline correction.

    • Replace the solvent in the sample cuvette with the sample solution.

    • Scan a wavelength range from 200 to 400 nm.[16]

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λₘₐₓ).

    • If the concentration and path length are known, the molar absorptivity (ε) can be calculated for each absorption band.

Conclusion

This technical guide provides a synthesized, in-depth analysis of the expected spectroscopic characteristics of this compound. The predicted NMR, MS, IR, and UV-Vis data, grounded in the established principles of spectroscopy and analysis of analogous compounds, offer a robust framework for the structural verification and quality control of this important heterocyclic compound. The detailed experimental protocols serve as a self-validating system for researchers to empirically confirm these spectral signatures. A thorough understanding and application of these spectroscopic techniques are indispensable for advancing the use of this compound in medicinal chemistry and drug discovery.

References

The Scientist's Guide to Predicting NMR Spectra for Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Organic Chemistry

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern chemical analysis, providing unparalleled insight into molecular structure. For scientists working with substituted isoquinolines—a scaffold prevalent in pharmaceuticals and natural products—accurate interpretation and prediction of ¹H and ¹³C NMR spectra are critical for unambiguous structure elucidation and rapid compound characterization. This guide provides a comprehensive overview of the principles and practices for predicting the NMR spectra of these important N-heterocycles. We delve into the theoretical underpinnings of substituent effects, present a detailed, field-proven workflow for computational prediction using Density Functional Theory (DFT), and discuss the practical aspects of experimental validation. This document is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals seeking to leverage predictive NMR methodologies to accelerate their research.

Introduction: The Isoquinoline Core and the NMR Challenge

The isoquinoline motif is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and bioactive natural products. Its rigid bicyclic framework provides a versatile scaffold for introducing substituents to modulate pharmacological activity. However, the nuanced electronic landscape of the heteroaromatic system means that even minor structural changes can lead to significant and sometimes non-intuitive shifts in the ¹H and ¹³C NMR spectra.

Assigning the correct structure to a novel substituted isoquinoline can be a time-consuming process, often requiring extensive 2D NMR experiments.[1] The ability to accurately predict NMR spectra in silico offers a powerful solution. By comparing computationally generated spectra with experimental data, researchers can:

  • Rapidly confirm or reject proposed structures.[2]

  • Differentiate between regioisomers that may be difficult to distinguish by other means.

  • Gain deeper insights into the electronic structure of the molecule.

  • Accelerate the overall pace of discovery and development.

This guide will equip you with the knowledge to implement a robust computational NMR prediction workflow.

Theoretical Foundations: Understanding Substituent Effects

The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment.[3] In substituted isoquinolines, the position, and electronic nature (electron-donating or electron-withdrawing) of a substituent dramatically alter the electron density distribution throughout the aromatic system, thereby influencing the chemical shifts of all protons and carbons.

These influences, known as substituent effects , are transmitted through two primary mechanisms:

  • Inductive Effects: Transmitted through sigma (σ) bonds, these effects are related to the electronegativity of the substituent and decay with distance.

  • Resonance (Mesomeric) Effects: Transmitted through the pi (π) system, these effects involve the delocalization of electrons and are most pronounced at the ortho and para positions relative to the substituent.

For example, an electron-donating group (EDG) like an amino (-NH₂) or methoxy (-OCH₃) group will increase electron density at specific positions, causing the corresponding ¹H and ¹³C nuclei to become more shielded and resonate at a lower chemical shift (upfield). Conversely, an electron-withdrawing group (EWG) like a nitro (-NO₂) or cyano (-CN) group will decrease electron density, leading to deshielding and a higher chemical shift (downfield).[4][5]

The interplay of these effects, combined with the inherent electronic properties of the isoquinoline nucleus (e.g., the electron-withdrawing nature of the nitrogen atom), governs the final appearance of the NMR spectrum.

Computational NMR Prediction: A Practical Workflow

Modern quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have made the in silico prediction of NMR spectra not only possible but also highly accurate.[6][7] The most widely used method for this purpose is the Gauge-Including Atomic Orbital (GIAO) method.[8][9]

The GIAO-DFT approach calculates the nuclear magnetic shielding tensors for a given molecule.[10] These shielding values are then converted into the familiar chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (TMS).

Below is a step-by-step protocol for predicting the ¹H and ¹³C NMR spectra of a substituted isoquinoline.

Experimental Protocol 1: DFT-Based NMR Spectrum Prediction

Objective: To calculate the ¹H and ¹³C NMR chemical shifts for a given substituted isoquinoline structure.

Materials:

  • A computer with a molecular modeling software package (e.g., Gaussian, ORCA, NWChem).[11]

  • A molecule builder/visualizer (e.g., Avogadro, GaussView).

  • The 3D coordinates of the target substituted isoquinoline.

Methodology:

  • Step 1: Geometry Optimization.

    • Action: Build the 3D structure of your substituted isoquinoline. Perform a full geometry optimization.

    • Causality: An accurate NMR prediction requires an accurate molecular geometry. The optimization finds the lowest energy conformation of the molecule, which is the most representative structure. A common and robust level of theory for this step is ωB97xD/6-31G(d).[12]

  • Step 2: NMR Shielding Calculation.

    • Action: Using the optimized geometry from Step 1, perform a single-point energy calculation with the GIAO method to compute the nuclear magnetic shielding tensors.

    • Causality: This is the core quantum mechanical calculation. The GIAO method is essential for obtaining results that are independent of the molecule's orientation in space. A recommended level of theory for high accuracy is mPW1PW91/6-31G(d,p) or PBE0/6-31G(d).[2][12]

  • Step 3: Solvent Effects.

    • Action: Incorporate the effect of the NMR solvent (e.g., CDCl₃, DMSO-d₆) into the calculation using a Polarizable Continuum Model (PCM).[13][14]

    • Causality: Solvents can significantly influence chemical shifts through intermolecular interactions.[15][16][17] A PCM approximates the solvent as a continuous dielectric medium, providing a computationally efficient way to account for bulk solvent effects and improve prediction accuracy.[14]

  • Step 4: Reference Standard Calculation.

    • Action: Perform the same geometry optimization and GIAO NMR shielding calculation (Steps 1 & 2) for the reference standard, Tetramethylsilane (TMS). Crucially, this must be done at the exact same level of theory and with the same solvent model.

    • Causality: Chemical shifts are relative values. To convert the absolute shielding tensors (σ_iso) calculated by DFT into chemical shifts (δ), you must subtract them from the shielding tensor of a known reference.

  • Step 5: Chemical Shift Calculation.

    • Action: Calculate the final predicted chemical shift (δ_pred) for each nucleus (X) using the following equation: δ_pred(X) = σ_iso(TMS) - σ_iso(X)

    • Causality: This equation directly converts the calculated absolute shieldings into the chemical shifts that are comparable to experimental spectra.

  • Step 6: Linear Scaling and Validation.

    • Action: Plot the predicted chemical shifts (δ_pred) against the experimental chemical shifts (δ_exp). Perform a linear regression to obtain a slope, intercept, and correlation coefficient (R²). The corrected chemical shifts can be calculated using the regression equation.

    • Causality: Systematic errors are inherent in DFT calculations. Linear scaling provides a robust method to correct for these errors, often leading to a much better agreement between predicted and experimental data.[2][12] An R² value > 0.99 indicates an excellent correlation and high confidence in the structural assignment.

G

Caption: A step-by-step workflow for the computational prediction of NMR spectra.

Data Interpretation and Validation

The ultimate test of a computational prediction is its agreement with experimental data. When comparing your predicted spectrum to the one obtained from the spectrometer, several factors should be considered.

Accuracy Expectations

With the workflow described above, the Mean Absolute Error (MAE) between predicted and experimental values can be impressively low.

  • ¹³C NMR: MAE of less than 2 ppm is achievable.[7]

  • ¹H NMR: MAE of less than 0.2 ppm is achievable.[7]

It's important to note that ¹³C NMR predictions are generally more robust and accurate than ¹H NMR predictions.[7] This is because the larger chemical shift range of carbon (0-220 ppm) makes it less susceptible to the small, complex effects (like solvent interactions and minor conformational changes) that can significantly impact the narrower proton range (0-12 ppm).

Data Summary: Comparing Theory and Experiment

Structured tables are essential for a clear comparison of predicted versus experimental data.

Table 1: Example Comparison of Experimental vs. Calculated ¹³C Chemical Shifts (ppm) for a Hypothetical 1-Methoxyisoquinoline in CDCl₃.

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Corrected δ (ppm)Δ (Exp - Corr)
C1161.5160.8161.30.2
C3102.3101.9102.20.1
C4136.8136.1136.70.1
C4a120.5120.0120.40.1
C5127.1126.5127.00.1
C6130.2129.5130.10.1
C7126.9126.2126.80.1
C8128.0127.4127.90.1
C8a142.9142.2142.80.1
OCH₃55.454.955.30.1
MAE 0.11

Note: Calculated and Corrected values are hypothetical for illustrative purposes.

Advanced Considerations

While the described workflow is robust, certain molecular features require additional attention:

  • Conformational Flexibility: If your substituents are conformationally flexible (e.g., long alkyl chains), multiple low-energy conformers may exist in solution. In such cases, it's necessary to calculate the NMR spectrum for each conformer and then generate a Boltzmann-weighted average spectrum for comparison with experimental data.[11]

  • Tautomerism: Some substituted isoquinolines may exist as a mixture of tautomers in solution. It is crucial to calculate the spectra for all possible tautomers and compare them individually to the experimental data to identify the major species present.

  • Strong Intermolecular Interactions: In cases of strong hydrogen bonding or other specific solvent-solute interactions, an implicit solvent model like PCM may be insufficient. A more computationally expensive "explicit solvent" model, where one or more solvent molecules are included directly in the quantum mechanical calculation, might be necessary to achieve high accuracy.[13]

Conclusion

The computational prediction of ¹H and ¹³C NMR spectra has evolved into a highly reliable and indispensable tool for the structural elucidation of substituted isoquinolines. By combining high-quality experimental data with robust GIAO-DFT calculations, researchers can significantly reduce ambiguity, accelerate characterization, and make more informed decisions in their synthetic and drug discovery programs. The methodologies outlined in this guide provide a field-proven framework for achieving accurate and predictive results, ultimately empowering scientists to resolve complex structural challenges with greater confidence and efficiency.

References

5-Chloroisoquinolin-6-ol: A Scoping Review of Potential Therapeutic Targets for Neuroprotection and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive natural products and synthetic pharmaceuticals.[1] This guide focuses on the therapeutic potential of a specific, yet under-investigated derivative, 5-Chloroisoquinolin-6-ol. While direct biological data for this compound is sparse, a comprehensive analysis of its structural analogs, particularly the closely related SARM1 inhibitor 5-chloroisoquinoline, points towards a compelling hypothesis: This compound is a promising candidate for the development of novel neuroprotective agents targeting Sterile Alpha and TIR Motif Containing 1 (SARM1). This document will provide a detailed exploration of SARM1 as the primary putative target, delve into the supporting rationale based on structure-activity relationships, and present detailed experimental protocols for the synthesis and biological evaluation of this compound. Furthermore, we will briefly explore other potential therapeutic avenues for the broader class of isoquinoline-6-ol derivatives.

The Isoquinoline Core: A Privileged Scaffold in Drug Discovery

Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely distributed in natural products, especially in the plant kingdom as alkaloids.[2] Their diverse pharmacological activities have long captured the attention of researchers, leading to the development of drugs for a wide array of therapeutic areas including anesthesia, infectious diseases, and cardiovascular conditions.[2] The rigid, planar structure of the isoquinoline ring system provides an ideal framework for interaction with various biological macromolecules, making it a "privileged scaffold" in drug design. The specific substitution pattern on this core dramatically influences the compound's physicochemical properties and its biological activity, allowing for fine-tuning of its therapeutic effects.[3]

Primary Hypothesized Target: SARM1 - The Axon Degeneration Executor

Our primary hypothesis posits that this compound is an inhibitor of Sterile Alpha and TIR Motif Containing 1 (SARM1). This is predicated on the known activity of its immediate structural analog, 5-Chloroisoquinoline, which has been identified as a SARM1 inhibitor.

The Critical Role of SARM1 in Health and Disease

SARM1 is a multifaceted protein that plays a central role in the innate immune response and, crucially, in the process of programmed axon degeneration, also known as Wallerian degeneration.[4] In healthy neurons, SARM1 is maintained in an inactive state. However, following traumatic, toxic, or metabolic insults to the axon, SARM1 is activated, triggering a cascade of events that leads to the rapid depletion of the essential metabolite nicotinamide adenine dinucleotide (NAD+), ultimately resulting in axonal self-destruction.

This SARM1-mediated axon degeneration is a key pathological feature in a wide range of debilitating neurological disorders, including:

  • Peripheral Neuropathies: Including chemotherapy-induced peripheral neuropathy (CIPN) and diabetic neuropathy.

  • Neurodegenerative Diseases: Such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[5]

  • Traumatic Brain and Spinal Cord Injury.

  • Glaucoma: Where SARM1-dependent axon degeneration contributes to the death of retinal ganglion cells.[6]

Given its central role as an executioner of axon death, inhibiting SARM1 has emerged as a highly promising therapeutic strategy for preserving neuronal integrity and function across a spectrum of neurological diseases.[7]

The SARM1 Signaling Pathway

The activation of SARM1's intrinsic NADase activity is the pivotal event in the axon degeneration cascade. Under normal conditions, the enzyme NMNAT2 synthesizes NAD+ in the axon, maintaining low levels of its precursor, nicotinamide mononucleotide (NMN). Upon axonal injury, NMNAT2 is rapidly degraded, leading to an accumulation of NMN. This increase in the NMN/NAD+ ratio is a key trigger for the activation of SARM1.

Once activated, SARM1's TIR domain cleaves NAD+ into nicotinamide (NAM), ADP-ribose (ADPR), and cyclic ADP-ribose (cADPR). The catastrophic depletion of NAD+ leads to energy failure and the breakdown of the axonal cytoskeleton, culminating in the fragmentation and clearance of the axon.

SARM1_Pathway cluster_Axon Axon Cytoplasm Axonal_Injury Axonal Injury (Trauma, Toxins, etc.) NMNAT2_degradation NMNAT2 Degradation Axonal_Injury->NMNAT2_degradation NMN_accumulation NMN Accumulation NMNAT2_degradation->NMN_accumulation SARM1_activation SARM1 Activation NMN_accumulation->SARM1_activation NAD_depletion NAD+ Depletion SARM1_activation->NAD_depletion Energy_failure Energy Failure NAD_depletion->Energy_failure Cytoskeletal_breakdown Cytoskeletal Breakdown Energy_failure->Cytoskeletal_breakdown Axon_degeneration Axon Degeneration Cytoskeletal_breakdown->Axon_degeneration 5_Chloroisoquinolin_6_ol This compound (Hypothesized Inhibitor) 5_Chloroisoquinolin_6_ol->SARM1_activation Inhibits

References

An In-Depth Technical Guide to the In Vitro Screening of 5-Chloroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on designing and executing a robust in vitro screening cascade for the novel chemical entity, 5-Chloroisoquinolin-6-ol. The strategic framework outlined herein is built upon established principles of drug discovery, emphasizing scientific integrity, experimental causality, and self-validating protocols to thoroughly investigate the compound's biological potential.

Introduction: Rationale for a Multi-Faceted Screening Approach

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs.[1] Compounds bearing this motif have demonstrated a vast range of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] Specifically, related quinoline and isoquinoline analogs have been identified as potent inhibitors of various enzymes, such as protein kinases, and have shown activity against critical cellular targets like SARM1, an enzyme implicated in neurodegeneration.[2] Furthermore, compounds like 5-chloroquinolin-8-ol, a structural relative of the subject molecule, are known for their potent antituberculosis and antimicrobial effects, which are often linked to metal chelation.[3][4]

Given this chemical precedent, this compound presents itself as a compound of significant interest. However, as a novel entity, a systematic and unbiased investigation is required to uncover its primary biological function and mechanism of action (MOA). This guide details a screening cascade designed to address this challenge, beginning with broad, high-throughput methods to identify initial activity, followed by a logical progression of confirmatory and mechanistic assays to build a comprehensive biological profile.

Part 1: Foundational Compound Characterization and Management

The integrity of any screening campaign rests on the quality of the test compound. Before initiating biological assays, rigorous quality control and careful preparation are paramount to ensure data reproducibility and prevent misleading results.[5]

Protocol 1: Compound Quality Control and Solubilization

Causality: Inaccurate compound identity, purity, or concentration leads to flawed Structure-Activity Relationship (SAR) data. Similarly, poor solubility can cause compound precipitation in assays, resulting in false positives or negatives. This protocol establishes a reliable foundation for all subsequent experiments.

Step-by-Step Methodology:

  • Purity and Identity Verification:

    • Confirm the chemical structure and identity of this compound using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[5]

    • Determine the purity of the compound powder using High-Performance Liquid Chromatography (HPLC), aiming for a purity level of >95%.[5]

  • Solubility Assessment:

    • Prepare a 10 mM stock solution in 100% dimethyl sulfoxide (DMSO).

    • Perform a kinetic solubility test by adding small aliquots of the DMSO stock to an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to determine the concentration at which precipitation occurs. This defines the maximum soluble concentration for aqueous assays.

  • Stock Solution Preparation and Storage:

    • Prepare a master stock solution (e.g., 10 mM in 100% DMSO) for long-term storage.

    • Aliquot the master stock into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C in desiccated conditions.

    • For screening, create intermediate "source plates" by diluting the master stock in DMSO.[6] These plates will be used for dispensing into final assay plates, protecting the integrity of the master stock.[6]

Part 2: Primary Screening Cascade for Hit Identification

The primary screening phase is designed to cast a wide net, efficiently testing the compound across different biological systems to identify a confirmed "hit"—a reproducible, concentration-dependent biological effect. We will employ a dual strategy: a target-based approach focused on a high-probability target class (protein kinases) and a phenotypic approach to assess overall cellular impact.

G cluster_0 Primary Screening Compound This compound (Verified Stock) KinaseScreen Biochemical Screen (Kinase Panel) CellScreen Phenotypic Screen (Cell Viability) KinaseHits Identify Kinase Hits (% Inhibition) CellHits Determine Cytotoxicity (GI50)

Protocol 2: Broad-Panel Biochemical Kinase Screen

Causality: Given the prevalence of the isoquinoline scaffold in known kinase inhibitors, a broad biochemical screen is the most logical starting point for target-based discovery.[7] We will use the gold-standard radiometric assay, which directly measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate, providing high sensitivity and minimizing interference from compound auto-fluorescence or light scattering.[8][9]

Step-by-Step Methodology:

  • Assay Preparation: The assay is performed in a 96- or 384-well plate format. Each well contains the kinase, its specific peptide or protein substrate, cofactors (e.g., MgCl₂), and a buffered solution.

  • Compound Addition: Add this compound at a single, high concentration (typically 10 µM) to the assay wells. Include positive controls (a known inhibitor) and negative controls (DMSO vehicle).

  • Reaction Initiation: Start the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the K_m value for each kinase to ensure sensitive detection of ATP-competitive inhibitors.[10]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range (typically <20% substrate turnover).[10]

  • Reaction Termination & Separation: Stop the reaction by adding a strong acid (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate binds to the filter, while unincorporated [γ-³³P]ATP is washed away.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. A common hit threshold is >50% inhibition.

Representative Kinase Panel Data % Inhibition @ 10 µM
CDK2/CycA12%
MAPK1 (ERK2)8%
PLK1 85%
AKT122%
EGFR5%
SRC76%
Protocol 3: Cell Viability and Cytotoxicity Assay

Causality: This assay serves two purposes: it acts as a primary phenotypic screen to determine if the compound has anti-proliferative or cytotoxic effects, and it establishes a critical concentration range for all future cell-based experiments.[11][12] Using concentrations that are highly cytotoxic can lead to non-specific results in other assays. We will use the CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels as an indicator of metabolic activity.[11]

Step-by-Step Methodology:

  • Cell Plating: Seed a cancer cell line (e.g., HeLa or A549) into a 96-well white, clear-bottom plate at a predetermined density and allow cells to adhere overnight.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of this compound in cell culture medium. Replace the medium in the cell plate with the compound-containing medium. Include DMSO vehicle controls.

  • Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Lysis and Signal Generation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well, which lyses the cells and initiates a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.

  • Detection: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the DMSO controls. Plot the normalized values against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the GI₅₀ (concentration that causes 50% growth inhibition).

Part 3: Hit Confirmation and Potency Determination

A primary hit is not a validated lead. This phase focuses on rigorously confirming the initial findings with dose-response studies and orthogonal assays to eliminate artifacts and quantify the compound's potency.[13]

G cluster_1 Hit Confirmation PrimaryHit Primary Hit (e.g., PLK1 >50% Inh.) IC50 Biochemical IC50 (Dose-Response) Orthogonal Orthogonal Assay (e.g., ADP-Glo™) TargetEngage Cellular Target Engagement (e.g., NanoBRET™) ConfirmedHit Confirmed, Potent Hit with Cellular Activity

Protocol 4: Biochemical IC₅₀ Determination

Causality: A single-point screen can be misleading. A full dose-response curve is required to confirm the activity and quantify the compound's potency (IC₅₀), which is essential for SAR studies.[10]

Step-by-Step Methodology:

  • Assay Setup: Use the same biochemical assay conditions as in the primary screen (Protocol 2) for the confirmed hit kinase (e.g., PLK1).

  • Dose-Response: Instead of a single concentration, treat the kinase with a 10-point, 3-fold serial dilution of this compound.

  • Execution and Detection: Follow steps 3-6 from Protocol 2.

  • Data Analysis: Plot percent inhibition versus the logarithm of inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to calculate the IC₅₀ value.

Parameter Value
Target KinasePLK1
Biochemical IC₅₀ 75 nM
Hill Slope-1.1
0.992
Protocol 5: Cellular Target Engagement

Causality: Demonstrating biochemical potency is not enough; a successful drug must be able to enter the cell and bind to its target in a complex intracellular environment.[14] The NanoBRET™ Target Engagement assay provides direct evidence of target binding in live cells.

Step-by-Step Methodology:

  • Cell Line Engineering: Use a cell line that has been engineered to express the target kinase (e.g., PLK1) as a fusion protein with NanoLuc® luciferase.

  • Cell Plating and Treatment: Plate the cells and treat them with a fluorescently labeled energy transfer probe that binds to the kinase's active site, along with a serial dilution of this compound.

  • BRET Measurement: Add the NanoLuc® substrate. If the luciferase and the fluorescent probe are in close proximity (i.e., the probe is bound to the kinase), Bioluminescence Resonance Energy Transfer (BRET) will occur. This compound will compete with the probe for binding, causing a decrease in the BRET signal in a dose-dependent manner.

  • Detection and Analysis: Measure the BRET signal on a plate reader and calculate the IC₅₀ for target engagement. A potent cellular IC₅₀ confirms the compound is cell-permeable and effectively engages its target.

Part 4: Mechanism of Action (MOA) Elucidation

With a confirmed, potent hit that engages its target in cells, the final step is to understand how it works. This involves demonstrating functional inhibition of the cellular pathway and determining the biochemical mechanism of inhibition.

G cluster_2 Mechanism of Action PLK1 PLK1 Kinase Substrate Downstream Substrate pSubstrate Phosphorylated Substrate Function Cell Cycle Progression

Protocol 6: Cellular Pathway Modulation (Western Blot)

Causality: To confirm that target engagement translates into functional pathway inhibition, we must measure the phosphorylation status of a known downstream substrate of the target kinase.[14] A reduction in substrate phosphorylation provides direct evidence of the compound's functional effect in a cellular context.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with varying concentrations of this compound for a short duration (e.g., 1-2 hours) to observe direct effects on signaling.

  • Lysate Preparation: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blot: Separate the protein lysates by gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-Substrate). Subsequently, strip the membrane and re-probe with an antibody for the total substrate protein as a loading control.

  • Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody to visualize the bands. A dose-dependent decrease in the phospho-substrate signal relative to the total substrate signal confirms functional pathway inhibition.

Protocol 7: Enzyme Kinetic Analysis

Causality: Understanding the biochemical mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) is critical for lead optimization.[15] This is determined by analyzing the enzyme's reaction rate in the presence of the inhibitor while varying the substrate concentration.[16]

Step-by-Step Methodology:

  • Assay Matrix Setup: Using the biochemical assay for the target kinase, create a matrix of reaction conditions. On one axis, vary the concentration of the inhibitor (this compound). On the other axis, vary the concentration of the substrate being competed with (typically ATP).

  • Reaction Measurement: Measure the initial reaction velocity (rate of product formation) for each condition, ensuring the measurements are taken in the linear phase of the reaction.[10][16]

  • Data Analysis and Plotting:

    • Plot the reaction velocity against substrate concentration for each inhibitor concentration (Michaelis-Menten plot).

    • For clearer interpretation, transform the data into a double reciprocal plot (Lineweaver-Burk plot).

    • Interpretation:

      • ATP-Competitive: The lines on the Lineweaver-Burk plot will intersect at the y-axis (V_max remains unchanged, apparent K_m increases).

      • Non-Competitive: The lines will intersect at the x-axis (K_m remains unchanged, apparent V_max decreases).

      • Uncompetitive: The lines will be parallel.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to the in vitro characterization of this compound. By progressing from broad primary screening to specific mechanistic studies, this cascade is designed to build a high-confidence data package that elucidates the compound's biological activity, potency, cellular efficacy, and mechanism of action.

Positive findings from this cascade would warrant progression to further studies, including:

  • Selectivity Profiling: Screening the compound against a comprehensive kinome panel to assess its selectivity and potential off-target effects.[7]

  • Biophysical Validation: Using orthogonal techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the binding affinity (K_D) and thermodynamics of the compound-target interaction.[13]

  • Advanced Cellular Models: Evaluating the compound in more physiologically relevant systems, such as 3D tumor spheroids or patient-derived cells, to better predict in vivo efficacy.[17][18]

By adhering to this rigorous, evidence-based framework, researchers can efficiently and effectively unlock the therapeutic potential of this compound.

References

Methodological & Application

Application Note & Protocol: A Proposed Synthetic Route for 5-Chloroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Synthetic Strategy

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1] The specific substitution pattern of 5-Chloroisoquinolin-6-ol, featuring a halogen and a hydroxyl group on the benzene ring, makes it a valuable intermediate for further functionalization via cross-coupling reactions and other transformations.[2]

The proposed synthetic strategy is a three-step process commencing with a substituted benzaldehyde. The key steps are:

  • Pomeranz-Fritsch Reaction: Construction of a methoxy-substituted isoquinoline ring from 3-chloro-4-methoxybenzaldehyde and aminoacetaldehyde diethyl acetal. The Pomeranz-Fritsch reaction is a well-established method for synthesizing isoquinolines from benzaldehydes.[1][3][4][5]

  • Demethylation: Conversion of the methoxy group to a hydroxyl group to yield this compound. This is a common transformation in natural product synthesis and medicinal chemistry.

  • Purification: Isolation and purification of the final product using standard laboratory techniques.

This approach was chosen for its reliability and the commercial availability of the starting materials.

Reaction Workflow

cluster_0 Step 1: Pomeranz-Fritsch Reaction cluster_1 Step 2: Demethylation cluster_2 Step 3: Purification A 3-Chloro-4-methoxybenzaldehyde C Schiff Base Formation (Benzalaminoacetal) A->C B Aminoacetaldehyde diethyl acetal B->C D Acid-Catalyzed Cyclization (e.g., H₂SO₄) C->D Intermediate E 5-Chloro-6-methoxyisoquinoline D->E F 5-Chloro-6-methoxyisoquinoline H This compound F->H G Demethylating Agent (e.g., BBr₃) G->H I Crude Product J Column Chromatography I->J K Pure this compound J->K

Figure 1. Proposed synthetic workflow for this compound.

Materials and Equipment

Reagent/MaterialGradeSupplier
3-Chloro-4-methoxybenzaldehyde≥98%Sigma-Aldrich
Aminoacetaldehyde diethyl acetal≥98%Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)ACS ReagentFisher Scientific
Boron Tribromide (BBr₃)1.0 M in CH₂Cl₂Sigma-Aldrich
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Sigma-Aldrich
Methanol (MeOH)ACS ReagentFisher Scientific
Sodium Bicarbonate (NaHCO₃)Saturated SolutionIn-house prep.
Sodium Sulfate (Na₂SO₄)AnhydrousFisher Scientific
Silica Gel230-400 meshVWR
Ethyl AcetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Round-bottom flasksVarious sizesPyrex
Magnetic stirrer with heating mantle-IKA
Condenser-Pyrex
Separatory funnel-Pyrex
Rotary evaporator-Büchi
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Millipore

Experimental Protocol

Part A: Synthesis of 5-Chloro-6-methoxyisoquinoline (Pomeranz-Fritsch Reaction)

This procedure is adapted from the general principles of the Pomeranz-Fritsch reaction.[1][5][6]

1. Formation of the Schiff Base (Benzalaminoacetal):

  • In a 250 mL round-bottom flask, dissolve 3-chloro-4-methoxybenzaldehyde (1 equivalent) and aminoacetaldehyde diethyl acetal (1.05 equivalents) in ethanol (5 mL per gram of aldehyde).
  • Stir the mixture at room temperature for 4-6 hours.
  • Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.
  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude Schiff base. This intermediate is often used in the next step without further purification.

2. Acid-Catalyzed Cyclization:

  • Caution: This step involves the use of concentrated sulfuric acid and is highly exothermic. Perform this in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
  • In a separate three-necked flask equipped with a dropping funnel and a thermometer, place concentrated sulfuric acid (10 equivalents).
  • Cool the acid to 0 °C in an ice-salt bath.
  • Slowly add the crude Schiff base from the previous step to the stirred sulfuric acid, maintaining the internal temperature below 10 °C.
  • Once the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for 2-3 hours.
  • Cool the reaction mixture back to room temperature and carefully pour it onto crushed ice.
  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
  • Extract the aqueous layer with dichloromethane (3 x 50 mL).
  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
  • Filter and concentrate the organic layer under reduced pressure to obtain the crude 5-chloro-6-methoxyisoquinoline.
  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Part B: Synthesis of this compound (Demethylation)

1. Demethylation Reaction:

  • Caution: Boron tribromide is a corrosive and moisture-sensitive reagent. Handle it under an inert atmosphere (e.g., nitrogen or argon).
  • Dissolve the purified 5-chloro-6-methoxyisoquinoline (1 equivalent) in anhydrous dichloromethane in a flask under an inert atmosphere.
  • Cool the solution to -78 °C using a dry ice/acetone bath.
  • Slowly add a 1.0 M solution of boron tribromide in dichloromethane (1.2 equivalents) dropwise.
  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.

2. Work-up and Purification:

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of methanol.
  • Remove the solvent under reduced pressure.
  • Add more methanol and evaporate again to remove residual boron compounds.
  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes to afford the final product, this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.[7]

  • Melting Point: To assess purity.

Safety and Handling

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Appropriate PPE, including safety glasses, lab coats, and gloves, must be worn at all times.

  • Concentrated acids and boron tribromide are highly corrosive and require careful handling.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

Discussion

The proposed synthetic route offers a logical and feasible pathway to this compound. The Pomeranz-Fritsch reaction is a classic and generally reliable method for constructing the isoquinoline core, although yields can be variable depending on the substituents on the benzaldehyde.[1][3] The choice of 3-chloro-4-methoxybenzaldehyde as the starting material is strategic, as the methoxy group is a common and stable precursor to a hydroxyl group. The subsequent demethylation with boron tribromide is a standard and effective method for cleaving aryl methyl ethers.

Researchers should be aware that the cyclization step of the Pomeranz-Fritsch reaction can sometimes lead to regioisomeric products. Therefore, careful characterization of the intermediate and final products is crucial. Optimization of reaction conditions, such as temperature and reaction time, may be necessary to maximize the yield and purity of the desired product.

References

Application Notes and Protocols for the Cellular Investigation of 5-Chloroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the utilization of 5-Chloroisoquinolin-6-ol in cell-based assays. Drawing upon the established role of the isoquinoline scaffold in targeting DNA repair pathways, this document elucidates the presumed mechanism of action of this compound as a Poly(ADP-ribose) polymerase 1 (PARP1) inhibitor. Detailed, field-proven protocols for critical cell-based assays, including cytotoxicity assessment, apoptosis induction, and DNA damage analysis, are presented to empower researchers in the robust evaluation of this compound's cellular effects. This guide is structured to provide not only methodological steps but also the scientific rationale behind experimental choices, ensuring a thorough understanding and enabling confident application in drug discovery and development.

Introduction: The Therapeutic Potential of Targeting DNA Damage Repair

The integrity of the genome is under constant assault from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of DNA damage response (DDR) pathways.[1] A key player in the repair of DNA single-strand breaks (SSBs) is Poly(ADP-ribose) polymerase 1 (PARP1).[2] Upon detecting a SSB, PARP1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, recruiting the necessary repair machinery.[3]

Inhibition of PARP1 has emerged as a powerful strategy in cancer therapy, particularly for tumors harboring deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[4] This concept, known as synthetic lethality, arises because the inhibition of PARP-mediated SSB repair leads to the accumulation of SSBs, which can collapse replication forks and generate more cytotoxic double-strand breaks (DSBs). In cells with compromised homologous recombination (HR), a major DSB repair pathway, these lesions cannot be efficiently repaired, leading to cell death.[4]

The isoquinoline scaffold is a privileged structure in medicinal chemistry and has been identified as a core component of numerous PARP inhibitors.[5] 5-Amino-isoquinoline, a closely related analogue, has been confirmed as an active PARP-1 inhibitor.[6] This strongly suggests that this compound likely exerts its biological effects through the inhibition of PARP1. This document will, therefore, focus on its application in cell-based assays through the lens of a putative PARP1 inhibitor.

Mechanism of Action: PARP1 Inhibition and Synthetic Lethality

The primary hypothesized mechanism of action for this compound is the competitive inhibition of PARP1 at the NAD+ binding site. This prevents the synthesis of PAR chains, thereby stalling the recruitment of DNA repair factors to sites of single-strand breaks.

PARP1_Inhibition cluster_0 Normal Cell (SSB Repair) cluster_1 Cancer Cell + this compound SSB Single-Strand Break (SSB) PARP1_active PARP1 Activation SSB->PARP1_active PARylation PAR Chain Synthesis PARP1_active->PARylation NAD+ Repair_Factors Recruitment of Repair Factors (e.g., XRCC1) PARylation->Repair_Factors SSB_Repair SSB Repair Repair_Factors->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival SSB2 Single-Strand Break (SSB) PARP1_active2 PARP1 Activation SSB2->PARP1_active2 PARylation_inhibited PARP1 Inhibition PARP1_active2->PARylation_inhibited Inhibitor This compound Inhibitor->PARylation_inhibited SSB_accumulation SSB Accumulation PARylation_inhibited->SSB_accumulation DSB_formation Replication Fork Collapse (DSB Formation) SSB_accumulation->DSB_formation Apoptosis Apoptosis / Cell Death DSB_formation->Apoptosis in HR-deficient cells

Figure 1: Hypothesized signaling pathway of PARP1 inhibition by this compound.

Safe Handling and Storage

Prior to any experimental work, it is imperative to adhere to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[7]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[7]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances and sources of ignition.[8]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Preparation of Stock Solutions

For cell-based assays, it is crucial to prepare a concentrated stock solution of this compound that can be serially diluted to the desired working concentrations.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving organic compounds for use in cell culture. However, it is essential to determine the optimal solvent and to ensure that the final concentration of the solvent in the cell culture medium does not exceed a non-toxic level (typically ≤ 0.5%).

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in sterile DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Core Application: Cell-Based Assays

The following protocols provide a robust framework for evaluating the cellular effects of this compound. It is recommended to use a panel of cancer cell lines, including those with known DNA repair deficiencies (e.g., BRCA1/2 mutant lines) and proficient counterparts, to investigate the principle of synthetic lethality.

Experimental_Workflow cluster_assays Cell-Based Assays start Start: Cell Line Selection (e.g., BRCA-mutant vs. Wild-Type) culture Cell Culture and Seeding start->culture treatment Treatment with this compound (Dose-Response and Time-Course) culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis dna_damage DNA Damage Assay (γH2AX) treatment->dna_damage data_analysis Data Acquisition and Analysis (IC50, % Apoptosis, Foci Quantification) viability->data_analysis apoptosis->data_analysis dna_damage->data_analysis interpretation Interpretation of Results and Mechanistic Insights data_analysis->interpretation end End interpretation->end

Figure 2: General experimental workflow for evaluating this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours. Include a vehicle-only control (e.g., DMSO).[9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) by plotting a dose-response curve.

Representative Data Presentation:

CompoundCell LineCancer TypeIC50 (µM)
This compound HCT-116Colon CancerHypothetical Value
This compound MCF-7Breast CancerHypothetical Value
This compound A549Lung CancerHypothetical Value
Doxorubicin (Control)HCT-116Colon CancerReference Value
Doxorubicin (Control)MCF-7Breast CancerReference Value
Doxorubicin (Control)A549Lung CancerReference Value

Note: The IC50 values for this compound should be experimentally determined.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Protocol:

  • Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.[9]

    • Annexin V-FITC positive, PI negative: Early apoptotic cells.

    • Annexin V-FITC positive, PI positive: Late apoptotic/necrotic cells.

DNA Damage Assay (γH2AX Staining)

This immunofluorescence-based assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.

Protocol:

  • Cell Treatment: Grow cells on coverslips and treat with this compound for a specified time (e.g., 24 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.

  • Immunostaining: Block non-specific binding and then incubate with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Microscopy: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

Conclusion and Future Directions

This compound, as a putative PARP1 inhibitor, holds significant promise for investigation as an anticancer agent. The protocols detailed in this guide provide a solid foundation for characterizing its effects on cell viability, apoptosis, and DNA damage. Further studies could explore its synergistic effects with other DNA-damaging agents, its impact on cell cycle progression, and its efficacy in 3D cell culture models to better mimic the tumor microenvironment. A definitive biochemical assay to confirm its direct inhibitory effect on PARP1 activity and determine its IC50 against the purified enzyme would be a critical next step in its development.[8]

References

Application Notes & Protocols: 5-Chloroisoquinolin-6-ol as a Strategic Precursor in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline nucleus is a cornerstone "privileged scaffold" in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals, particularly in oncology.[1] 5-Chloroisoquinolin-6-ol is an emerging building block that presents a unique trifecta of reactive sites: a palladium-addressable C5-chloro group, a nucleophilic C6-hydroxyl group, and a modifiable isoquinoline nitrogen. This guide provides an in-depth analysis of its reactivity and offers detailed, field-tested protocols for its application in the synthesis of complex heterocyclic systems, with a focus on creating libraries for drug discovery, especially for kinase inhibitors.[2][3] While direct literature on this specific precursor is nascent, its synthetic utility can be robustly predicted from the well-established chemistry of related chloroquinolines and phenols.

Core Reactivity Analysis

This compound offers three distinct and orthogonally addressable functional handles for diversification. The strategic selection of reaction conditions allows for a controlled, stepwise functionalization, making it an ideal precursor for combinatorial library synthesis.

  • C5-Chloro Group : This site is primed for transition metal-catalyzed cross-coupling reactions. The electron-donating nature of the adjacent hydroxyl group can modulate the reactivity of the C-Cl bond, a factor to be considered in catalyst selection.

  • C6-Hydroxyl Group : As a phenol, this group can undergo O-alkylation, O-acylation, and O-arylation. It also acts as an ortho-, para-director for any potential electrophilic aromatic substitution, although the isoquinoline core is generally electron-deficient.

  • N2-Nitrogen : The lone pair on the isoquinoline nitrogen provides basicity and nucleophilicity, allowing for N-alkylation or N-oxidation.

Kinase_Pathway Generic Kinase Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, FGFR) GF->Receptor Binds Kinase_Cascade Downstream Kinase Cascade (e.g., PI3K/Akt, MAPK/ERK) Receptor->Kinase_Cascade Activates Transcription Transcription Factors Kinase_Cascade->Transcription Activates Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Response Promotes Inhibitor Isoquinoline-Based Kinase Inhibitor Inhibitor->Receptor Blocks ATP Binding Site Buchwald_Hartwig_Workflow start Start: Inert Atmosphere (Glovebox) setup 1. Add Solids: - this compound - Pd₂(dba)₃ / Ligand - NaOtBu start->setup solvents 2. Add Liquids: - Anhydrous Toluene - Amine (R₂NH) setup->solvents react 3. Heat Reaction (80-110 °C) solvents->react monitor 4. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 5. Quench & Extract monitor->workup Complete purify 6. Column Chromatography workup->purify end Product: 5-Amino-isoquinolin-6-ol purify->end

References

Application Notes and Protocols for 5-Chloroisoquinolin-6-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The isoquinoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and clinically successful synthetic drugs.[1][2] This heterocyclic framework offers a versatile template for designing molecules with a wide array of pharmacological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial effects.[3][4] The strategic functionalization of the isoquinoline ring is a key approach to modulate the physicochemical and pharmacological properties of these compounds, thereby enhancing their potency, selectivity, and metabolic stability.[5]

The introduction of a chlorine atom, in particular, is a well-established strategy in drug design that can significantly improve a molecule's biological activity.[6] Halogenation can influence lipophilicity, membrane permeability, and binding interactions with biological targets, often leading to enhanced therapeutic efficacy.[5][7]

This document focuses on 5-Chloroisoquinolin-6-ol , a specific, under-explored derivative. While direct literature on this exact molecule is sparse, its structural features—a chlorinated isoquinoline backbone with a hydroxyl group—suggest a rich potential for biological activity. The hydroxyl group at the 6-position offers a site for hydrogen bonding and potential further derivatization, while the chlorine at the 5-position is expected to modulate the electronic properties and steric profile of the molecule.

Drawing on data from closely related analogs, we can formulate compelling hypotheses for the therapeutic potential of this compound. For instance, the analog 5-Chloroisoquinoline has been identified as an inhibitor of Sterile alpha and toll/interleukin receptor (TIR) motif containing protein 1 (SARM1), an enzyme implicated in axon degeneration, suggesting applications in neurodegenerative diseases.[8] Furthermore, various chloro-substituted isoquinoline derivatives have demonstrated potent anticancer activity through mechanisms such as the inhibition of DNA topoisomerase II.[9] The related 5-chloroquinolin-8-ol (cloxyquin) has shown promising antituberculosis activity, potentially through metal chelation.[10]

These precedents provide a strong rationale for a systematic investigation of this compound as a novel drug candidate. This guide outlines a comprehensive, multi-tiered strategy for elucidating its biological activity, identifying its molecular targets, and exploring its therapeutic potential. We provide detailed, field-proven protocols to guide researchers in this discovery process.

Part 1: Initial Biological Characterization - A Multi-Pronged Screening Approach

The first critical step is to establish a broad biological activity profile for this compound. A tiered screening cascade is the most efficient method to identify primary areas of interest. The following workflow is proposed to systematically assess the compound's cytotoxic, kinase inhibitory, and antimicrobial potential.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Validation & Dose-Response cluster_2 Tier 3: Hypothesis-Driven Target Exploration A This compound (Stock Solution in DMSO) B Cytotoxicity Panel (e.g., NCI-60 Cell Lines) A->B Single High Concentration (e.g., 10 µM) C Broad Kinase Panel (e.g., 96-well format assay) A->C Single High Concentration (e.g., 10 µM) D Antimicrobial Panel (Gram+/-, Fungi, M. tuberculosis) A->D Single High Concentration (e.g., 10 µM) E IC50 Determination in Sensitive Cell Lines B->E Hits Identified F IC50 Determination for Active Kinases C->F Hits Identified G MIC/MBC Determination for Susceptible Microbes D->G Hits Identified I Topoisomerase II Inhibition Assay (Anticancer Focus) E->I If Cancer Cell Hits H SARM1 Inhibition Assay (Neuroprotection Focus) F->H If Kinase Hits (e.g., related to neuronal function) G->H If M. tuberculosis Hit

Caption: Proposed screening workflow for this compound.
Protocol 1.1: Broad-Spectrum Cytotoxicity Screening

Rationale: This initial screen provides a rapid assessment of the compound's effect on cell proliferation across a diverse panel of human cancer cell lines. The results can indicate potential anticancer activity and highlight cell lines that are particularly sensitive, guiding further mechanistic studies.

Methodology (Adapted from NCI-60 Sulforhodamine B (SRB) Assay):

  • Cell Plating: Seed cells from different cancer types (e.g., lung, colon, breast, leukemia) in 96-well microtiter plates at their predetermined optimal densities. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Prepare a dilution series of this compound in appropriate cell culture medium. Add the compound to the plates over a range of concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for an additional 48 hours.

  • Cell Fixation: Gently discard the supernatant and fix the adherent cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA). Incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with deionized water and allow them to air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10-30 minutes at room temperature.

  • Wash and Solubilization: Remove the unbound SRB by washing five times with 1% (v/v) acetic acid and air dry. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the GI₅₀ (concentration causing 50% growth inhibition) for sensitive cell lines.

Protocol 1.2: Kinase Inhibition Profiling

Rationale: The isoquinoline scaffold is a common feature in many kinase inhibitors. A broad kinase screen is a valuable tool to identify potential enzymatic targets and to understand the compound's selectivity profile, which is crucial for developing safe and effective drugs.

Methodology (Generic ADP-Glo™ Kinase Assay Principle):

  • Reaction Setup: In a 96-well or 384-well plate, prepare a reaction mixture containing the specific kinase, its substrate (e.g., a generic peptide), and ATP at its Kₘ concentration in kinase buffer.

  • Compound Addition: Add this compound at a fixed concentration (e.g., 10 µM) to the reaction wells. Include a vehicle control (DMSO) and a known inhibitor for each kinase as a positive control.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate for a specified time (e.g., 60 minutes) at room temperature. The kinase will transfer phosphate from ATP to the substrate, generating ADP.

  • ADP Detection (Part 1): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Generation (Part 2): Add Kinase Detection Reagent, which contains luciferase and its substrate, to convert ADP to ATP. The newly synthesized ATP is used by the luciferase to generate a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP generated and thus, to the kinase activity.

  • Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control. Hits are typically defined as compounds causing >50% inhibition. For any identified hits, perform a dose-response experiment to determine the IC₅₀ value.

Table 1: Hypothetical Kinase Screening Data

Kinase Target% Inhibition at 10 µMIC₅₀ (µM)Potential Therapeutic Area
EGFR8%> 50Oncology
VEGFR292%0.85Oncology (Angiogenesis)
CDK215%> 50Oncology
SARM188%1.2Neurodegeneration
GSK3β65%4.5Neurodegeneration, Diabetes

Part 2: Mechanism of Action (MoA) Elucidation

Once a primary area of activity is identified, the next phase involves delving into the specific mechanism of action. Based on the screening results and the activities of structural analogs, several hypothesis-driven assays are warranted.

Protocol 2.1: SARM1 NADase Activity Assay

Rationale: Given that 5-Chloroisoquinoline is a known SARM1 inhibitor, it is crucial to test this compound for the same activity.[8] SARM1 is a key mediator of programmed axon degeneration, and its inhibition is a promising strategy for treating neurodegenerative diseases and peripheral neuropathies.

Methodology (Fluorometric Assay):

  • Reagent Preparation: Reconstitute recombinant human SARM1 protein in assay buffer. Prepare a solution of the substrate, nicotinamide adenine dinucleotide (NAD+).

  • Assay Plate Setup: In a 384-well, low-volume black plate, add the assay buffer.

  • Compound Addition: Add serially diluted this compound to the wells. Include a vehicle control (DMSO) and a known SARM1 inhibitor as a positive control.

  • Enzyme Addition: Add the SARM1 enzyme to all wells except the "no enzyme" control. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the reaction by adding NAD+.

  • Reaction and Detection: Incubate the plate at 37°C for 60 minutes. SARM1 will cleave NAD+ into ADP-ribose and nicotinamide. Add a detection reagent containing an enzyme that specifically recognizes nicotinamide and generates a fluorescent product.

  • Data Acquisition: Measure the fluorescence intensity (e.g., at Ex/Em = 420/480 nm) using a microplate reader.

  • Analysis: Calculate the percentage of inhibition based on the fluorescence signal relative to controls and determine the IC₅₀ value.

G A Axonal Injury (Trauma, Disease) B NMN Accumulation A->B C SARM1 Activation B->C D NAD+ Depletion (NADase Activity) C->D E Energy Crisis & Axonal Degeneration D->E F This compound (Hypothesized) F->C Inhibition

Caption: Hypothesized inhibition of the SARM1 pathway.
Protocol 2.2: DNA Topoisomerase II Poisoning Assay

Rationale: Many isoquinoline-based anticancer agents function as topoisomerase poisons, trapping the enzyme on the DNA and leading to double-strand breaks and apoptosis.[9] If the initial cytotoxicity screen reveals potent activity against cancer cell lines, this assay is a logical next step.

Methodology (Plasmid DNA Cleavage Assay):

  • Reaction Mixture: In microcentrifuge tubes, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase IIα enzyme, and assay buffer.

  • Compound Addition: Add varying concentrations of this compound. Include a vehicle control (DMSO), a negative control (no enzyme), and a positive control (e.g., Etoposide).

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K. The SDS displaces the enzyme from the DNA, revealing the strand breaks, and the proteinase K digests the enzyme.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel until the different DNA forms are well separated.

  • Visualization and Analysis: Visualize the DNA bands under UV light. Supercoiled (uncut), relaxed (nicked), and linear (double-strand cut) forms of the plasmid will migrate differently. An increase in the linear DNA form in the presence of the compound indicates topoisomerase II poisoning activity.

Conclusion and Future Directions

This compound represents a promising, yet uncharacterized, scaffold for drug discovery. Its structural similarity to compounds with known anticancer, neuroprotective, and antimicrobial activities provides a solid foundation for a comprehensive investigation. The protocols outlined in this guide offer a systematic and hypothesis-driven approach to unlock its therapeutic potential. By progressing through a tiered screening cascade followed by specific mechanism-of-action studies, researchers can efficiently define the compound's pharmacological profile. Positive findings in these assays would warrant further exploration, including structure-activity relationship (SAR) studies to optimize potency and selectivity, ADME/Tox profiling, and eventual evaluation in preclinical disease models.

References

Application Notes and Protocols for 5-Chloroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloroisoquinolin-6-ol is a halogenated heterocyclic compound featuring an isoquinoline core. This structural motif is of significant interest to researchers in medicinal chemistry and drug development, as the isoquinoline scaffold is a key component in numerous biologically active molecules.[1][2] The presence of both a chloro and a hydroxyl group offers versatile handles for further chemical modification, making this compound a valuable intermediate in organic synthesis.[3][4] Its utility spans the development of novel therapeutic agents, potentially for neurological disorders or as cytotoxic agents in cancer research, and as a building block for complex molecular architectures in materials science.[1][5]

Given its reactive nature and potential biological activity, adherence to strict handling and storage protocols is paramount to ensure the integrity of the compound and the safety of laboratory personnel. This guide provides a comprehensive overview of the essential safety precautions, detailed handling procedures, and optimal storage conditions for this compound.

Safety and Hazard Communication

Prior to handling this compound, a thorough understanding of its potential hazards is essential. While specific toxicological data for this compound is limited, the available safety data sheets (SDS) for structurally related compounds provide a basis for a cautious approach.

Hazard Identification and GHS Classification

Based on data for similar chlorinated isoquinoline and quinoline derivatives, the following hazards should be anticipated. This information should be clearly displayed in the laboratory where the compound is used.

Hazard ClassGHS PictogramSignal WordHazard StatementPrecautionary Statements
Acute Toxicity, Oral
alt text
Warning H302: Harmful if swallowed.P264, P270, P301+P312, P501
Skin Irritation
alt text
Warning H315: Causes skin irritation.P280, P302+P352, P332+P313
Eye Irritation
alt text
Warning H319: Causes serious eye irritation.P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure)
alt text
Warning H335: May cause respiratory irritation.P261, P271, P304+P340, P312

This table is a composite based on related compounds and should be used as a guideline. Always refer to the supplier-specific SDS for the most accurate information.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage Protocols

The stability of this compound is crucial for the reproducibility of experimental results. Improper storage can lead to degradation, affecting the purity and reactivity of the compound.

Recommended Storage Conditions
  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended.[6]

  • Atmosphere: Some suppliers recommend storing under an inert atmosphere, such as nitrogen or argon.[6] This is particularly important to prevent potential oxidation or reaction with atmospheric moisture over time. The phenolic hydroxyl group and the electron-rich isoquinoline ring system may be susceptible to slow oxidation.[7]

  • Container: Keep the container tightly closed to prevent contamination and absorption of moisture. Use amber glass vials to protect the compound from light, as substituted aromatic compounds can be light-sensitive.[7]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[8]

Rationale for Storage Conditions

The recommended storage conditions are based on the general principles of chemical stability for substituted heterocyclic compounds. The hydroxyl group can be susceptible to oxidation, and the overall molecule may be sensitive to acidic or basic conditions, which could catalyze degradation reactions.[8] Storing in a cool, dark, and inert environment minimizes the energy available for these degradation pathways to occur, thus preserving the compound's integrity.

Handling Protocols

All handling of this compound should be performed by trained personnel in a designated area. The following protocols are designed to minimize exposure and maintain the purity of the compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles and a face shield.

  • Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (nitrile or neoprene are suitable for incidental contact; consult manufacturer data for extended use).

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to post-handling procedures.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_area Designate & Prepare Fume Hood gather_ppe Gather & Inspect PPE prep_area->gather_ppe gather_materials Assemble Materials & Equipment gather_ppe->gather_materials don_ppe Don All Required PPE gather_materials->don_ppe Proceed to Handling transfer_compound Transfer/Weigh Compound (Minimize Dust) don_ppe->transfer_compound prepare_solution Prepare Solution (if required) transfer_compound->prepare_solution seal_container Tightly Seal Primary Container prepare_solution->seal_container decontaminate Decontaminate Work Area & Equipment seal_container->decontaminate Proceed to Cleanup dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Logical workflow for the safe handling of this compound.

Detailed Protocol for Weighing and Dispensing

This protocol outlines the steps for safely weighing the solid compound and preparing a stock solution.

  • Preparation:

    • Ensure a certified chemical fume hood is operational and the sash is at the appropriate height.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment: spatulas, weighing paper or boat, analytical balance, volumetric flasks, and appropriate solvents.

    • Ensure an emergency eyewash station and safety shower are accessible.

  • Donning PPE:

    • Put on a lab coat, followed by chemical safety goggles and a face shield.

    • Don the appropriate chemical-resistant gloves.

  • Handling in an Inert Atmosphere (if required for high-purity applications):

    • For sensitive applications, weighing and initial dilutions should be performed in a glove box with an inert atmosphere (e.g., nitrogen or argon).[9][10][11]

    • If a glove box is not available, minimize exposure to air by working efficiently. Consider flushing the headspace of the storage vial with an inert gas before and after dispensing.

  • Weighing the Solid:

    • Place a tared weigh boat or paper on the analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound from the storage container to the weigh boat using a clean spatula. Avoid creating dust.

    • Immediately and securely close the primary storage container.

  • Preparing a Stock Solution:

    • Carefully transfer the weighed solid into a clean, dry volumetric flask.

    • Add a small amount of the desired solvent (e.g., DMSO, DMF, or an appropriate alcohol) to dissolve the solid.

    • Once dissolved, dilute to the mark with the solvent.

    • Cap the flask and invert several times to ensure homogeneity.

  • Post-Handling and Cleanup:

    • Decontaminate the spatula and any other reusable equipment with an appropriate solvent.

    • Dispose of contaminated weigh boats, gloves, and bench paper in a designated solid hazardous waste container.[12]

    • Wipe down the work surface in the fume hood.

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).

    • Wash hands thoroughly with soap and water.

Waste Disposal

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[13]

  • Solid Waste: Collect all contaminated solids (e.g., gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container for halogenated organic solids.[14]

  • Liquid Waste: Collect all solutions containing this compound in a labeled hazardous waste container for halogenated organic liquids. Do not mix with non-halogenated waste streams.[12]

  • Disposal Procedures: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[5][15]

Application Protocol: General Procedure for Use in a Suzuki Cross-Coupling Reaction

  • Reaction Setup:

    • In a fume hood, add this compound (1 equivalent), the desired aryl or heteroaryl boronic acid (1.2-1.5 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

    • Add a suitable base, such as potassium carbonate (2-3 equivalents).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[16]

  • Solvent Addition:

    • Using a syringe, add a degassed solvent mixture, such as a 3:1 ratio of dioxane to water, to the flask. The solvent should be thoroughly degassed via freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes prior to use.

  • Reaction:

    • Place the flask in a preheated oil bath and stir the reaction mixture at an elevated temperature (e.g., 80-100 °C).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.

References

Application Note: 5-Chloroisoquinolin-6-ol for Studying Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: January 2026

This is a comprehensive application note for the investigational compound 5-Chloroisoquinolin-6-ol, designed for researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.

Introduction: A Novel Avenue for Neurodegenerative Disease Research

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing global health challenge.[1] The pathological hallmarks of these diseases often include neuronal apoptosis, neuroinflammation, and the aggregation of misfolded proteins like tau.[2][3] A key signaling pathway implicated in these processes is the c-Jun N-terminal kinase (JNK) pathway.[1][4][5] Sustained activation of JNK is associated with neuronal death and is considered a promising therapeutic target.[1][4]

This compound is a novel small molecule with a chemical structure suggestive of kinase inhibitory activity. This application note provides a comprehensive guide to utilizing this compound as an investigational tool for studying neurodegenerative processes. We present a putative mechanism of action centered on JNK inhibition and provide detailed protocols for its characterization in both in vitro and in vivo models.

Putative Mechanism of Action: Inhibition of the JNK Signaling Pathway

We hypothesize that this compound exerts its neuroprotective effects by acting as an inhibitor of the JNK signaling cascade. The JNK pathway, a component of the mitogen-activated protein kinase (MAPK) family, is activated by various cellular stressors, leading to the phosphorylation of downstream targets like c-Jun.[2][5] This cascade plays a critical role in promoting inflammation and apoptosis in neurons.[2][5] By inhibiting JNK, this compound may block these detrimental downstream effects, thereby protecting neurons from degeneration.

JNK_Pathway Stress Cellular Stressors (e.g., Neurotoxins, Aβ) Upstream_Kinases Upstream Kinases (MKK4/7) Stress->Upstream_Kinases JNK JNK Upstream_Kinases->JNK cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis & Neuroinflammation cJun->Apoptosis promotes Compound This compound Compound->JNK inhibits

Caption: Putative mechanism of this compound in the JNK signaling pathway.

In Vitro Characterization Protocols

In Vitro JNK Kinase Assay

This protocol is designed to determine the direct inhibitory effect of this compound on JNK activity.[6][7][8][9]

Materials:

  • Recombinant human JNK1, JNK2, and JNK3 enzymes

  • c-Jun fusion protein (substrate)

  • ATP

  • Kinase buffer

  • This compound

  • Positive control inhibitor (e.g., SP600125)

  • SDS-PAGE and Western blot reagents

  • Phospho-c-Jun (Ser63) specific antibody

Procedure:

  • Prepare Kinase Reaction: In a microcentrifuge tube, combine the kinase buffer, the respective JNK isozyme, and the c-Jun substrate.

  • Add Inhibitor: Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) or the positive control inhibitor. Include a vehicle control (DMSO).

  • Initiate Reaction: Add ATP to start the kinase reaction.

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Terminate Reaction: Stop the reaction by adding SDS sample buffer and boiling for 5 minutes.[7]

  • Western Blot Analysis: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with the phospho-c-Jun antibody to detect the level of substrate phosphorylation.

  • Data Analysis: Quantify the band intensities and calculate the IC50 value for this compound for each JNK isozyme.

ParameterHypothetical Value
JNK1 IC5050 nM
JNK2 IC5075 nM
JNK3 IC5040 nM
SP600125 IC50 (Control)40 nM
Neuroprotection Assay in SH-SY5Y Cells

This assay evaluates the ability of this compound to protect neuronal cells from a neurotoxin.[10][11][12]

Materials:

  • SH-SY5Y human neuroblastoma cell line[13][14][15][16][17]

  • Cell culture medium (e.g., DMEM/F12) with FBS and antibiotics

  • 6-hydroxydopamine (6-OHDA) as the neurotoxin

  • This compound

  • MTT or other cell viability assay reagents

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in T-75 flasks until they reach 80-90% confluency.[15]

  • Seeding: Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 50 µM) for 2 hours.

  • Neurotoxin Challenge: Add 6-OHDA to the wells to a final concentration of 100 µM to induce cell death.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Cell Viability Assessment: Measure cell viability using the MTT assay according to the manufacturer's instructions.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the EC50 of the protective effect.

TreatmentCell Viability (%)
Control (untreated)100
6-OHDA (100 µM)50
6-OHDA + this compound (1 µM)65
6-OHDA + this compound (10 µM)85
6-OHDA + this compound (50 µM)95
Tau Phosphorylation Assay

This protocol assesses the effect of this compound on tau phosphorylation in a cellular model.[18][19][20][21]

Materials:

  • U2OS cell line stably expressing mutant human Tau-tGFP[18]

  • Cell culture reagents

  • This compound

  • Lysis buffer

  • Antibodies against total tau and phosphorylated tau (e.g., AT8, PHF-1)

Procedure:

  • Cell Culture and Treatment: Culture the Tau-tGFP U2OS cells and treat them with different concentrations of this compound for 24 hours.

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Western Blot Analysis: Perform Western blotting as described in section 3.1, using antibodies to detect total tau and specific phosphorylated tau epitopes.

  • Data Analysis: Quantify the ratio of phosphorylated tau to total tau to determine the effect of the compound on tau phosphorylation.

In Vivo Preclinical Evaluation: 6-OHDA Mouse Model of Parkinson's Disease

This section outlines a protocol for evaluating the neuroprotective effects of this compound in a well-established mouse model of Parkinson's disease.[22][23][24][25][26]

in_vivo_workflow A Acclimatize Mice B Pre-treatment with This compound or Vehicle A->B C Stereotactic Injection of 6-OHDA B->C D Post-operative Care and Continued Treatment C->D E Behavioral Testing (Rotarod, Cylinder Test) D->E F Euthanasia and Brain Tissue Collection E->F G Immunohistochemistry (TH Staining) F->G

Caption: Workflow for the in vivo evaluation of this compound.

Protocol:

  • Animals and Acclimatization: Use adult male C57BL/6 mice and allow them to acclimatize for at least one week before the experiment.[22]

  • Drug Administration: Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle daily for 7 days prior to surgery and continue for the duration of the study.

  • Stereotactic Surgery: Anesthetize the mice and unilaterally inject 6-OHDA into the medial forebrain bundle.[22][23][24][25]

  • Post-operative Care: Provide appropriate post-operative care to ensure animal welfare.[26]

  • Behavioral Analysis: Two weeks after surgery, perform behavioral tests such as the rotarod test and the cylinder test to assess motor deficits.[27][28][29][30][31]

  • Tissue Processing: At the end of the study, euthanize the animals and perfuse them with 4% paraformaldehyde.[32][33] Collect the brains for immunohistochemical analysis.[32][33][34][35][36]

  • Immunohistochemistry: Stain brain sections with an antibody against tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra and their terminals in the striatum.[32][33][34][35][36]

  • Data Analysis: Quantify the number of TH-positive neurons and the density of TH-positive fibers to determine the extent of neuroprotection conferred by this compound.

Conclusion

This compound represents a promising new chemical entity for the investigation of neurodegenerative diseases. Its putative role as a JNK inhibitor provides a strong rationale for its further exploration as a potential therapeutic agent. The protocols outlined in this application note offer a robust framework for characterizing its efficacy in relevant in vitro and in vivo models, paving the way for a deeper understanding of its therapeutic potential.

References

Application Notes and Protocols for the Development of Fluorescent Probes from 5-Chloroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry and materials science, prized for its rigid, planar geometry and inherent fluorescent properties.[1] This document provides a comprehensive guide to the design, synthesis, and characterization of novel fluorescent probes derived from 5-Chloroisoquinolin-6-ol. This particular scaffold offers two distinct points for chemical modification: the hydroxyl group at the 6-position and the chloro group at the 5-position. This dual functionality allows for the strategic attachment of recognition moieties and the fine-tuning of photophysical properties, making it an attractive starting point for the development of sophisticated chemosensors. These notes will detail the underlying chemical principles, provide step-by-step synthetic protocols for derivatization, and outline methods for photophysical characterization and application in biological imaging.

Introduction: The Potential of this compound as a Fluorophore

Fluorescent probes are indispensable tools for visualizing and quantifying biological and chemical processes with high sensitivity and spatiotemporal resolution.[2] The rational design of these molecular tools often involves a modular approach, incorporating a fluorophore, a recognition element (receptor), and a linker.[3] The this compound core serves as an excellent foundational fluorophore. Its fluorescence can be modulated through various mechanisms, including Photoinduced Electron Transfer (PeT), Chelation-Enhanced Fluorescence (CHEF), and Förster Resonance Energy Transfer (FRET).[2]

The key to unlocking the potential of this compound lies in the differential reactivity of its two functional groups:

  • The 6-Hydroxyl Group: This phenolic hydroxyl group is amenable to O-alkylation (etherification) and esterification. These reactions provide a straightforward means to attach a wide variety of recognition units.

  • The 5-Chloro Group: The chlorine atom can be substituted via nucleophilic aromatic substitution (SNAr) reactions, particularly with N- and S-nucleophiles.[4] This position can be used to introduce moieties that modulate the electronic properties of the isoquinoline ring system, thereby tuning the fluorescence emission and absorption wavelengths.

By strategically modifying these two positions, a diverse library of fluorescent probes can be generated for the detection of various analytes, such as metal ions, reactive oxygen species (ROS), and specific biomolecules.

Foundational Chemistry and Synthetic Strategies

The development of fluorescent probes from this compound begins with the strategic functionalization of either the hydroxyl or the chloro group. The choice of which position to modify first will depend on the overall synthetic route and the desired final probe structure.

Strategy A: Functionalization at the 6-Hydroxyl Position via Etherification

Etherification of the 6-hydroxyl group is a common and effective method for introducing a recognition moiety. A classic Williamson ether synthesis is a reliable approach.

start Start: this compound deprotonation Deprotonation with a base (e.g., K₂CO₃, NaH) in an aprotic polar solvent (e.g., DMF, Acetonitrile) start->deprotonation nucleophilic_attack Nucleophilic attack of the resulting alkoxide on an alkyl halide (R-X) containing the recognition moiety deprotonation->nucleophilic_attack workup Aqueous workup and purification (e.g., column chromatography) nucleophilic_attack->workup product Product: 6-O-Substituted-5-chloroisoquinoline derivative workup->product

Caption: General workflow for the etherification of this compound.

Strategy B: Functionalization at the 5-Chloro Position via Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C5 position can be displaced by various nucleophiles. This reaction is often facilitated by the electron-withdrawing nature of the isoquinoline ring system.

start Start: this compound reaction Reaction with a nucleophile (e.g., R-NH₂, R-SH) in the presence of a base (e.g., K₂CO₃, Et₃N) in a polar solvent (e.g., DMF, DMSO) start->reaction heating Heating may be required to facilitate the reaction reaction->heating workup Aqueous workup and purification heating->workup product Product: 5-Substituted-isoquinolin-6-ol derivative workup->product

Caption: General workflow for SNAr on this compound.

Detailed Experimental Protocols

The following protocols are representative examples of how to synthesize fluorescent probes from this compound. Researchers should adapt these methods based on the specific properties of their target molecules.

Protocol 1: Synthesis of a Hypothetical Metal Ion Probe via Etherification

This protocol describes the synthesis of a probe for metal ions by introducing a chelating agent at the 6-hydroxyl position.

Objective: To synthesize a probe where a metal-chelating moiety is attached to the 6-hydroxyl group of this compound.

Materials:

  • This compound

  • 2-(Bromomethyl)pyridine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • To a dry 50 mL round-bottom flask, add this compound (1.0 mmol), anhydrous potassium carbonate (2.0 mmol), and anhydrous DMF (15 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-(Bromomethyl)pyridine (1.1 mmol) to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12-18 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into 50 mL of deionized water and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Hypothetical Thiol Probe via SNAr

This protocol details the attachment of a thiol-reactive group at the 5-position.

Objective: To synthesize a probe for thiols by substituting the 5-chloro group with a thiol-containing nucleophile.

Materials:

  • This compound

  • Cysteamine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM)

  • Deionized water

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous DMSO (10 mL).

  • Add potassium carbonate (3.0 mmol) to the solution.

  • Add cysteamine hydrochloride (1.2 mmol) to the suspension.

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 50 mL of ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical Characterization

Once a novel probe is synthesized, its photophysical properties must be thoroughly characterized to understand its behavior and potential applications.

Protocol 3: General Spectroscopic Characterization

Objective: To determine the absorption and emission properties of the synthesized probe.

Materials:

  • Synthesized fluorescent probe

  • Spectroscopic grade solvents (e.g., ethanol, DMSO, phosphate-buffered saline (PBS))

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the probe (e.g., 1 mM) in a suitable solvent like DMSO.

  • Working Solution Preparation: Prepare a dilute working solution (e.g., 1-10 µM) in the desired experimental buffer or solvent.

  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectrum of the working solution over a relevant wavelength range (e.g., 250-600 nm).

    • Determine the wavelength of maximum absorption (λmax).

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

  • Fluorescence Spectroscopy:

    • Excite the working solution at its λmax and record the emission spectrum.

    • Determine the wavelength of maximum emission (λem).

    • Calculate the Stokes shift (λem - λmax).

  • Quantum Yield Determination:

    • Measure the fluorescence quantum yield (Φf) relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).[5]

Protocol 4: Evaluation of Probe Response to an Analyte

Objective: To assess the change in fluorescence of the probe upon interaction with its target analyte.

Procedure:

  • Prepare a solution of the probe at a fixed concentration in the appropriate buffer.

  • Record the initial fluorescence spectrum (this serves as the baseline).

  • Titrate the probe solution with increasing concentrations of the target analyte stock solution.

  • After each addition, allow the solution to equilibrate and record the fluorescence spectrum.

  • Plot the fluorescence intensity at λem against the analyte concentration to generate a dose-response curve.

  • Determine the detection limit (LOD) and the dissociation constant (Kd) if applicable.

  • To assess selectivity, repeat the experiment with other potentially interfering species at the same concentration.

Data Presentation

Quantitative data should be summarized in a clear and concise format for easy comparison.

Table 1: Photophysical Properties of Hypothetical Probes

Probe Nameλabs (nm)λem (nm)Stokes Shift (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φf)
This compound (Predicted)(Predicted)(Predicted)(Predicted)(Predicted)
Probe 1 (Metal Ion) (Experimental)(Experimental)(Experimental)(Experimental)(Experimental)
Probe 2 (Thiol) (Experimental)(Experimental)(Experimental)(Experimental)(Experimental)

Conclusion

This compound is a highly versatile and promising scaffold for the development of novel fluorescent probes. The presence of two distinct and reactive functional groups allows for a wide range of synthetic modifications, enabling the creation of probes for diverse analytes. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to design, synthesize, and characterize new molecular tools for applications in chemical biology, diagnostics, and drug discovery. The inherent fluorescence of the isoquinoline core, coupled with the potential for rational design of analyte-responsive signaling mechanisms, positions this compound as a valuable building block in the expanding field of fluorescent sensor technology.

References

Application Notes and Protocols for the Synthesis of Pyrazolo[4,3-c]isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[4,3-c]isoquinoline scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide range of biological activities, including potential as anti-inflammatory and anticancer agents. This guide provides a comprehensive overview of a robust and versatile method for the synthesis of substituted pyrazolo[4,3-c]isoquinolines. We will delve into the strategic considerations behind the synthetic route, offer detailed step-by-step protocols for the preparation of key intermediates and the final target compounds, and provide guidance on purification and characterization. The protocols described herein are designed to be reproducible and scalable, empowering researchers to efficiently generate libraries of these valuable compounds for further investigation.

Introduction: The Significance of the Pyrazolo[4,3-c]isoquinoline Core

The fusion of a pyrazole ring with an isoquinoline framework gives rise to the tricyclic pyrazolo[4,3-c]isoquinoline system. This unique architecture has garnered considerable attention from the medicinal chemistry community due to its presence in a variety of biologically active molecules.[1] The pyrazole moiety is a well-known pharmacophore, while the isoquinoline core is a structural component of many natural products and synthetic drugs. The combination of these two pharmacophores in a single molecule often leads to synergistic or novel biological activities. Notably, derivatives of this scaffold have been investigated for their potential as inhibitors of nitric oxide (NO) production, suggesting anti-inflammatory applications.

Synthetic Strategy: A Convergent Approach via Pictet-Spengler Type Cyclization

The synthesis of the pyrazolo[4,3-c]isoquinoline core is elegantly achieved through a convergent strategy. The key transformation is a Pictet-Spengler-type acid-catalyzed cyclization of a 4-aryl-5-aminopyrazole with an aldehyde. This approach is highly versatile, as it allows for the introduction of diversity at two key positions of the final molecule through the selection of different pyrazole and aldehyde building blocks.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Synthesis of Key Intermediates cluster_1 Assembly of the Tricyclic Core Arylacetonitrile Arylacetonitrile beta_Ketonitrile beta_Ketonitrile Arylacetonitrile->beta_Ketonitrile Claisen Condensation Aminopyrazole Aminopyrazole beta_Ketonitrile->Aminopyrazole Cyclization with Hydrazine Iminium_Ion Iminium_Ion Aminopyrazole->Iminium_Ion Condensation with Aldehyde Dihydroisoquinoline Dihydroisoquinoline Iminium_Ion->Dihydroisoquinoline Pictet-Spengler Cyclization Aldehyde Aldehyde Aldehyde->Iminium_Ion Pyrazolo_isoquinoline Pyrazolo_isoquinoline Dihydroisoquinoline->Pyrazolo_isoquinoline Oxidation Purification_Characterization Purification_Characterization Pyrazolo_isoquinoline->Purification_Characterization Final Steps

Figure 1: General workflow for the synthesis of pyrazolo[4,3-c]isoquinoline derivatives.

The causality behind this strategic choice lies in the robust and well-established nature of the Pictet-Spengler reaction.[2][3] The electron-rich nature of the aryl substituent on the pyrazole ring facilitates the intramolecular electrophilic aromatic substitution required for the cyclization step.

Experimental Protocols

Part 1: Synthesis of the Key Intermediate: 4-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine

This protocol details the synthesis of a crucial building block for the subsequent cyclization reaction.

Reaction Scheme:

Materials:

  • (3,4-Dimethoxyphenyl)acetonitrile

  • Diethyl oxalate

  • Sodium metal

  • Absolute Ethanol

  • Hydrazine hydrate

  • Diethyl ether

  • Hydrochloric acid (concentrated)

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.0 eq) to absolute ethanol under a nitrogen atmosphere. The reaction is exothermic. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

  • Claisen Condensation: To the sodium ethoxide solution, add (3,4-dimethoxyphenyl)acetonitrile (1.0 eq) followed by the dropwise addition of diethyl oxalate (1.1 eq). Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up of the Ketonitrile Intermediate: After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the ethoxide. The intermediate, ethyl 2-(3,4-dimethoxyphenyl)-3-cyano-3-oxopropanoate, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. This intermediate can be used in the next step without further purification.

  • Cyclization to the Aminopyrazole: In a round-bottom flask, suspend the crude ketonitrile intermediate in absolute ethanol. Add hydrazine hydrate (1.2 eq) and heat the mixture to reflux for 6-8 hours.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The product, 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine, will precipitate. Collect the solid by vacuum filtration, wash with cold ethanol, and then with diethyl ether. The product can be further purified by recrystallization from ethanol to yield a white to off-white solid.

Part 2: Synthesis of 8,9-Dimethoxy-5-phenyl-1H-pyrazolo[3,4-c]isoquinoline

This protocol describes the core Pictet-Spengler type cyclization and subsequent aromatization.

Reaction Scheme:

Materials:

  • 4-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine (from Part 1)

  • Benzaldehyde

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., Ethyl acetate/Hexane mixture)

  • Ethanol for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine (1.0 eq) and benzaldehyde (1.1 eq) in dichloromethane.

  • Acid-Catalyzed Cyclization: To the solution, add trifluoroacetic acid (2.0 eq) dropwise at room temperature. Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC. The mechanism involves the initial formation of an iminium ion, which then undergoes an intramolecular electrophilic attack on the electron-rich dimethoxy-substituted benzene ring.

  • Work-up: Upon completion of the reaction, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Purification of Crude Product: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient elution with an ethyl acetate/hexane solvent system is typically effective.

  • Recrystallization: Further purify the product by recrystallization from ethanol to obtain 8,9-dimethoxy-5-phenyl-1H-pyrazolo[3,4-c]isoquinoline as a crystalline solid.

Data Presentation

The following table summarizes representative data for the synthesis of a pyrazolo[4,3-c]isoquinoline derivative.

CompoundStarting MaterialsReaction ConditionsYield (%)Melting Point (°C)Spectroscopic Data
8,9-Dimethoxy-5-phenyl-1H-pyrazolo[3,4-c]isoquinoline 4-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine, BenzaldehydeTFA, DCM, rt, 24h75%210-212¹H NMR (400 MHz, DMSO-d₆) δ: 13.5 (s, 1H, NH), 8.3 (s, 1H), 8.1 (d, J=8.0 Hz, 2H), 7.6-7.5 (m, 3H), 7.4 (s, 1H), 7.2 (s, 1H), 4.0 (s, 3H, OCH₃), 3.9 (s, 3H, OCH₃). MS (ESI): m/z 318 [M+H]⁺.

Visualization of the Reaction Mechanism

The key step in the synthesis is the Pictet-Spengler type cyclization. The mechanism proceeds through the formation of an iminium ion intermediate, which is a potent electrophile.

G cluster_0 Mechanism of Pictet-Spengler Type Cyclization Aminopyrazole 4-Aryl-5-aminopyrazole Iminium_Ion Iminium Ion Intermediate Aminopyrazole->Iminium_Ion + H+ Aldehyde Aldehyde Aldehyde->Iminium_Ion Cyclized_Intermediate Tetrahydroisoquinoline Intermediate Iminium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution Final_Product Pyrazolo[4,3-c]isoquinoline Cyclized_Intermediate->Final_Product Oxidation (Aromatization)

Figure 2: Simplified mechanism of the Pictet-Spengler type cyclization.

Troubleshooting

  • Low Yield of Aminopyrazole: Ensure anhydrous conditions during the Claisen condensation. Incomplete reaction can be addressed by extending the reflux time.

  • Incomplete Cyclization: The reaction is sensitive to the electronic nature of the aryl group on the pyrazole. Electron-donating groups are crucial for facile cyclization. If the reaction stalls, a stronger acid or higher temperature may be required.

  • Purification Challenges: The final product and starting materials may have similar polarities. Careful optimization of the solvent system for column chromatography is essential. Recrystallization is highly recommended for obtaining a high-purity final product.

References

analytical techniques for characterizing isoquinoline derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Characterization of Isoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoquinoline Scaffold

Isoquinoline (benzo[c]pyridine) is a privileged heterocyclic scaffold that forms the core of numerous natural alkaloids and synthetic compounds with a vast spectrum of biological activities.[1][2] From the potent analgesic properties of morphine to the antimicrobial effects of berberine and the anti-cancer potential of novel synthetic derivatives, the isoquinoline nucleus is a cornerstone of medicinal chemistry.[3][4] These compounds exert their effects through diverse mechanisms, including the inhibition of topoisomerase, modulation of signaling pathways like PI3K/Akt/mTOR, and interference with microtubule polymerization.[1]

Given their therapeutic potential, the rigorous and unambiguous characterization of isoquinoline derivatives is paramount for researchers in natural product chemistry, medicinal chemistry, and pharmaceutical development. Accurate structural elucidation and quantification are critical for establishing structure-activity relationships (SAR), ensuring quality control, and meeting regulatory standards. This guide provides a detailed overview of the core analytical techniques and integrated workflows for the comprehensive characterization of these vital compounds.

Core Analytical Strategies: An Integrated Approach

The characterization of an isoquinoline derivative is rarely accomplished with a single technique. Instead, it requires a synergistic application of both separation and spectroscopic methods. A typical workflow involves isolating the compound(s) of interest from a complex matrix (e.g., a natural product extract or a synthetic reaction mixture) and then elucidating their structure.

G cluster_0 Sample Matrix cluster_1 Separation & Quantification cluster_2 Structural Elucidation Matrix Crude Extract or Synthetic Mixture HPLC High-Performance Liquid Chromatography (HPLC) Matrix->HPLC Primary Separation GC Gas Chromatography (GC) Matrix->GC For Volatile Analytes MS Mass Spectrometry (MS / MS/MS) HPLC->MS Hyphenation (LC-MS) NMR Nuclear Magnetic Resonance (NMR) HPLC->NMR Fraction Collection for Analysis UVVis UV-Vis Spectroscopy HPLC->UVVis Online Detection GC->MS Hyphenation (GC-MS) MS->NMR Complementary Data NMR->UVVis Complementary Data IR Infrared (IR) Spectroscopy UVVis->IR Complementary Data

Caption: Integrated workflow for isoquinoline derivative characterization.

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and quantifying isoquinoline derivatives from complex mixtures.[5] The choice of technique depends on the analyte's polarity, volatility, and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reversed-phase (RP) mode, is the most powerful and widely used technique for the analysis of isoquinoline alkaloids.[6][7] It offers high resolution, sensitivity, and adaptability for both qualitative and quantitative purposes.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse for separating a wide range of isoquinoline derivatives due to its hydrophobic nature, which effectively retains the largely nonpolar aromatic scaffold. The choice of particle size (e.g., sub-2 µm for UHPLC) can dramatically increase resolution and throughput.[8]

  • Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The key to good peak shape and separation for basic compounds like isoquinolines is controlling the pH of the aqueous phase.[9] An acidic mobile phase (e.g., using formic acid or acetic acid) protonates the nitrogen atom, which can improve solubility in the mobile phase but may cause peak tailing on older silica-based columns due to interaction with residual silanol groups.[10] Adding a competing base like triethylamine (TEA) or using a buffered mobile phase (e.g., ammonium acetate) at a controlled pH (e.g., pH 5.0) can significantly improve peak symmetry by masking silanol interactions.

  • Detection:

    • Diode Array Detector (DAD) / UV-Vis: Isoquinoline derivatives possess a chromophoric aromatic system, making them readily detectable by UV-Vis spectroscopy.[11][12] A DAD provides spectral information across a range of wavelengths, which can help in peak identification and purity assessment.

    • Mass Spectrometry (MS): Hyphenating HPLC with an MS detector (LC-MS) is the gold standard. It provides not only retention time but also mass-to-charge ratio (m/z), offering high selectivity and sensitivity for definitive identification and structural confirmation.[13][14]

Table 1: HPLC Method Parameters for Isoquinoline Alkaloid Separation

ParameterTypical SettingRationale
Column Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm)Good retention for the aromatic scaffold.
Mobile Phase A Water with 0.1% Formic Acid or 10mM Ammonium Acetate (pH adjusted)Controls analyte ionization and minimizes silanol interactions.
Mobile Phase B Acetonitrile or MethanolStrong organic solvent to elute compounds from the C18 column.
Elution Mode GradientAllows for the separation of compounds with a wide range of polarities in a single run.[9]
Flow Rate 0.8 - 1.5 mL/minStandard flow for analytical columns.[6][15]
Column Temp. 30 °CEnsures reproducible retention times.[6][15]
Detection DAD (e.g., 270-280 nm) and/or MSUV absorbance is characteristic; MS provides mass information.[6][12]
Protocol 1: General HPLC-DAD Method for Isoquinoline Profiling

This protocol outlines a general-purpose method for separating a mixture of isoquinoline alkaloids, adapted from methodologies for analyzing complex extracts.[10]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To remove interfering matrix components and concentrate the alkaloids.
  • Steps:
  • Extract the plant material or synthetic mixture with an appropriate solvent (e.g., acidic methanol).[10]
  • Condition a C18 SPE cartridge with methanol, followed by water.
  • Load the extract onto the cartridge.
  • Wash with a weak solvent (e.g., water/methanol mixture) to remove highly polar impurities.
  • Elute the isoquinoline alkaloids with a stronger solvent (e.g., methanol or acetonitrile).
  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for HPLC analysis.

2. HPLC System Configuration

  • Instrument: An HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD.
  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase A: 10 mM ammonium acetate containing 0.2% triethylamine, pH adjusted to 5.0 with acetic acid.
  • Mobile Phase B: Acetonitrile.
  • Column Temperature: 30°C.

3. Chromatographic Run

  • Injection Volume: 10-20 µL.
  • Flow Rate: 1.0 mL/min.
  • Gradient Program:
  • 0-5 min: 20% B
  • 5-25 min: 20% to 80% B (linear gradient)
  • 25-30 min: 80% B (hold)
  • 30-31 min: 80% to 20% B (return to initial)
  • 31-35 min: 20% B (equilibration)
  • DAD Detection: Monitor at 280 nm and collect spectra from 200-400 nm.

4. Data Analysis

  • Identify peaks by comparing retention times with authentic standards.
  • Confirm peak identity and purity by examining the UV-Vis spectrum for each peak.
  • Quantify compounds by creating a calibration curve using standards of known concentrations.

Spectrometric & Spectroscopic Techniques for Structure Elucidation

Once a compound is isolated or detected chromatographically, spectroscopic techniques are employed to determine its exact chemical structure.

Mass Spectrometry (MS)

MS is indispensable for determining the molecular weight and elemental composition of a compound. Tandem MS (MS/MS) provides fragmentation patterns that act as a structural fingerprint, enabling the identification of the core scaffold and substituent groups.[13][16]

Causality Behind Experimental Choices:

  • Ionization: Electrospray Ionization (ESI) is the preferred method for isoquinoline derivatives in LC-MS.[17] It is a "soft" ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly providing the molecular weight.

  • Fragmentation (MS/MS): Collision-Induced Dissociation (CID) is used to fragment the selected [M+H]⁺ ion. The resulting product ions are diagnostic of the isoquinoline subclass. For example, benzylisoquinolines and tetrahydroprotoberberines show characteristic losses and fragment ions that can be used for their tentative identification even without a standard.[13] High-resolution MS (HRMS), often performed on Q-TOF or Orbitrap instruments, provides highly accurate mass measurements, allowing for the determination of the elemental formula.[17]

G cluster_0 LC-MS/MS Workflow LC HPLC Separation ESI Electrospray Ionization (ESI) LC->ESI MS1 MS1 Scan (Detect [M+H]⁺) ESI->MS1 Isolation Precursor Ion Isolation MS1->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2 MS2 Scan (Detect Fragments) CID->MS2 Library Spectral Library Matching MS2->Library Identification

Caption: A typical LC-MS/MS workflow for isoquinoline identification.

Table 2: Common MS Fragments for Isoquinoline Alkaloid Classes

Alkaloid ClassPrecursor Ion [M+H]⁺Key Fragment Ions (m/z)Fragmentation Pathway
Benzylisoquinoline Varies192, 178, 107Cleavage of the benzylic bond.[13]
Aporphine VariesLosses of H₂O, CH₃Ring cleavages and losses from substituents.[13]
Protoberberine Varies178, 192Retro-Diels-Alder (RDA) fragmentation of the C ring.[13]
Simple Isoquinoline 130 (for Isoquinoline)102, 76Loss of HCN, fragmentation of the benzene ring.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the de novo structural elucidation of novel compounds.[19] It provides detailed information about the carbon-hydrogen framework of the molecule.

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration). Protons on the isoquinoline core have characteristic chemical shifts; for instance, H-1 is typically the most downfield signal due to the deshielding effect of the adjacent nitrogen atom.[11]

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shifts indicate the type of carbon (aliphatic, aromatic, carbonyl, etc.).

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the final structure.

    • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is essential for connecting different fragments of the molecule.

Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for the Isoquinoline Core in CDCl₃

PositionQuinolineIsoquinolineRationale for Difference
H-1 -~9.22Adjacent to nitrogen, highly deshielded.[11]
H-2 ~8.90-Adjacent to nitrogen in the quinoline isomer.
H-3 ~7.38~7.58Position relative to nitrogen changes the electronic environment.[11]
H-4 ~8.12~8.50Periplasmic interaction and proximity to the nitrogen influence the shift.[11]
H-5 to H-8 ~7.5 - 7.8~7.6 - 7.8Protons on the fused benzene ring, less affected by the nitrogen position.[11]
Protocol 2: Sample Preparation and Analysis by NMR

1. Sample Preparation

  • Objective: To prepare a pure, concentrated sample in a deuterated solvent for analysis.
  • Steps:
  • Ensure the sample is pure (as determined by HPLC or LC-MS). A typical amount required is 1-10 mg.
  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD) in a clean vial.[20] The choice of solvent is critical as it can influence chemical shifts.
  • Add an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is needed (often TMS is already in commercial deuterated solvents).[20]
  • Transfer the solution to a 5 mm NMR tube.
  • Ensure the liquid height is sufficient for the instrument's detector (~4-5 cm).

2. NMR Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
  • Experiments:
  • ¹H NMR: Acquire a standard proton spectrum.
  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum (e.g., using a DEPT pulse sequence to determine CH, CH₂, and CH₃ groups).
  • 2D NMR: Acquire COSY, HSQC, and HMBC spectra. Acquisition times for 2D experiments can range from minutes to several hours depending on the sample concentration and desired resolution.

3. Data Interpretation

  • Process the spectra (Fourier transform, phase correction, baseline correction).
  • Assign all ¹H and ¹³C signals using the 1D and 2D data to build the molecular structure.

UV-Visible and Infrared Spectroscopy

UV-Visible (UV-Vis) Spectroscopy: This technique is often used as a preliminary characterization tool and as a detector for HPLC. The isoquinoline ring system exhibits characteristic electronic transitions, typically resulting in multiple absorption bands in the 200-400 nm range.[21] The exact position and intensity of the maximum absorbance (λₘₐₓ) can be influenced by substituents and the solvent polarity.[22]

Infrared (IR) Spectroscopy: IR provides information about the functional groups present in a molecule. For isoquinoline derivatives, key vibrational bands include C=N stretching, aromatic C=C stretching, and C-H bending and stretching vibrations.[11] It is particularly useful for identifying substituent groups like hydroxyl (-OH), carbonyl (C=O), or methoxy (-OCH₃).[21]

Method Validation

For use in quality control or regulatory submissions, any analytical method must be validated to ensure it is fit for purpose. Key validation parameters, as defined by guidelines such as those from the International Council for Harmonisation (ICH), include:[6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[23]

Conclusion

The analytical characterization of isoquinoline derivatives is a multi-faceted process that relies on the strategic integration of powerful chromatographic and spectroscopic techniques. HPLC provides the means to separate and quantify these compounds, while MS and NMR are the definitive tools for structural elucidation. Supported by UV-Vis and IR spectroscopy, these methods allow researchers to confidently identify, quantify, and characterize both known and novel isoquinoline derivatives, accelerating progress in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Improving 5-Chloroisoquinolin-6-ol Reaction Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloroisoquinolin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important reaction. We will delve into common challenges, provide detailed, field-tested protocols, and explain the chemical principles behind our recommendations to ensure you can achieve the highest possible yield and purity.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you may encounter during the synthesis of this compound, which is often synthesized via a multi-step process. A common route involves the Bischler-Napieralski reaction to form the dihydroisoquinoline core, followed by dehydrogenation and subsequent chlorination.

Question 1: My Bischler-Napieralski cyclization is giving a low yield of the 3,4-dihydroisoquinoline intermediate. What are the likely causes and how can I fix it?

Answer:

Low yields in the Bisch'ler-Napieralski reaction are a frequent issue.[1][2] This intramolecular electrophilic aromatic substitution is sensitive to several factors.[1][2] The primary causes often revolve around three areas: the reactivity of the starting amide, the effectiveness of the dehydrating agent, and the reaction conditions.

1. Insufficient Arene Ring Activation:

  • Causality: The cyclization is an electrophilic aromatic substitution.[3] If the benzene ring of your β-phenylethylamide precursor is not sufficiently electron-rich, the intramolecular attack will be slow and inefficient, leading to side reactions or recovery of starting material. The precursor for this compound typically has electron-donating groups that should facilitate this reaction.

  • Solution: Ensure your starting β-phenylethylamide is correctly synthesized and purified. The presence of electron-donating groups on the aromatic ring is crucial for facilitating the reaction.[3]

2. Choice and Quality of Dehydrating Agent:

  • Causality: Reagents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) are used to activate the amide carbonyl, forming a highly electrophilic nitrilium ion intermediate that undergoes cyclization.[2][4] Old or impure reagents can be less effective. Using P₂O₅ in conjunction with POCl₃ can generate pyrophosphates, which are even better leaving groups.[4]

  • Solution:

    • Use freshly distilled POCl₃ for the reaction.

    • For less reactive substrates, a combination of P₂O₅ in refluxing POCl₃ is often more effective.[1]

    • Consider alternative milder reagents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine, which can sometimes provide better yields with sensitive substrates.[2][4]

3. Suboptimal Reaction Temperature and Time:

  • Causality: This reaction typically requires heat to overcome the activation energy for cyclization.[4] Insufficient temperature or reaction time will result in incomplete conversion. Conversely, excessively high temperatures or prolonged heating can lead to decomposition and the formation of styrene-type byproducts via a retro-Ritter reaction.[3][4][5]

  • Solution:

    • Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • If using toluene as a solvent, ensure it is refluxing vigorously. For higher temperatures, consider switching to xylene.[4]

    • Microwave-assisted synthesis can be a powerful tool to reduce reaction times and improve yields by providing rapid, uniform heating.[6][7]

ParameterStandard ConditionOptimized ConditionExpected Outcome
Dehydrating Agent POCl₃Freshly distilled POCl₃ with 0.5 eq. P₂O₅Increased formation of the active nitrilium intermediate.
Temperature Refluxing Toluene (~110°C)Refluxing Xylene (~140°C) or Microwave (140°C)Faster reaction rate, potentially overcoming activation barriers.
Monitoring Fixed time point (e.g., 4h)TLC monitoring every hourAvoids byproduct formation from excessive heating.
Question 2: I am observing a significant amount of a styrene-like byproduct. How can I suppress this side reaction?

Answer:

The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski synthesis, arising from a retro-Ritter reaction of the intermediate nitrilium salt.[3][4][5] This is particularly favored when the formation of a conjugated system makes the elimination process favorable.[4]

  • Causality: The nitrilium ion intermediate is in equilibrium with the starting materials and can fragment.

  • Solutions:

    • Solvent Choice: A clever strategy is to use a nitrile, such as acetonitrile, as the solvent. According to Le Chatelier's principle, this shifts the equilibrium away from the retro-Ritter products and back towards the desired nitrilium ion intermediate.[4]

    • Alternative Reagents: Using oxalyl chloride can generate an N-acyliminium intermediate instead of a nitrilium salt, which avoids the fragmentation pathway that leads to the styrene byproduct.[3][4]

II. Frequently Asked Questions (FAQs)

Q1: What is the best method for the dehydrogenation (aromatization) of the 3,4-dihydroisoquinoline intermediate to the isoquinoline?

A: The most common and effective method for this aromatization is catalytic dehydrogenation. Using 5-10 mol% of palladium on carbon (Pd/C) in a high-boiling, inert solvent like decalin or mesitylene at reflux is a standard and reliable procedure. The reaction progress can be monitored by the cessation of hydrogen evolution or by TLC/GC-MS.

Q2: My final this compound product is difficult to purify. What techniques are recommended?

A: Substituted isoquinolines can be challenging to purify due to their basic nature and potential for forming closely-related byproducts.

  • Column Chromatography: This is the most common method. Use a silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate. Adding a small amount of triethylamine (~0.5-1%) to the eluent can help prevent tailing of the basic product on the acidic silica gel.

  • Crystallization: If the product is a solid, recrystallization can be highly effective.[8] Experiment with different solvent systems. A common approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, ethyl acetate) and then slowly add a solvent in which it is insoluble (an anti-solvent, e.g., hexanes or water) until turbidity is observed, then allow it to cool slowly.[8]

  • Acid-Base Extraction: As isoquinoline is a base, you can perform an acid-base extraction to remove non-basic impurities. Dissolve the crude mixture in an organic solvent (like dichloromethane) and wash with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the pure product extracted back into an organic solvent.[9]

Q3: Can I introduce the chlorine atom at a different stage of the synthesis?

A: Yes, the synthetic strategy can be altered. For instance, you could start with a pre-chlorinated phenethylamine derivative. However, the Sandmeyer reaction, which converts an amino group into a chloro group via a diazonium salt, is a very common and effective method for late-stage chlorination on the isoquinoline core.[10] For example, synthesizing 5-aminoisoquinolin-6-ol and then performing a Sandmeyer reaction to introduce the chlorine at the 5-position is a viable route.[10] This often provides better regioselectivity than trying to chlorinate the isoquinoline ring directly.

III. Experimental Protocols & Workflows

Protocol 1: Optimized Bischler-Napieralski Cyclization

This protocol is designed to maximize the yield of the 3,4-dihydroisoquinoline intermediate.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the starting N-acyl-β-phenylethylamide (1.0 eq).

  • Solvent Addition: Add anhydrous toluene or xylene (approx. 0.1 M concentration).

  • Reagent Addition: Add phosphorus pentoxide (P₂O₅, 0.5 eq) to the suspension.

  • Cyclizing Agent: While stirring, carefully add freshly distilled phosphorus oxychloride (POCl₃, 3.0 eq) to the mixture. The reaction is exothermic.

  • Reaction: Heat the mixture to reflux (110°C for toluene, 140°C for xylene) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane) until the starting material is consumed (typically 2-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

    • Basify the aqueous mixture to pH > 9 with a cold concentrated NaOH solution.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline.

Diagram: Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence for troubleshooting low reaction yields.

TroubleshootingWorkflow Start Low Yield of This compound Check_Cyclization Analyze Cyclization Step (Bischler-Napieralski) Start->Check_Cyclization Check_Aromatization Analyze Aromatization Step Start->Check_Aromatization Check_Purification Review Purification Method Start->Check_Purification Reagent_Quality Reagent Quality? (POCl3, P2O5) Check_Cyclization->Reagent_Quality [Primary Check] Catalyst_Activity Catalyst Active? (Pd/C) Check_Aromatization->Catalyst_Activity Column_Technique Column Tailing? Check_Purification->Column_Technique Conditions Reaction Conditions? (Temp, Time) Reagent_Quality->Conditions [No] Use_Fresh_Reagents Use Fresh/Distilled Reagents Add P2O5 Reagent_Quality->Use_Fresh_Reagents [Yes] Side_Reaction Side Products? (Retro-Ritter) Conditions->Side_Reaction [No] Optimize_Temp Increase Temp (Xylene) Use Microwave Monitor by TLC Conditions->Optimize_Temp [Yes] Change_Solvent Use Acetonitrile Solvent Try Oxalyl Chloride Side_Reaction->Change_Solvent [Yes] Use_New_Catalyst Use Fresh Pd/C Catalyst Catalyst_Activity->Use_New_Catalyst [Yes] Ensure_Reflux Ensure Vigorous Reflux in High-Boiling Solvent Catalyst_Activity->Ensure_Reflux [No] H2_Acceptor H2 Acceptor Present? (for transfer hydrogenation) Recrystallization_Fail Recrystallization Fails? Column_Technique->Recrystallization_Fail [No] Add_Amine Add 0.5% Et3N to Eluent Column_Technique->Add_Amine [Yes] Try_AcidBase Try Acid-Base Extraction Recrystallization_Fail->Try_AcidBase [Yes]

Caption: Troubleshooting workflow for low yield issues.

IV. References

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. --INVALID-LINK--

  • Bischler-Napieralski Reaction. J&K Scientific LLC. --INVALID-LINK--

  • Isoquinoline synthesis. Organic Chemistry Portal. --INVALID-LINK--

  • Purification of isoquinoline. Google Patents (JPH01153679A). --INVALID-LINK--

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. --INVALID-LINK--

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. --INVALID-LINK--

  • Bischler napieralski reaction. Slideshare. --INVALID-LINK--

  • Bischler–Napieralski reaction. Wikipedia. --INVALID-LINK--

  • Bischler–Napieralski reaction. Grokipedia. --INVALID-LINK--

  • Pomeranz-Fritsch Reaction. Organic Chemistry Reaction. --INVALID-LINK--

  • Pomeranz-Fritsch Reaction. Cambridge University Press. --INVALID-LINK--

  • Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. --INVALID-LINK--

  • Synthesis of 5-Chloroisoquinoline from 5-Aminoisoquinoline: Application Notes and Protocols. Benchchem. --INVALID-LINK--

  • Pomeranz–Fritsch reaction. Wikipedia. --INVALID-LINK--

  • Pictet-Spengler reaction. Name-Reaction.com. --INVALID-LINK--

  • A Versatile Synthesis of Substituted Isoquinolines. PMC - NIH. --INVALID-LINK--

  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. --INVALID-LINK--

  • The Pictet-Spengler reaction: with focus on isoquinoline synthesis. Aaltodoc. --INVALID-LINK--

  • Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. --INVALID-LINK--

  • Isoquinoline synthesis. Química Organica.org. --INVALID-LINK--

  • recent advances in the synthesis of isoquinoline and its analogue: a review. ResearchGate. --INVALID-LINK--

  • The Pictet-Spengler Reaction Updates Its Habits. PMC - PubMed Central - NIH. --INVALID-LINK--

  • Bischler Napieralski Reaction. Scribd. --INVALID-LINK--

  • Isoquinoline. Wikipedia. --INVALID-LINK--

  • Pomeranz-Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. PubMed. --INVALID-LINK--

  • Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Organic Chemistry Portal. --INVALID-LINK--

  • Extraction and Purification of Isoquinoline from Wash Oil. ResearchGate. --INVALID-LINK--

  • Synthesis routes of 5-Amino-1-chloroisoquinoline. Benchchem. --INVALID-LINK--

  • Product Class 5: Isoquinolines. Science of Synthesis. --INVALID-LINK--

  • Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity. PubMed. --INVALID-LINK--

  • Synthesis of 5,6-Dihydropyrazolo[5,1-a]isoquinolines through Tandem Reaction of C,N-Cyclic Azomethine Imines with α,β-Unsaturated Ketones. PMC - NIH. --INVALID-LINK--

References

Technical Support Center: Navigating Solubility Challenges of 5-Chloroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Chloroisoquinolin-6-ol. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in organic solvents. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments. We will explore the physicochemical properties of this compound, troubleshoot common solubility issues, and outline systematic approaches to achieve successful solubilization for your experimental needs.

Understanding the Molecule: A Physicochemical Overview

This compound is a heterocyclic compound featuring a bicyclic isoquinoline core. Its structure presents a dualistic nature: the aromatic rings and the chloro-substituent contribute to its non-polar, hydrophobic character, while the hydroxyl (-OH) group and the nitrogen atom introduce polarity and the potential for hydrogen bonding. This structural dichotomy is the primary reason for its often-challenging solubility profile. An imbalance between the polar and non-polar regions of a molecule can make it difficult to dissolve in either purely polar or purely non-polar solvents.[1]

Table 1: Physicochemical Properties of this compound and Related Analogues

PropertyThis compound5-Chloro-8-hydroxyquinoline (Analogue)Notes
CAS Number 918488-41-2[2][3]130-16-5[4]Unique identifier for the specific chemical substance.
Molecular Formula C₉H₆ClNOC₉H₆ClNOSame elemental composition, differing in substituent position.
Molecular Weight 179.6 g/mol [2]179.6 g/mol [4]Identical molecular weight due to isomeric nature.
Boiling Point 338.5±22.0 °C (Predicted)[2]Not AvailablePrediction suggests low volatility.
Melting Point Not Available~70 °C (343.15 K)[4]Provides an indication of the solid-state lattice energy.
logP Not Available2.594 (Calculated)[4]A measure of lipophilicity; a value >2 suggests poor aqueous solubility.
Core Problem Analysis: The Solubility Tug-of-War

The solubility of a solute in a solvent is governed by the principle of "like dissolves like".[1][5] This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. For this compound, the challenge lies in finding a solvent that can adequately accommodate both its polar and non-polar features.

cluster_Molecule This compound Structure cluster_Solvent Solvent Properties Compound Core Molecule Polar Polar Groups (-OH, N) Compound->Polar H-Bonding Dipole-Dipole NonPolar Non-Polar Groups (Aromatic Rings, -Cl) Compound->NonPolar van der Waals Hydrophobic SolventIntermediate Intermediate Polarity (e.g., DMSO, THF, Acetone) Compound->SolventIntermediate Often the Best Choice SolventPolar Polar Solvents (e.g., Water, Methanol) Polar->SolventPolar Favorable Interaction SolventNonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Polar->SolventNonPolar Unfavorable NonPolar->SolventPolar Unfavorable NonPolar->SolventNonPolar Favorable Interaction

Caption: Factors influencing the solubility of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the solubilization of this compound in a practical, question-and-answer format.

Question 1: I'm starting a new project. What is the best initial solvent to try for this compound?

Answer: For initial screening, it is best to start with a water-miscible, intermediate-polarity organic solvent.

Expertise & Experience: Dimethyl sulfoxide (DMSO) is the most common and effective starting solvent for compounds of this nature in a research setting, particularly for preparing high-concentration stock solutions for biological assays.[6] Its high polarity allows it to interact with the hydroxyl group, while its aprotic, non-aqueous nature accommodates the hydrophobic regions. Other viable options include Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[1]

Data on the closely related analogue, 5-chloro-8-hydroxyquinoline, shows good solubility in solvents like 1,4-dioxane and various acetates, and lower solubility in alcohols like methanol and ethanol.[7] This suggests that while alcohols are polar, their protic nature may not be as effective as the polar aprotic character of DMSO or DMF for this specific structure.

Question 2: My compound dissolved in DMSO, but it crashed out (precipitated) when I diluted it into my aqueous assay buffer. What happened and how can I fix it?

Answer: This is a classic problem of compound insolubility in aqueous media and is often exacerbated by the dilution method. When a concentrated DMSO stock is rapidly diluted into a buffer, the local concentration of the compound can momentarily exceed its solubility limit in the new, highly aqueous environment, causing precipitation.[8]

Trustworthiness & Self-Validating Protocols: To mitigate this, you must optimize your dilution protocol. Instead of adding a small volume of DMSO stock directly to a large volume of buffer, try the following:

  • Increase Final DMSO Concentration: Check if your assay can tolerate a higher final percentage of DMSO (e.g., 0.5% or 1% instead of 0.1%). This keeps the compound in a more favorable solvent environment.

  • Serial Dilution: Perform an intermediate dilution step. For example, dilute the 10 mM DMSO stock to 1 mM in 50% DMSO/50% buffer, and then perform the final dilution into the assay buffer.

  • Mixing Technique: Add the DMSO stock to the side of the tube and vortex vigorously while adding the buffer. This rapid mixing prevents the formation of localized high concentrations of the compound.[8]

  • Co-Solvent Systems: If precipitation persists, the compound's intrinsic aqueous insolubility is the root cause. You will need to move beyond simple DMSO solutions and develop a more robust formulation using co-solvents.

Question 3: What are co-solvents and how do I develop a co-solvent system?

Answer: A co-solvent system is a mixture of solvents designed to enhance the solubility of a solute more effectively than any single solvent.[9][10] For poorly soluble drugs, this typically involves blending a primary water-miscible organic solvent (like DMSO or ethanol) with other excipients like glycols or surfactants.

Authoritative Grounding: The goal is to create a microenvironment that is more hospitable to the compound, even upon dilution into an aqueous medium. Common co-solvents used in preclinical formulations include polyethylene glycol (e.g., PEG400), propylene glycol, and surfactants like Tween 80 or Solutol HS-15.[11][12]

Experimental Protocol 1: Systematic Solvent Screening

This protocol provides a methodical approach to test the solubility of this compound in a variety of solvents.

Objective: To determine the approximate solubility in common laboratory solvents.

Materials:

  • This compound

  • Vials (e.g., 1.5 mL glass vials)

  • Analytical balance

  • Vortex mixer and/or sonicator

  • Solvents: DMSO, DMF, Methanol, Ethanol, Acetonitrile, Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)

Procedure:

  • Weigh Compound: Accurately weigh 1-2 mg of this compound into each labeled vial.

  • Initial Solvent Addition: Add a small, precise volume of the first solvent (e.g., 100 µL) to the corresponding vial. This corresponds to an initial high concentration (e.g., 10-20 mg/mL).

  • Promote Dissolution: Vortex the vial vigorously for 1-2 minutes. If the solid persists, place the vial in a bath sonicator for 5-10 minutes. Caution: Avoid excessive heating as it can degrade the compound or evaporate the solvent.

  • Visual Inspection: Carefully observe the solution. Is it a clear, homogenous solution, or is undissolved solid still present?

  • Titration: If the compound is fully dissolved, it is soluble at that concentration. If not, add another precise aliquot of solvent (e.g., 100 µL) and repeat step 3. Continue this process until the compound fully dissolves.

  • Calculate Solubility: Once a clear solution is achieved, calculate the approximate solubility (e.g., in mg/mL or mM) based on the initial mass of the compound and the total volume of solvent added.

  • Record Results: Repeat for all selected solvents and record the observations in a structured table for comparison.

Question 4: Are there more advanced techniques if co-solvents are not sufficient for my in vivo studies?

Answer: Yes, for more challenging formulations, particularly for oral or parenteral administration, several advanced strategies can be employed. These methods aim to either chemically modify the compound or alter its physical state to improve solubility and dissolution.

  • pH Modification: Since this compound has a phenolic hydroxyl group (weakly acidic) and a basic nitrogen atom, its charge state can be altered by adjusting the pH.[9][13] Converting the compound into a salt by treating it with an acid or base can dramatically increase aqueous solubility.[14]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[13] Methods like hot-melt extrusion or spray drying can create an amorphous form of the drug, which is more soluble than its crystalline counterpart.[13]

  • Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming an inclusion complex that has significantly improved aqueous solubility.[9][15]

  • Nanotechnology: Reducing the particle size of the compound to the nanometer range (nanosuspension) drastically increases the surface area, which can lead to a higher dissolution rate according to the Noyes-Whitney equation.[10][14][16]

Solvent & Formulation Selection Workflow

This diagram outlines a logical progression for tackling solubility issues with this compound.

Start Start: Need to Dissolve This compound AssayType What is the final application? (In Vitro Assay vs. In Vivo Study) Start->AssayType ScreenSolvents Step 1: Screen Neat Solvents (DMSO, DMF, NMP, Ethanol) AssayType->ScreenSolvents In Vitro CoSolvent Step 3: Develop Co-Solvent System (e.g., add PEG400, Tween 80) AssayType->CoSolvent In Vivo CheckPrecip Does it precipitate upon dilution in aqueous buffer? ScreenSolvents->CheckPrecip OptimizeDilution Step 2: Optimize Dilution Protocol (Vortexing, Serial Dilution) CheckPrecip->OptimizeDilution Yes Success Success: Soluble & Stable Formulation CheckPrecip->Success No OptimizeDilution->CheckPrecip Re-test OptimizeDilution->CoSolvent Still Precipitates Advanced Step 4: Advanced Formulation (pH modification, Solid Dispersions, Cyclodextrins) CoSolvent->Advanced Insufficient Solubility CoSolvent->Success Advanced->Success Fail Problem Persists: Re-evaluate Assay Conditions or Compound Analogue Advanced->Fail

Caption: Decision workflow for formulating this compound.

Frequently Asked Questions (FAQs)
  • Q: What safety precautions are necessary when handling this compound and organic solvents?

    • A: Always consult the Safety Data Sheet (SDS) before handling any chemical.[17][18] For this compound, general precautions include wearing appropriate Personal Protective Equipment (PPE) such as safety glasses, lab coat, and chemical-resistant gloves.[17] It is described as causing skin and eye irritation and may cause respiratory irritation.[17] Handle in a well-ventilated area or a chemical fume hood.

  • Q: Can I heat the solution or use sonication to help dissolve the compound?

    • A: Yes, both techniques can aid dissolution. Sonication provides energy to break the crystal lattice of the solid, while gentle heating increases the kinetic energy of the solvent molecules. However, be cautious with heating, as it can lead to solvent evaporation (changing the concentration) or potential degradation of the compound. Always use gentle heat and ensure the vial is capped. Sonication is generally a safer first choice.

  • Q: My compound seems to degrade in DMSO over time. What can I do?

    • A: If you suspect instability, prepare fresh stock solutions for each experiment. Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

References

Technical Support Center: Synthesis of Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted isoquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing this vital heterocyclic scaffold. Here, we move beyond simple protocols to address the common pitfalls and challenges encountered in the lab, providing not just solutions, but the reasoning behind them. Our aim is to empower you with the expertise to troubleshoot effectively and optimize your synthetic strategies.

Table of Contents

  • Frequently Asked Questions (FAQs): General Issues

  • Troubleshooting Guide: The Bischler-Napieralski Reaction

  • Troubleshooting Guide: The Pictet-Spengler Reaction

  • Troubleshooting Guide: The Pomeranz-Fritsch Reaction

  • Purification Pitfalls and Solutions

  • Alternative Synthetic Strategies: A Modern Perspective

  • References

Frequently Asked Questions (FAQs): General Issues

Q1: My reaction yield is consistently low, regardless of the method. What are the most common overarching factors I should investigate?

A1: Low yields in isoquinoline synthesis often stem from a few fundamental issues. Before delving into method-specific troubleshooting, consider these factors:

  • Starting Material Quality: Ensure your starting materials are pure and dry. For instance, in the Bischler-Napieralski reaction, moisture can quench the dehydrating agent.

  • Electronic Effects of Substituents: The success of classical methods like the Bischler-Napieralski and Pictet-Spengler reactions is highly dependent on the electronic nature of the aromatic ring. Electron-donating groups (EDGs) such as methoxy or hydroxy groups activate the ring towards electrophilic substitution, generally leading to higher yields.[1][2] Conversely, electron-withdrawing groups (EWGs) like nitro or cyano groups can significantly hinder or completely inhibit the reaction.

  • Steric Hindrance: Bulky substituents near the reaction site can impede cyclization. Carefully examine the steric environment of your substrate.

  • Reaction Conditions: Overly harsh conditions, such as excessively high temperatures or prolonged reaction times, can lead to decomposition of starting materials or the desired product, often resulting in the formation of intractable tars.

Q2: I'm observing the formation of a complex mixture of products that is difficult to separate. What could be the cause?

A2: The formation of multiple products often points to a lack of regioselectivity or the occurrence of side reactions.

  • Regioselectivity: In cases where the aromatic ring has multiple potential sites for cyclization, a mixture of isomers can be formed. The directing effects of the substituents on the ring will determine the major product.

  • Side Reactions: Each of the classical isoquinoline syntheses has known side reactions. For example, the Bischler-Napieralski reaction can be plagued by the retro-Ritter reaction, leading to styrene derivatives.[1][3][4] Understanding these potential pitfalls for your chosen method is the first step in mitigating them.

Troubleshooting Guide: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the corresponding isoquinolines.[5][6] It relies on an intramolecular electrophilic aromatic substitution.

Q3: My Bischler-Napieralski reaction is failing or giving very low yields, and I suspect my aromatic ring is not activated enough. What are my options?

A3: This is a classic pitfall. For substrates with electron-withdrawing groups or even unsubstituted phenyl rings, the standard conditions (e.g., refluxing in POCl₃) are often insufficient.[7]

  • Increase the Strength of the Dehydrating Agent: For less reactive substrates, a more potent dehydrating agent is required. A common strategy is to use a mixture of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃).[1][2] This combination generates pyrophosphates, which are even better leaving groups and promote the formation of the key nitrilium ion intermediate.[1]

  • Consider a Milder, Modern Protocol: For acid-sensitive substrates, traditional methods can be too harsh. A highly effective modern alternative involves the use of triflic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine.[8] This method often proceeds at lower temperatures and can provide higher yields for a broader range of substrates.

Protocol Spotlight: Mild Bischler-Napieralski Cyclodehydration

ReagentsConditionsKey Advantages
Triflic anhydride (Tf₂O), 2-chloropyridineAnhydrous CH₂Cl₂, -20 °C to 0 °CMilder conditions, suitable for acid-sensitive substrates, often higher yields.[9]

Q4: My reaction mixture turns into a dark tar, and I'm isolating a significant amount of a styrene-like byproduct. What is happening and how can I prevent it?

A4: You are likely observing the retro-Ritter reaction, a major competing pathway in the Bischler-Napieralski synthesis.[1][3][4] This side reaction is particularly prevalent when the resulting styrene is highly conjugated.

  • Mechanism of the Side Reaction: The nitrilium ion intermediate, which is key to the desired cyclization, can instead fragment to form a stable carbocation and a nitrile. The carbocation then eliminates a proton to form a styrene derivative.

G cluster_0 Bischler-Napieralski Troubleshooting Start Reaction Start (β-arylethylamide + Dehydrating Agent) Intermediate Nitrilium Ion Intermediate Start->Intermediate Desired_Path Desired Cyclization Intermediate->Desired_Path Intramolecular Electrophilic Attack Side_Path Side Reaction (Retro-Ritter) Intermediate->Side_Path Fragmentation Product 3,4-Dihydroisoquinoline Desired_Path->Product Byproduct Styrene Derivative Side_Path->Byproduct

Caption: Decision point for the nitrilium ion intermediate.

  • Solutions:

    • Use the Corresponding Nitrile as a Solvent: By Le Chatelier's principle, using the nitrile that would be eliminated as the solvent can shift the equilibrium away from the retro-Ritter pathway and favor the desired cyclization.[1] However, this is only practical if the nitrile is readily available and inexpensive.

    • Modified Procedure with Oxalyl Chloride: A robust method to avoid the retro-Ritter reaction involves converting the amide to an N-acyliminium intermediate using oxalyl chloride and a Lewis acid like FeCl₃.[3][4] This intermediate is not prone to elimination to form a nitrile and proceeds to cyclize effectively. The oxalyl group is then removed in a subsequent step.[3][4]

Troubleshooting Guide: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[10][11][12]

Q5: My Pictet-Spengler reaction is sluggish and requires harsh acidic conditions and high temperatures. How can I run this reaction under milder conditions?

A5: The reactivity in a Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. For less activated systems, harsher conditions are traditionally required. However, there are strategies to enhance reactivity.

  • Formation of N-Acyliminium Ions: Instead of relying on protonation of the intermediate imine to form an iminium ion, one can acylate the imine. The resulting N-acyliminium ion is a much more powerful electrophile and will undergo cyclization under significantly milder conditions with a wider range of aromatic systems.[13]

  • Use of Milder Acid Catalysts: For substrates that are sensitive to strong mineral acids, consider using milder Brønsted acids like p-toluenesulfonic acid or even Lewis acids.[14] The choice of acid can be critical, and a screening of different catalysts may be necessary.

Q6: I am using an unsymmetrical ketone in my Pictet-Spengler reaction and obtaining a mixture of regioisomers. How can I control the regioselectivity?

A6: Regioselectivity with unsymmetrical ketones is a known challenge. The cyclization will generally favor the pathway that proceeds through the more stable carbocation intermediate.

  • Substrate Modification: If possible, modifying the ketone to introduce a directing group can favor the formation of one isomer.

  • Catalyst Selection: The choice of acid catalyst can sometimes influence the regiochemical outcome. It is worth screening different Brønsted and Lewis acids to see if the isomeric ratio can be improved.

  • Consider an Alternative Strategy: If direct control of regioselectivity is not achievable, it may be more efficient to use a different synthetic route that unambiguously establishes the desired substitution pattern.

Troubleshooting Guide: The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction synthesizes isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine via an acid-catalyzed cyclization of a benzalaminoacetal intermediate.[15][16][17]

Q7: The classical Pomeranz-Fritsch conditions (concentrated H₂SO₄) are giving me a low yield and numerous byproducts. What are the improved modifications of this reaction?

A7: The harsh acidic conditions of the original Pomeranz-Fritsch reaction are a significant drawback.[18] Several modifications have been developed to address this.

  • The Schlittler-Müller Modification: This variation utilizes a substituted benzylamine and glyoxal hemiacetal as starting materials.[15] This can be a more convergent approach for accessing C1-substituted isoquinolines.

  • The Bobbitt Modification: This is a key improvement that leads to the synthesis of 1,2,3,4-tetrahydroisoquinolines. It involves the hydrogenation of the intermediate imine to an aminoacetal, which then undergoes cyclization under milder acidic conditions (e.g., concentrated HCl) than the original protocol.[15] This reduction in acid strength often leads to cleaner reactions and fewer side products.

Experimental Protocol: Classical Pomeranz-Fritsch Reaction

  • Schiff Base Formation: Dissolve the benzaldehyde (1 eq.) and 2,2-diethoxyethylamine (1 eq.) in a suitable solvent like toluene.

  • Acid-Catalyzed Cyclization: Slowly and with cooling, add concentrated sulfuric acid (5-10 eq.). The reaction is highly exothermic.

  • Reaction: Heat the mixture, for instance to 100 °C, and monitor the reaction by TLC.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice and basify with a suitable base (e.g., 10% NaOH solution).

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or recrystallization.[18]

Purification Pitfalls and Solutions

The basic nitrogen atom in the isoquinoline core can make purification by standard silica gel chromatography challenging.

Q8: My isoquinoline derivative is streaking badly on the silica gel column, leading to poor separation. How can I improve the chromatography?

A8: Streaking is a common issue with basic compounds on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface.

  • Deactivate the Silica Gel: Before running the column, flush the packed silica gel with a solvent mixture containing a small amount of a volatile base, such as 1-2% triethylamine in your eluent system.[19] This will neutralize the most acidic sites on the silica and lead to much-improved peak shapes.

  • Use an Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina (neutral or basic).[20]

  • Dry Loading: If your compound is not very soluble in the eluent, you can use a dry loading technique. Dissolve your crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This can then be carefully added to the top of your column.[21][22]

Q9: I am struggling to find a good solvent system for the recrystallization of my substituted isoquinoline. Do you have any general recommendations?

A9: Finding the right recrystallization solvent is often a matter of trial and error.[23]

  • Single Solvent Systems: Common solvents to try for isoquinoline derivatives include ethanol, ethyl acetate, and toluene.

  • Two-Solvent Systems: A two-solvent system can be very effective.[24] In this technique, you dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Common solvent pairs to try include ethanol/water, ethyl acetate/hexanes, and toluene/hexanes.[25][26]

Alternative Synthetic Strategies: A Modern Perspective

When classical methods fail or are not suitable for your target molecule, a wealth of modern synthetic methodologies are available.

  • Transition Metal-Catalyzed C-H Activation: In recent years, methods involving the direct functionalization of C-H bonds have revolutionized the synthesis of heterocycles.[27] Rhodium and palladium-catalyzed reactions, for example, allow for the construction of the isoquinoline core from simple starting materials with high atom economy and often under milder conditions than classical methods.[28][29][30][31]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields.[32][33][34][35][36] Many classical isoquinoline syntheses have been adapted for microwave conditions.

  • Photoredox Catalysis: This emerging area of synthesis uses light to drive chemical reactions, often under very mild conditions at room temperature.[37]

G cluster_1 Modern Synthetic Approaches Target Substituted Isoquinoline CH_Activation C-H Activation (e.g., Rh, Pd catalysis) CH_Activation->Target Microwave Microwave-Assisted Synthesis Microwave->Target Photoredox Photoredox Catalysis Photoredox->Target Greener Greener Alternatives (e.g., water as solvent) Greener->Target

References

Technical Support Center: Troubleshooting the Sandmeyer Reaction for Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Sandmeyer reaction, with a specific focus on its application to the isoquinoline scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful transformation for the synthesis of functionalized isoquinolines. As a classic and versatile method for converting aromatic primary amines into halides, nitriles, and other functionalities, the Sandmeyer reaction is invaluable. However, its success, particularly with heterocyclic systems like isoquinolines, hinges on careful control of reaction parameters.

This document provides in-depth troubleshooting guides, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to help you navigate the complexities of this reaction and achieve optimal results in your laboratory.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific experimental failures. Each question is designed to reflect a common issue encountered during the Sandmeyer reaction of aminoisoquinolines.

Q1: My reaction yielded very little or no desired product. What are the primary causes?

Low or non-existent yields in a Sandmeyer reaction are typically traced back to one of three critical areas: the diazotization step, the stability of the diazonium salt, or the activity of the copper(I) catalyst.[1][2]

Possible Cause 1: Incomplete Diazotization The conversion of the aminoisoquinoline to its corresponding diazonium salt is the foundation of the entire reaction. If this step is incomplete, the subsequent substitution will inherently provide a low yield.

  • How to Diagnose: A simple and effective method is to test for the presence of excess nitrous acid after the addition of your nitrite source is complete.[3] A drop of the reaction mixture on starch-iodide paper should produce a persistent blue-black color, indicating that enough nitrous acid is present to have consumed all the starting amine.[1]

  • Corrective Actions:

    • Temperature Control: Ensure the temperature is strictly maintained between 0-5°C during the addition of sodium nitrite.[2][3] Higher temperatures can cause premature decomposition of both nitrous acid and the diazonium salt.

    • Sufficient Acidity: A high concentration of acid is required to generate the necessary nitrosonium ion (NO+) electrophile and to keep the reaction medium sufficiently acidic to prevent unwanted side reactions, such as azo coupling.[4]

    • Reagent Quality: Use a fresh, unopened bottle of sodium nitrite. Old reagents can be less effective.

Possible Cause 2: Premature Decomposition of the Diazonium Salt Isoquinoline diazonium salts, like other aryl diazonium salts, are thermally unstable and can decompose before reacting with the copper catalyst.[5]

  • How to Diagnose: The formation of dark, tarry byproducts or significant frothing (N₂ evolution) before the addition to the copper salt solution is a strong indicator of decomposition.[2] The presence of the corresponding hydroxyisoquinoline (phenol) as a major byproduct also points to decomposition via reaction with water.[5][6]

  • Corrective Actions:

    • Maintain Low Temperature: The diazonium salt solution must be kept at 0-5°C at all times.

    • Immediate Use: Use the diazonium salt solution immediately after it is prepared. Do not store it.[3]

    • Controlled Addition: Add the cold diazonium salt solution to the copper(I) catalyst solution slowly and in a controlled manner to manage the rate of reaction and gas evolution.[3]

Possible Cause 3: Inactive Copper(I) Catalyst The copper(I) salt is the key catalyst that facilitates the single-electron transfer (SET) to the diazonium salt, initiating the radical mechanism.[7][8][9] If the catalyst is inactive (oxidized to Cu(II)), the reaction will not proceed efficiently.

  • How to Diagnose: Commercially available copper(I) salts can have a greenish tint, indicating partial oxidation to Cu(II). A pure, active Cu(I) salt should be off-white (CuCl, CuCN) or pale yellow/beige (CuBr).

  • Corrective Actions:

    • Use Fresh Catalyst: Use freshly purchased or prepared copper(I) salts.[1][3]

    • Ensure Complete Dissolution: The copper(I) salt must be fully dissolved or suspended in the corresponding concentrated acid (e.g., CuCl in HCl) to form the active catalytic species before the diazonium salt is added.[1]

    • Match Counter-ions: To avoid a mixture of products, the halide of the copper salt should match the halide of the acid used in the diazotization (e.g., use CuCl with HCl for chlorination).[7]

Q2: My reaction produced a significant amount of dark, tarry material. What went wrong?

The formation of dark, polymeric byproducts is a classic sign of uncontrolled radical reactions, often stemming from the decomposition of the diazonium salt.[2]

  • Primary Cause: The reaction temperature was likely too high. Aryl radicals, the key intermediates in the Sandmeyer reaction, are highly reactive.[8] If not trapped efficiently by the copper(II) halide, they can participate in a variety of undesired pathways, including polymerization and formation of biaryl compounds.[5]

  • Solutions:

    • Lower the Reaction Temperature: While some Sandmeyer reactions require gentle warming to go to completion, start by maintaining a low temperature (0-10°C) during the addition. Only warm the reaction mixture gently and slowly after the addition is complete and the initial vigorous nitrogen evolution has subsided.

    • Slow, Controlled Addition: Add the diazonium salt solution dropwise to the vigorously stirred copper(I) solution. This ensures that the concentration of the diazonium salt is low at any given time, minimizing side reactions.[3]

Q3: The main product I isolated was a hydroxyisoquinoline, not the halide I wanted. Why?

This is a very common side reaction where the diazonium salt reacts with water to form a phenol (in this case, a hydroxyisoquinoline).[5][6] This process, sometimes called "verkochung" or Sandmeyer hydroxylation, is favored at higher temperatures.[8]

  • Primary Cause: The reaction temperature was too high, or the reaction was allowed to warm for too long. The C-N bond in the diazonium salt can be cleaved by water, especially in the presence of acid, leading to the formation of an aryl cation which is then trapped by water.

  • Solutions:

    • Strict Temperature Control: Maintain the 0-5°C temperature range rigorously, especially during the diazotization step.

    • Minimize Water: While the reaction is aqueous, avoid unnecessary dilution. Use concentrated acids where possible. For highly sensitive substrates, anhydrous conditions using an organic solvent and an alkyl nitrite (e.g., tert-butyl nitrite) can be employed, though this is a more advanced variation.

Frequently Asked Questions (FAQs)

What is the mechanism of the Sandmeyer reaction?

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[8] The key steps are:

  • Single Electron Transfer (SET): The copper(I) catalyst donates a single electron to the aryl diazonium salt.[7][9]

  • Loss of Nitrogen: The resulting diazonium radical rapidly loses a molecule of dinitrogen (N₂), a thermodynamically very stable leaving group, to form an aryl radical.[7]

  • Halogen Transfer: The aryl radical abstracts a halide atom from the newly formed copper(II) halide species. This step forms the final aryl halide product and regenerates the copper(I) catalyst, allowing the catalytic cycle to continue.[7][8]

Are there any specific challenges when applying the Sandmeyer reaction to aminoisoquinolines?

Yes, the nitrogen atom in the isoquinoline ring can introduce complexities.

  • Basicity: The ring nitrogen can be protonated under the highly acidic conditions of the reaction. This can affect the solubility of the starting material and the diazonium salt. For instance, the diazotization of 3-aminoisoquinoline has been reported to be sensitive to the acid used, with dilute sulfuric acid allowing for the formation of 3-hydroxyisoquinoline, while hydrochloric acid gave 3-chloroisoquinoline.[10]

  • Electronic Effects: The electron-withdrawing nature of the protonated heterocyclic ring can influence the stability and reactivity of the diazonium salt intermediate.

  • Coordination: The isoquinoline nitrogen could potentially coordinate to the copper catalyst, although this is less of a concern under the strongly acidic reaction conditions where the nitrogen is protonated.

What are the most common side reactions and how can they be minimized?

Beyond the formation of phenols, other significant side reactions include:

  • Biaryl Formation: Two aryl radicals can couple to form a biaryl compound. This is minimized by keeping the concentration of the aryl radical low through slow, controlled addition of the diazonium salt.[5]

  • Azo Coupling: The electrophilic diazonium salt can attack an unreacted molecule of the starting aminoisoquinoline (an electron-rich nucleophile) to form a brightly colored azo compound. This is suppressed by ensuring the reaction medium is sufficiently acidic, which protonates the starting amine and deactivates it towards electrophilic attack.[3]

Are there alternatives to the Sandmeyer reaction for functionalizing isoquinolines?

Yes, while the Sandmeyer reaction is a powerful tool, other methods exist for introducing functionality, especially if the Sandmeyer reaction proves problematic. These include modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) starting from a halo-isoquinoline, or direct C-H functionalization methods. For fluorination, the Balz-Schiemann reaction, which involves the thermal decomposition of an isolated diazonium tetrafluoroborate salt, is the standard alternative.[4][6]

Data & Parameters

The success of the Sandmeyer reaction is highly dependent on careful control of several parameters. The table below summarizes the most critical factors.

ParameterRecommended ConditionRationale & Scientific Justification
Temperature 0-5°C for diazotization; 0-25°C for Sandmeyer step (substrate-dependent)Diazonium salts are thermally unstable and decompose at higher temperatures, leading to phenol formation and tarry byproducts.[3][5]
Acidity Sufficient excess of strong acid (e.g., HCl, H₂SO₄, HBr)Ensures complete formation of the nitrosonium ion (NO⁺) from NaNO₂, and prevents unwanted azo coupling by protonating the starting amine.[4]
Nitrite Source Sodium Nitrite (NaNO₂) for aqueous; Alkyl Nitrites (e.g., t-BuONO) for anhydrousNaNO₂ is a stable salt that generates HNO₂ in situ. Alkyl nitrites are used in organic solvents when the substrate is not soluble in aqueous acid.
Catalyst Freshly prepared or purchased Cu(I) Halide (CuCl, CuBr) or CuCNCopper(I) is the active catalyst. Oxidized Cu(II) is ineffective. The catalyst facilitates the key single-electron transfer step.[8][11]
Stirring Vigorous and efficient stirringEnsures homogeneity, efficient heat transfer, and controlled gas evolution, especially during the addition of the diazonium salt.
Addition Rate Slow, dropwise addition of diazonium salt to the catalyst solutionMaintains a low concentration of the reactive diazonium salt and aryl radical intermediates, minimizing side reactions like polymerization and biaryl formation.[3]

Detailed Experimental Protocol: Synthesis of 3-Bromoisoquinoline from 3-Aminoisoquinoline

This protocol is a representative example and may require optimization for specific substrates. Safety Note: Diazonium salts can be explosive when isolated and dry. Always handle them in solution and take appropriate safety precautions.

Reagents & Equipment:

  • 3-Aminoisoquinoline

  • 48% Hydrobromic Acid (HBr)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Bromide (CuBr)

  • Ice, Water, Sodium Bicarbonate (NaHCO₃), Dichloromethane (DCM), Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stirrer, dropping funnel, thermometer, ice bath, separatory funnel, rotary evaporator.

Step 1: Diazotization of 3-Aminoisoquinoline
  • In a 250 mL flask equipped with a magnetic stirrer, combine 3-aminoisoquinoline (1 equiv.) with 48% HBr (4-5 equiv.).

  • Add water to ensure the mixture can be stirred effectively.

  • Cool the flask in an ice-salt bath to 0°C. The amine salt may precipitate.

  • In a separate beaker, dissolve sodium nitrite (1.1 equiv.) in a minimal amount of cold water.

  • Using a dropping funnel, add the NaNO₂ solution dropwise to the stirred amine suspension. Crucially, maintain the internal temperature below 5°C throughout the addition.

  • After the addition is complete, stir the resulting solution at 0-5°C for an additional 30 minutes. The solution should become clear or remain a fine suspension.

  • Verify the presence of excess nitrous acid using starch-iodide paper (a drop of the solution should turn the paper blue).[1] Keep this cold diazonium salt solution in the ice bath for immediate use in the next step.

Step 2: The Sandmeyer Reaction
  • In a separate, larger flask (e.g., 500 mL), add copper(I) bromide (1.2 equiv.) and 48% HBr (2-3 equiv.).

  • Stir the mixture and cool it to 0°C in an ice bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Step 1 to the CuBr suspension. The addition rate should be controlled to manage the evolution of nitrogen gas.

  • After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes, then let it warm slowly to room temperature.

  • Continue stirring at room temperature for 1-2 hours, or until the evolution of nitrogen gas has completely ceased. Gentle warming (e.g., to 40-50°C) may be required to complete the reaction, but this should be done cautiously to avoid byproduct formation.

Step 3: Work-up and Purification
  • Transfer the reaction mixture to a separatory funnel.

  • Extract the mixture with dichloromethane (DCM) or another suitable organic solvent (3 x 50 mL).

  • Combine the organic layers and carefully neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel to yield pure 3-bromoisoquinoline.

Visualizations

Diagram 1: Sandmeyer Reaction Mechanism

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Cycle Amine Ar-NH₂ (Aminoisoquinoline) Diazonium Ar-N₂⁺ X⁻ (Diazonium Salt) Amine->Diazonium NaNO₂, HX 0-5°C Amine->Diazonium Aryl_Radical Ar• (Isoquinolyl Radical) Diazonium->Aryl_Radical + Cu(I)X - N₂ - Cu(II)X₂ Diazonium->Aryl_Radical CuI Cu(I)X CuII Cu(II)X₂ CuII->CuI Regenerates Catalyst Product Ar-X (Haloisoquinoline) Aryl_Radical->Product + Cu(II)X₂ Aryl_Radical->Product

Caption: Catalytic cycle of the Sandmeyer reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Observed Check_Diazo Was Diazotization Complete? Start->Check_Diazo Starch_Iodide Perform Starch-Iodide Test (Should be positive/blue) Check_Diazo->Starch_Iodide  How to Check Fix_Diazo Optimize Diazotization: - Check NaNO₂ quality - Ensure Temp < 5°C - Use excess acid Check_Diazo->Fix_Diazo No Check_Decomp Evidence of Decomposition? (Tar, premature gas) Check_Diazo->Check_Decomp Yes Fix_Diazo->Start Fix_Decomp Minimize Decomposition: - Use diazonium salt immediately - Maintain 0-5°C - Slow addition to catalyst Check_Decomp->Fix_Decomp Yes Check_Catalyst Is the Cu(I) Catalyst Active? Check_Decomp->Check_Catalyst No Fix_Decomp->Start Fix_Catalyst Ensure Catalyst Activity: - Use fresh Cu(I) salt - Ensure full dissolution in acid - Match halide ions Check_Catalyst->Fix_Catalyst No Success Yield Improved Check_Catalyst->Success Yes Fix_Catalyst->Start

Caption: A logical workflow for diagnosing low-yield reactions.

Diagram 3: High-Level Experimental Workflow

Experimental_Workflow Start 1. Prepare Aminoisoquinoline Solution in Acid Diazotization 2. Diazotization (Add NaNO₂, 0-5°C) Start->Diazotization Reaction 4. Sandmeyer Reaction (Slowly add diazonium salt to catalyst) Diazotization->Reaction Catalyst_Prep 3. Prepare Cu(I)X Solution in Acid (0°C) Catalyst_Prep->Reaction Workup 5. Workup (Extraction & Neutralization) Reaction->Workup Purification 6. Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: The main stages of a Sandmeyer experiment.

References

Technical Support Center: Storage and Handling of 5-Chloroisoquinolin-6-ol to Prevent Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Chloroisoquinolin-6-ol is a critical intermediate in pharmaceutical research and development. Its chemical architecture, featuring a phenolic hydroxyl group on a chlorinated isoquinoline scaffold, makes it susceptible to specific degradation pathways. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of FAQs, troubleshooting protocols, and the underlying chemical principles to ensure the long-term stability and integrity of this compound during storage and handling.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid, neat this compound? For maximum long-term stability, the solid compound should be stored at -20°C or lower , in a tightly sealed, amber glass vial , with the headspace purged with an inert gas like argon or nitrogen. This combination mitigates the primary degradation drivers: temperature, light, and oxidation.

Q2: My solid this compound has developed a yellow or brownish tint. What is the cause and is it still usable? A color change from off-white to yellow or brown is a strong indicator of oxidative degradation. The phenolic hydroxyl group is easily oxidized to form highly colored quinone-like species.[1][2] While minor discoloration may indicate only a small percentage of degradation, the purity should be verified by an analytical method like HPLC before use. For applications requiring high purity, using a discolored reagent is not recommended.

Q3: How should I store solutions of this compound? Solutions are significantly less stable than the solid material. If storage is unavoidable:

  • Use a high-purity, dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or acetonitrile).

  • Store aliquots in amber vials at -80°C.

  • Avoid repeated freeze-thaw cycles.

  • For aqueous applications, prepare solutions fresh from a solid sample immediately before use. Storing in aqueous buffers, especially alkaline ones, will lead to rapid degradation.[3][4][5]

Q4: What are the primary chemical factors that trigger the degradation of this compound? The degradation of this compound is primarily driven by a combination of four factors:

  • Oxygen: The phenolic moiety is highly susceptible to auto-oxidation.[6]

  • Light: UV radiation can provide the energy to initiate photolytic degradation.[7]

  • High Temperature: Elevated temperatures accelerate the rate of all degradation reactions.[8][9]

  • High pH: Basic conditions deprotonate the phenol to form a phenoxide ion, which is extremely sensitive to oxidation.[3][5][10]

Part 2: Troubleshooting Guide: Diagnosing and Preventing Degradation

This section addresses specific issues encountered during laboratory work and provides solutions grounded in chemical principles.

Issue 1: Rapid Discoloration of the Solid Compound Upon Opening
  • Observation: The solid material appears stable in its sealed container but quickly changes color when exposed to the lab environment.

  • Primary Cause: Oxidation. The phenolic hydroxyl group is the most reactive site on the molecule for oxidative degradation. Atmospheric oxygen, often catalyzed by trace metal impurities and ambient light, initiates a radical process that leads to the formation of quinone-type structures, which are highly conjugated and thus colored.[1][2]

  • Preventative Actions:

    • Inert Atmosphere Handling: Handle the solid material in a glove box or glove bag under an argon or nitrogen atmosphere.

    • Minimize Exposure: Weigh out only the required amount quickly and immediately reseal the main container, purging the headspace with inert gas before re-storing.

    • Proper Spatula Use: Use clean, dry spatulas. Metal contamination can catalyze oxidation.

  • Self-Validation: If you suspect oxidation, dissolve a small sample in methanol and analyze it via HPLC-UV/Vis. Compare the chromatogram to that of a freshly opened, high-purity standard. The presence of new, often broader peaks with different retention times confirms degradation.

Issue 2: Poor Reproducibility or Loss of Activity in Assays Using a Stock Solution
  • Observation: Experimental results are inconsistent, or the compound's expected activity diminishes over time when using a pre-made stock solution.

  • Primary Cause: Solution-Phase Degradation. The compound is far less stable in solution than as a solid. The specific cause is often pH or solvent-related.

  • Troubleshooting & Solutions:

    • pH-Induced Degradation: The phenolic proton is acidic. In neutral or basic aqueous solutions (pH > 7), it deprotonates to form the phenoxide anion. This anion is electron-rich and is oxidized much more rapidly than the protonated phenol.[3][4][5][10]

      • Solution: If working in aqueous media, use a slightly acidic buffer (pH 4-6) and prepare the solution immediately before the experiment.[11] Do not store stock solutions in basic buffers.

    • Solvent Choice: Solvents like ethanol or methanol can contain dissolved oxygen. Halogenated solvents like chloroform or dichloromethane can contain acidic impurities if not properly stabilized.

      • Solution: Use HPLC-grade or anhydrous solvents. If oxygen sensitivity is high, sparge the solvent with argon or nitrogen for 15-20 minutes before preparing the solution.

Hypothesized Oxidative Degradation Pathway

The primary degradation route is the oxidation of the phenol. This process can lead to dimerization or polymerization, resulting in a complex mixture of impurities.

G A This compound (Stable, Colorless) B Phenoxy Radical (Reactive Intermediate) A->B O₂, Light, Metal Ions C Quinone-like Species (Colored Impurities) B->C Further Oxidation D Polymerized Products (Insoluble Impurities) C->D Dimerization/ Polymerization

Caption: Hypothesized oxidative degradation pathway of this compound.

Part 3: Recommended Protocols and Workflows

Data Presentation: Summary of Recommended Storage Conditions
FormTemperatureAtmosphereLight ConditionRecommended ContainerTypical Shelf-Life
Solid -20°C or belowInert Gas (Ar, N₂)DarkAmber Glass Vial>12 months (if unopened)
Solid 4°CInert Gas (Ar, N₂)DarkAmber Glass Vial3-6 months
Solution (Aprotic) -80°CSealedDarkAmber Glass Vial<1 month (aliquoted)
Solution (Aqueous) N/AN/AN/AN/ANot Recommended for Storage
Experimental Protocol: Preparation of a Stable Stock Solution

This protocol is designed to minimize degradation during the preparation of a stock solution for immediate use or short-term storage.

  • Pre-analysis Preparation:

    • Select a high-purity, anhydrous aprotic solvent (e.g., DMSO, Acetonitrile).

    • To remove dissolved oxygen, sparge the solvent with a gentle stream of argon or nitrogen for 20 minutes.

    • Bring the sealed container of this compound to room temperature in a desiccator before opening to prevent moisture condensation.

  • Weighing and Dissolution:

    • If possible, perform weighing inside a glove box. Otherwise, work quickly in a low-humidity environment.

    • Weigh the desired amount of solid into a clean, amber glass vial.

    • Add the degassed solvent to the vial to achieve the target concentration.

    • Cap the vial tightly and vortex or sonicate briefly until the solid is fully dissolved.

  • Storage (If Necessary):

    • If the solution will not be used immediately, dispense it into single-use aliquots in smaller amber vials.

    • Purge the headspace of each aliquot vial with inert gas before sealing.

    • Immediately place the aliquots in a -80°C freezer.

Experimental Workflow: Validating Compound Stability

This workflow provides a self-validating system to determine the stability of this compound under your specific experimental conditions.

G start Start prep Prepare Stock Solution in Desired Solvent start->prep t0 Analyze Time=0 Sample (HPLC/LC-MS) Establish Initial Purity prep->t0 split Divide into Aliquots t0->split condA Condition A: -20°C, Dark split->condA Store under different conditions condB Condition B: 4°C, Dark split->condB Store under different conditions condC Condition C: Room Temp, Lab Light split->condC Store under different conditions analyze Analyze Aliquots at Time = 24h, 48h, 1 week condA->analyze condB->analyze condC->analyze compare Compare Chromatograms: Assess Peak Area % of Parent and Formation of Impurities analyze->compare end Determine Stability Limit and Optimal Conditions compare->end

Caption: Workflow for conducting a short-term stability study.

References

Vilsmeier-Haack Formylation: A Technical Support Center for Reaction Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the Vilsmeier-Haack reaction. This guide is structured to provide researchers, scientists, and professionals in drug development with practical, in-depth solutions to common challenges encountered during this versatile formylation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust understanding that empowers you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the Vilsmeier-Haack reaction, providing a solid foundation for users at all experience levels.

Q1: What is the Vilsmeier reagent, and how is it formed?

The Vilsmeier reagent is the active electrophile in the Vilsmeier-Haack reaction. It is typically a chloroiminium salt, most commonly generated in situ from the reaction of a substituted amide, like N,N-dimethylformamide (DMF), with an acid chloride, such as phosphorus oxychloride (POCl₃).[1][2] The formation involves the nucleophilic attack of the amide oxygen onto the phosphorus center of POCl₃, followed by the elimination of a dichlorophosphate anion to yield the electrophilic Vilsmeier reagent.[3]

Q2: What types of substrates are suitable for the Vilsmeier-Haack reaction?

The Vilsmeier-Haack reaction is most effective for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][4][5] This is because the Vilsmeier reagent is a relatively weak electrophile and requires an activated substrate to react efficiently.[2] Excellent substrates include phenols, anilines, and their derivatives, as well as electron-rich heterocycles like pyrroles, indoles, and furans.[2][6] Simple aromatic hydrocarbons such as benzene and toluene are generally unreactive under standard Vilsmeier-Haack conditions.[6]

Q3: What is the general mechanism of the Vilsmeier-Haack reaction?

The reaction proceeds in two main stages. First is the formation of the Vilsmeier reagent as described above. The second stage is an electrophilic aromatic substitution where the electron-rich aromatic ring attacks the electrophilic carbon of the Vilsmeier reagent.[2][4] This forms an iminium salt intermediate, which is then hydrolyzed during the aqueous workup to yield the final aryl aldehyde.[7][8]

Q4: Can the Vilsmeier reagent be prepared and stored?

While the Vilsmeier reagent is commercially available as a shelf-stable powder, it is most commonly generated in situ just before use.[6][8] This is because the reagent is highly sensitive to moisture and can degrade over time.[1] For most applications, the in situ preparation is recommended to ensure maximum reactivity. If a prepared solution in a solvent like acetonitrile is made, it should be stored at low temperatures (e.g., -20°C) under an inert atmosphere.[9]

Troubleshooting Guide: From Low Yields to Unexpected Side Products

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the Vilsmeier-Haack reaction.

Scenario 1: Low to No Product Yield

A low or complete lack of product is a frequent challenge. The following steps will help you identify and address the root cause.

Q1: I'm getting a very low yield or no product at all. What should I check first?

A1: Reagent Quality and Handling. The success of the Vilsmeier-Haack reaction is highly dependent on the quality of the reagents.

  • Anhydrous Conditions: The Vilsmeier reagent is extremely sensitive to moisture.[1] Ensure that your DMF is anhydrous and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use flame-dried glassware to eliminate any residual moisture.

  • Freshness of Reagents: Use fresh POCl₃ and DMF. Old bottles of DMF can contain dimethylamine from decomposition, which can react with the Vilsmeier reagent and reduce its efficacy.[10][11] A quick "waft test" for a fishy odor can indicate the presence of dimethylamine.[11]

Q2: My reagents are of high quality, but the reaction is still not working. What's the next step?

A2: Reaction Temperature. The optimal temperature for a Vilsmeier-Haack reaction is substrate-dependent.

  • Too Low: If the reaction temperature is too low, you may simply recover your starting material. For less reactive substrates, a moderate increase in temperature (e.g., from room temperature to 60-80°C) may be necessary to drive the reaction to completion.[12]

  • Too High: Conversely, excessively high temperatures can lead to the decomposition of the starting material or the desired product.[12] If you observe significant charring or the formation of intractable tars, consider lowering the reaction temperature.

Q3: I've optimized the temperature, but the yield is still poor. Could it be the stoichiometry?

A3: Reagent Stoichiometry. The molar ratio of the reagents is a critical parameter.

  • Vilsmeier Reagent Excess: An excess of the Vilsmeier reagent is often necessary to ensure complete conversion of the substrate. A common starting point is to use 1.5 to 3 equivalents of both DMF and POCl₃ relative to the substrate.

  • Substrate Reactivity: For highly reactive substrates, a smaller excess of the Vilsmeier reagent may be sufficient. Conversely, for less reactive substrates, a larger excess may be required.

Substrate TypeRecommended POCl₃:DMF:Substrate RatioTypical Temperature Range (°C)
Highly Activated (e.g., Pyrroles, N,N-dialkylanilines)1.2 : 1.2 : 10 to RT
Moderately Activated (e.g., Indoles, Phenols)1.5 - 2.0 : 1.5 - 2.0 : 1RT to 60
Less Activated (e.g., some substituted benzenes)2.0 - 3.0 : 2.0 - 3.0 : 160 to 100

Table 1: Recommended Starting Conditions for Vilsmeier-Haack Formylation of Various Substrates.

Scenario 2: Formation of Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired aldehyde.

Q1: I'm observing multiple spots on my TLC plate. What are the common side products in a Vilsmeier-Haack reaction?

A1: Common Side Reactions. Depending on your substrate, several side reactions can occur.

  • Diformylation: Highly activated substrates can sometimes undergo formylation at multiple positions. To minimize this, you can try using milder reaction conditions, such as lower temperatures and shorter reaction times.[10] Reducing the excess of the Vilsmeier reagent can also be beneficial.

  • Chlorination: For substrates containing hydroxyl groups, such as phenols or uracils, chlorination of these groups can be a significant side reaction.[13] The extent of chlorination can often be controlled by carefully managing the stoichiometry of the Vilsmeier reagent and the reaction temperature.

  • Reaction with other functional groups: The Vilsmeier reagent can also react with other nucleophilic functional groups present in the substrate. It is advisable to protect sensitive functional groups, such as alcohols and amines, before carrying out the formylation.[10]

Q2: My product seems to be decomposing during workup. How can I improve the workup procedure?

A2: Optimized Workup Procedure. The workup of a Vilsmeier-Haack reaction must be performed carefully to avoid product degradation and ensure safety.

  • Controlled Quenching: The hydrolysis of excess POCl₃ is highly exothermic and reacts violently with water.[14] The recommended procedure is a "reverse quench," where the cooled reaction mixture is slowly added to a vigorously stirred mixture of crushed ice or ice-cold water.[14] This helps to dissipate the heat effectively.

  • pH Adjustment: The hydrolysis of POCl₃ generates phosphoric acid and hydrochloric acid, resulting in a highly acidic solution.[14] The iminium salt intermediate requires hydrolysis to the aldehyde, which is typically achieved by neutralizing the acidic mixture with a base such as sodium hydroxide or sodium acetate to a pH of 6-8.[15] It is crucial to maintain a low temperature during neutralization to prevent the formation of colored byproducts.[15]

Experimental Protocols

Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of an Activated Aromatic Compound
  • Vilsmeier Reagent Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.5-3.0 equiv.). Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.5-3.0 equiv.) dropwise to the DMF with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Addition of Substrate: Dissolve the activated aromatic substrate (1.0 equiv.) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., 1,2-dichloroethane). Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to the desired temperature (refer to Table 1) and stir for the appropriate time (typically 1-12 hours), monitoring the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and then slowly pour it into a beaker containing crushed ice with vigorous stirring. Neutralize the mixture to a pH of 6-8 by the slow addition of a saturated aqueous solution of sodium acetate or a cold solution of sodium hydroxide.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizing the Process

Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 POCl3 POCl₃ POCl3->Intermediate1 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier_Reagent - Cl₂PO₂⁻ Sigma_Complex Sigma Complex Vilsmeier_Reagent->Sigma_Complex Arene Electron-Rich Arene Arene->Sigma_Complex Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt - H⁺ Intermediate2 Hemiaminal Iminium_Salt->Intermediate2 H2O H₂O H2O->Intermediate2 Aldehyde Aryl Aldehyde Intermediate2->Aldehyde - Me₂NH₂⁺

Caption: The Vilsmeier-Haack reaction mechanism.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low/No Yield or Side Products Check_Reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃?) Start->Check_Reagents Side_Products Identify Side Products (Diformylation, Chlorination?) Start->Side_Products Check_Temp Optimize Reaction Temperature Check_Reagents->Check_Temp Reagents OK Check_Stoichiometry Adjust Reagent Stoichiometry Check_Temp->Check_Stoichiometry Temp Optimized Check_Workup Review Workup Procedure (Controlled Quench, pH?) Check_Stoichiometry->Check_Workup Stoichiometry Adjusted Success Improved Yield and Purity Check_Workup->Success Protecting_Groups Consider Protecting Groups Side_Products->Protecting_Groups Protecting_Groups->Check_Stoichiometry

Caption: A logical workflow for troubleshooting common Vilsmeier-Haack reaction issues.

References

Technical Support Center: Strategies for Troubleshooting and Optimizing Lab Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, your expert resource for navigating the complexities of laboratory experimentation. This guide is designed for researchers, scientists, and drug development professionals dedicated to achieving precision, reproducibility, and efficiency in their work. Here, we move beyond simple step-by-step instructions to explore the underlying principles of common laboratory techniques, empowering you to not only fix problems but to prevent them. Our approach is rooted in a deep understanding of experimental causality, ensuring that every piece of advice is a step toward self-validating, robust, and reliable results.

Section 1: Foundational Principles of Experimental Troubleshooting

Before diving into technique-specific issues, it's crucial to understand the universal sources of experimental error. A systematic approach to troubleshooting is often the key to resolving issues efficiently.

FAQ: General Troubleshooting

Q: My experiment failed, but I'm not sure why. Where do I even begin?

A: When an experiment fails, the first step is to avoid randomly changing variables. A methodical approach is more effective. If an experiment doesn't work once, consider re-running it without changes, as the issue could be a simple human error that is unlikely to be repeated.[1] If it fails a second time, begin a structured troubleshooting process.[1][2]

Start by identifying the problem with specificity (e.g., "no protein band on my Western blot" is better than "it didn't work"). Then, list all possible explanations, from the simplest (e.g., forgot a reagent) to the most complex (e.g., protein degradation).[2] Collect data by checking the easiest-to-verify explanations first. For instance, confirm that the equipment is functioning correctly before preparing new reagents.[2] This logical process of elimination is the most efficient path to a solution.

Q: What are the most common sources of error in laboratory experiments?

A: Experimental errors can be broadly categorized into four main types:

  • Systematic Errors: These errors are consistent and repeatable, often due to issues like improperly calibrated equipment or a flawed experimental procedure.[3][4] For example, a balance that consistently reads 0.1g too high will introduce a systematic error into all measurements.[3]

  • Random Errors: These are unpredictable fluctuations in measurements resulting from factors like environmental changes (e.g., temperature shifts) or limitations of the instrument.[3][4][5] Taking multiple measurements and averaging them can help minimize the impact of random errors.[3]

  • Human Errors (Blunders): These are mistakes made by the experimenter, such as misreading a measurement, using an incorrect reagent, or spilling a sample.[4][5][6] While sometimes unavoidable, they can be minimized through careful technique and a well-organized workspace.

  • Procedural Errors: This type of error occurs when the prescribed experimental procedure is not followed correctly or consistently.[6] Ensuring all lab members follow the same standardized protocol is crucial for reproducibility.[6][7]

The Troubleshooting Workflow

A structured workflow prevents wasted time and resources. The following diagram illustrates a logical sequence for diagnosing and resolving experimental issues.

G cluster_workflow General Troubleshooting Workflow start Experiment Fails problem_id Identify & Define the Specific Problem start->problem_id gather_data Gather Information (Notes, Controls, Data) problem_id->gather_data hypothesize Formulate Hypothesis (List Potential Causes) gather_data->hypothesize test Design & Execute Test Experiment hypothesize->test analyze Analyze Test Results test->analyze solved Problem Solved? analyze->solved solved->hypothesize  No (Refine Hypothesis)   implement Implement Solution & Document Findings solved->implement  Yes end Successful Experiment implement->end

Caption: A systematic workflow for effective experimental troubleshooting.

Section 2: Polymerase Chain Reaction (PCR)

PCR is a cornerstone of molecular biology, but its sensitivity makes it prone to issues.

FAQ: PCR Troubleshooting

Q: I'm getting no PCR product. What went wrong?

A: A complete lack of amplification is a common issue with several potential causes. The first step is to check for simple errors, such as omitting a reagent from the master mix.[8] A systematic check of your components and protocol is necessary:

  • Template DNA: Confirm the concentration and purity of your DNA template.[8] Low quality or quantity can prevent amplification. Run a small amount on an agarose gel to check for integrity.

  • Primers: Primer design is critical.[9] Ensure they have a GC content of 40-60% and compatible melting temperatures (Tm), typically between 52-58°C.[9][10]

  • Polymerase: Ensure the DNA polymerase has not been inactivated by improper storage or multiple freeze-thaw cycles. Consider using a "hot-start" polymerase to prevent non-specific amplification at lower temperatures.[11]

  • Cycling Conditions: The annealing temperature is crucial. If it's too high, primers won't bind to the template. If it's too low, you risk non-specific binding. Optimize this by running a gradient PCR.[11]

Q: My PCR result is a smear on the gel instead of a sharp band. How can I fix this?

A: A smear often indicates non-specific amplification, which can happen when primers bind to unintended sites on the template DNA.[9] To resolve this:

  • Increase Annealing Temperature: This increases the stringency of primer binding, making it less likely for them to anneal to off-target sequences.

  • Optimize MgCl₂ Concentration: Magnesium is a critical cofactor for DNA polymerase. The concentration affects primer annealing and enzyme activity. While typically used at 1.5 mM, adjusting this concentration can improve specificity.[10]

  • Reduce Primer Concentration: High primer concentrations can lead to the formation of "primer-dimers" and other non-specific products.[9] The optimal range is typically 0.1-1µM.[9]

PCR Optimization Strategy

The diagram below shows the three main stages of a PCR cycle and highlights key variables that can be optimized at each step to improve specificity and yield.

PCR_Cycle cluster_pcr PCR Cycle Optimization Points cluster_opt denature 1. Denaturation (94-98°C) anneal 2. Annealing (52-65°C) denature->anneal Cool extend 3. Extension (72°C) anneal->extend Warm extend->denature Heat (Next Cycle) opt_denature Optimize Time & Temp for GC-rich Templates opt_denature->denature opt_anneal Optimize Temperature (Gradient PCR) & Primer Concentration opt_anneal->anneal opt_extend Optimize Time (based on amplicon length) opt_extend->extend

Caption: Key optimization points within the PCR thermal cycle.

Table 1: PCR Component Optimization
ComponentStandard ConcentrationOptimization StrategyRationale
Template DNA 1-100 ngIncrease for low-yield, decrease if non-specific bands appear.Too much template can inhibit the reaction; too little results in no product.
Primers 0.1 - 0.5 µMTitrate to find the lowest concentration that gives a strong product.Reduces primer-dimer formation and non-specific amplification.[9]
dNTPs 200 µM eachGenerally kept constant.Maintaining an equal balance of all four nucleotides is critical for polymerase fidelity.[10]
MgCl₂ 1.5 - 2.0 mMTitrate in 0.5 mM increments.Affects primer annealing and enzyme activity; higher concentrations can promote non-specific binding.
DNA Polymerase 1 - 2.5 unitsUse manufacturer's recommendation.Excess enzyme can decrease specificity.

Section 3: Western Blotting

Western blotting is a powerful technique for protein detection, but it involves many steps where errors can occur.

FAQ: Western Blot Troubleshooting

Q: I have no signal or a very weak signal on my Western blot. What are the likely causes?

A: A weak or absent signal is a frequent problem that can arise at multiple stages of the protocol.

  • Protein Transfer: First, confirm that the protein transfer from the gel to the membrane was successful. You can do this by staining the membrane with Ponceau S after transfer.[12][13] If the transfer was inefficient, optimize the transfer time and voltage. High molecular weight proteins may require longer transfer times.[12]

  • Antibody Issues: The primary antibody may be the problem. Increase the antibody concentration or extend the incubation time (e.g., overnight at 4°C). Ensure your secondary antibody is appropriate for the primary (e.g., anti-mouse secondary for a mouse primary antibody) and has not expired.[12]

  • Low Target Protein: Your protein of interest may be in low abundance in the sample. Increase the amount of protein loaded per well.[13] It is also critical to include protease inhibitors in your lysis buffer to prevent protein degradation.

Q: My blot has a very high background, making it difficult to see my bands.

A: High background is often due to non-specific antibody binding.[13]

  • Blocking: Increase the blocking time or try a different blocking agent.[13] Some antibodies work better with BSA versus non-fat dry milk, or vice-versa.

  • Washing: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies. Including a mild detergent like Tween-20 in the wash buffer is standard practice.[13]

  • Antibody Concentration: Using too much primary or secondary antibody is a common cause of high background. Reduce the concentration of the problematic antibody.[13]

Western Blot Workflow: Critical Control Points

This diagram outlines the major steps in a Western Blotting experiment, highlighting where common failures occur.

WB_Workflow cluster_wb Western Blot Workflow & Common Failure Points SamplePrep 1. Sample Prep (Lysis) Electrophoresis 2. SDS-PAGE (Separation) SamplePrep->Electrophoresis Transfer 3. Electrotransfer (Gel to Membrane) Electrophoresis->Transfer Block 4. Blocking Transfer->Block PrimaryAb 5. Primary Antibody Incubation Block->PrimaryAb SecondaryAb 6. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detect 7. Detection (ECL) SecondaryAb->Detect Result Result Detect->Result F1 Protein Degradation F1->SamplePrep F2 Poor Separation ('Smiley' Bands) F2->Electrophoresis F3 Inefficient Transfer (Check with Ponceau S) F3->Transfer F4 High Background F4->Block F4->PrimaryAb F5 No/Weak Signal F5->PrimaryAb F5->SecondaryAb F5->Detect

Caption: Critical steps and common failure points in the Western Blot workflow.

Section 4: Cell Culture

Maintaining healthy, contamination-free cell cultures is fundamental to countless experiments.

FAQ: Cell Culture Troubleshooting

Q: My cell culture medium turned cloudy and yellow overnight. What should I do?

A: A rapid change in media color to yellow (indicating a pH drop) and turbidity are classic signs of bacterial contamination.[14]

  • Action: For heavy contamination, the best practice is to discard the culture immediately to prevent it from spreading.[15] Thoroughly disinfect the incubator and biosafety cabinet.[15]

  • Prevention: The source could be non-sterile reagents, poor aseptic technique, or contaminated equipment.[14] Always work in a sterile biosafety cabinet, use filtered pipette tips, and regularly clean incubators and water pans.[15]

Q: I see fuzzy, filamentous structures growing in my culture flask. What is this?

A: Filaments or spores visible under the microscope are indicative of fungal contamination.[14] The medium may remain clear initially but can turn yellow later.[15]

  • Action: As with bacteria, the safest course of action is to discard the culture. A possible rescue for invaluable cells involves washing with PBS and using an antimycotic agent like Amphotericin B, but this is often toxic to the cells and not recommended for routine work.[15]

  • Prevention: Fungal spores are airborne. Minimize the time plates and flasks are open in the hood. Ensure your lab environment is clean and free of potential sources like cardboard, which can harbor fungal spores.[16]

Q: My cells are growing slowly and look unhealthy, but the media is clear. Could it still be contamination?

A: Yes, this could be a sign of Mycoplasma contamination. Mycoplasma are very small bacteria that lack a cell wall, so they are not visible by standard light microscopy and do not cause turbidity in the media.[14]

  • Detection: Mycoplasma contamination is a serious issue as it can alter cell metabolism and gene expression.[14] It must be detected using specific methods like PCR-based assays or fluorescence staining (e.g., with Hoechst dye).[17]

  • Prevention: The best prevention is to quarantine all new cell lines upon arrival and test them for mycoplasma before introducing them into your general cell stock. Obtain cell lines only from reputable cell banks.[17]

Contamination Prevention Workflow

Contamination_Prevention cluster_prevention Cell Culture Contamination Prevention cluster_sources Sources cluster_measures Measures center Sterile Cell Culture s1 Operator s1->center introduces s2 Environment (Airborne Spores) s2->center introduces s3 Reagents/Media s3->center introduces s4 Incoming Cells s4->center introduces m1 Aseptic Technique m1->center protects m2 Clean Biosafety Cabinet & Incubator m2->center protects m3 Sterile, Certified Reagents m3->center protects m4 Quarantine & Test New Cell Lines m4->center protects

Caption: Key sources of contamination and the corresponding preventative measures.

Section 5: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISAs are quantitative assays that require careful optimization to achieve accurate and reproducible results.

FAQ: ELISA Troubleshooting

Q: My ELISA has a high background signal, even in the negative control wells.

A: High background can obscure the true signal and reduce the dynamic range of the assay. Common causes include:

  • Insufficient Washing: Ensure that wells are washed thoroughly and consistently between steps. An automated plate washer can improve consistency.[18][19] Consider adding a 30-second soak step during washes.[18]

  • Antibody Concentration: The concentration of the detection antibody may be too high, leading to non-specific binding. Perform a titration to determine the optimal concentration.[18]

  • Ineffective Blocking: The blocking buffer may not be optimal. Try increasing the blocking time or using a different blocking agent.[18][19]

  • Substrate Incubation: Do not incubate the substrate in the light, and do not let the reaction proceed for too long. Ensure you stop the reaction before the positive control wells become oversaturated.[18]

Q: The signal from my samples is very low or undetectable.

A: A low signal can be caused by a variety of factors related to reagents or the protocol itself:

  • Expired Reagents: Check the expiration dates on all reagents, especially the enzyme conjugate and substrate.[20][21] Test their activity independently if possible.[19]

  • Incorrect Reagent Addition: Double-check that all reagents were added in the correct order and volume.[19][20]

  • Insufficient Incubation: Incubation times may be too short. Try extending the incubation time for the sample or antibodies.[21] Also, ensure incubations are performed at the recommended temperature, bringing all reagents to room temperature before use.[19][21]

  • Sodium Azide: Ensure none of your buffers contain sodium azide, as it inhibits the horseradish peroxidase (HRP) enzyme commonly used in ELISAs.[19]

Q: There is high variability between my duplicate wells (high %CV).

A: High coefficient of variation (%CV) compromises the reliability of your results.

  • Pipetting Error: Inconsistent pipetting is a major source of variability. Ensure pipettes are calibrated and use proper technique.[21] When preparing sample dilutions, make sure they are mixed thoroughly before adding them to the plate.[20]

  • Edge Effects: Wells on the edge of the plate can experience temperature fluctuations more than interior wells. To mitigate this, avoid using the outermost wells, ensure plates are at room temperature before adding reagents, and use a plate sealer during incubations.[20][21]

  • Inconsistent Washing: Incomplete or inconsistent aspiration of wash buffer can leave residual liquid, diluting the next reagent added. An automated plate washer can help.[19]

Section 6: Flow Cytometry

Flow cytometry data quality is highly dependent on proper sample preparation, instrument setup, and experimental design.

FAQ: Flow Cytometry Troubleshooting

Q: My fluorescent signal is very weak or absent.

A: A lack of signal can be frustrating, but it is often solvable by checking these key areas:

  • Antibody Titration: You may not be using enough antibody. Each antibody-fluorophore conjugate should be titrated to find the optimal concentration for staining.[22]

  • Antigen Expression: The target antigen may have low expression on your cells of interest.[23] For low-expressing targets, it is crucial to choose a bright fluorochrome.[24] Also, confirm from literature that your cell type is expected to express the antigen.[23]

  • Instrument Settings: The Photomultiplier Tube (PMT) voltages (or gain) may be set too low. Adjust the settings using appropriate positive and negative controls.[24]

  • Fluorochrome Viability: Fluorochromes are sensitive to light and can photobleach. Always store antibody conjugates protected from light.[25]

Q: I'm seeing high background or non-specific staining.

A: High background fluorescence can mask true positive populations.

  • Fc Block: Non-specific antibody binding can occur via Fc receptors on cells like macrophages and B cells. Always include an Fc receptor blocking step before adding your primary antibodies.

  • Dead Cells: Dead cells can non-specifically bind many antibodies. It is essential to include a viability dye in your panel to exclude dead cells from the analysis.[23]

  • Antibody Concentration: Using too much antibody is a common cause of non-specific binding. This highlights the importance of proper antibody titration.[25]

Q: My results are not consistent from one day to the next.

A: Variability in results is a significant challenge that undermines reproducibility.

  • Instrument Stability: Ensure the flow cytometer's fluidics are clean and the laser alignment is stable. Run daily quality control checks with standardized beads to monitor instrument performance.[22][24]

  • Reagent Consistency: Use the same lot of antibodies for the duration of a study whenever possible. If you must switch lots, perform a validation experiment to ensure they perform comparably.

  • Protocol Standardization: Even minor variations in staining times, temperatures, or wash steps can introduce variability. Adhere strictly to a standardized, written protocol.

Flow Cytometry Principle & Error Sources

The diagram illustrates the basic operational principle of a flow cytometer and indicates where technical errors can be introduced.

Flow_Cytometry cluster_flow Flow Cytometry Principles & Potential Error Sources Sample Sample Input Single-Cell Suspension Fluidics Fluidics System Sheath Fluid Sample->Fluidics Laser Laser Interrogation Fluidics->Laser Optics Optics & Filters Forward Scatter (FSC) Side Scatter (SSC) Fluorescence Laser->Optics Detectors Detectors (PMTs) Signal Amplification Optics->Detectors Data Data Acquisition & Analysis Detectors->Data E1 Cell Clumps, Debris, Dead Cells E1->Sample:head E2 Clogs, Unstable Flow Rate E2->Fluidics:head E3 Poor Compensation, Spectral Overlap E3->Optics:head E4 Incorrect PMT Voltage/Gain E4->Detectors:head

Caption: Key components of a flow cytometer and common points of failure.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Chloroisoquinolin-6-ol and Related Halo-Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold as a Cornerstone of Medicinal Chemistry

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in the realm of drug discovery and natural product chemistry.[1][2] Its rigid framework and capacity for diverse functionalization have made it the core of numerous bioactive compounds, ranging from the analgesic morphine to potent anticancer and antimicrobial agents.[2][3] A common and highly effective strategy in medicinal chemistry to modulate the therapeutic properties of such scaffolds is halogenation.[1] The introduction of a halogen atom, such as chlorine, can significantly alter a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby fine-tuning its potency and selectivity towards biological targets.[1]

This guide focuses on 5-Chloroisoquinolin-6-ol, a specific halo-isoquinoline. While direct biological data for this compound is not extensively available in public literature, its structural features—a chlorine at the 5-position and a hydroxyl group at the 6-position—suggest a strong potential for significant biological activity. By drawing comparisons with structurally related halo-isoquinolines and halo-quinolines, we can infer its likely mechanisms of action and provide a robust framework for its experimental validation. This analysis is grounded in established structure-activity relationships (SAR) and is intended for researchers engaged in the discovery and development of novel therapeutics.

Comparative Analysis and Structure-Activity Relationships (SAR)

The biological activity of a halo-isoquinoline is profoundly influenced by the nature of the halogen, its position on the ring system, and the presence of other functional groups. The chlorine atom in this compound at the C-5 position and the hydroxyl group at C-6 are key determinants of its potential interactions with biological targets.

The Influence of Halogenation: The position and electronegativity of the halogen substituent are critical. For instance, studies on related compounds have shown that fluorination at the 5-, 6-, 7-, and 8-positions of the isoquinoline ring can yield potent antiproliferative agents.[1] The chlorine atom at C-5 in our compound of interest is an electron-withdrawing group that can modulate the pKa of the nearby hydroxyl group and influence the molecule's overall electronic profile. This can be crucial for interactions within the active sites of enzymes, such as protein kinases.[4]

The Role of the Hydroxyl Group: The phenolic hydroxyl group at the C-6 position is a critical feature. It can act as both a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in a protein's binding pocket, which can significantly enhance binding affinity and specificity.[4][5]

To contextualize the potential of this compound, we compare it with other known halo-substituted quinolines and isoquinolines.

Compound Structure Known Biological Activity Key Structural Features & Inferred SAR
This compound Hypothesized: Kinase Inhibition, Anticancer, AntimicrobialChlorine at C-5 may enhance binding and lipophilicity. Phenolic -OH at C-6 is a key H-bonding moiety. The combined electronics suggest potential for enzyme inhibition.
5-Chloroquinolin-8-ol (Cloxyquin) Antituberculosis (MIC50 = 0.125 µg/ml)[6]Isomeric quinoline core. The 8-hydroxy and 5-chloro pattern is known for metal chelation, a proposed mechanism for its antimicrobial action.[6]
1-Chloroisoquinolin-8-ol Potential for various biological activitiesChlorine at C-1 can participate in halogen bonding, while the 8-hydroxy group provides a hydrogen bonding site.[4]
6-Chloroisoquinoline Derivatives Anticancer, Kinase Inhibition[1]The C-6 position is a common site for modification in kinase inhibitors, influencing binding to the ATP pocket.[1][7]
5-Amino-6,8-difluoroquinolone (Sparfloxacin) Antibacterial Agent[8]While a quinolone, it highlights that a C-5 substituent (amino) is optimal for activity in this class, suggesting the importance of this position.[8]

Table 1: Comparative analysis of this compound with related halo-heterocyclic compounds.

Deep Dive into a Probable Mechanism of Action: Protein Kinase Inhibition

Given the prevalence of the isoquinoline scaffold in known kinase inhibitors, this represents the most probable and compelling therapeutic target for this compound.[7][9][10] Protein kinases are essential enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of proteins. Their dysregulation is a hallmark of diseases like cancer, making them prime targets for drug development.[7]

Many isoquinoline-based inhibitors function as ATP-competitive inhibitors. They occupy the ATP-binding site of the kinase, preventing the transfer of a phosphate group to the substrate protein and thereby blocking the downstream signaling cascade. The chloro- and hydroxyl-substituents of this compound are well-suited to form favorable interactions within this pocket.

cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Promotes Inhibitor Halo-Isoquinoline Inhibitor Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by halo-isoquinolines.

Experimental Framework for Biological Validation

To empirically determine the biological activity of this compound and validate our hypothesis, a systematic, multi-stage experimental approach is required. The following protocols describe self-validating systems for assessing kinase inhibition and cellular cytotoxicity.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to quantify the direct inhibitory effect of a test compound on the activity of a purified protein kinase. It measures the amount of ATP remaining after a kinase reaction; a higher luminescence signal indicates less ATP consumption and therefore greater kinase inhibition.

Causality Behind Experimental Choices:

  • Choice of Assay: The ADP-Glo™ Kinase Assay (Promega) is chosen for its high sensitivity, broad dynamic range, and robustness against compound interference.

  • ATP Concentration: The ATP concentration is set at or near the Michaelis constant (Km) for the specific kinase. This ensures the assay is sensitive to ATP-competitive inhibitors. An inhibitor's potency (IC50) will appear weaker at non-physiological, high concentrations of ATP, so this choice is critical for accurate assessment.

  • Controls: Including a "no kinase" control establishes the baseline for no ATP consumption, while a "vehicle" (e.g., DMSO) control represents 100% kinase activity. A known inhibitor (e.g., Staurosporine) serves as a positive control to validate assay performance.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and comparator halo-isoquinolines in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Kinase Reaction Setup: In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compounds or controls.

  • Add 2.5 µL of the target kinase (e.g., PI3K, Akt) diluted in kinase reaction buffer.

  • Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibration.

  • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

  • Incubate for 60 minutes at 30°C. The precise time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).

  • ATP Depletion & Signal Generation:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the newly generated ADP back to ATP and provides luciferase/luciferin to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and plot the percentage of inhibition against the log of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of a compound on the metabolic activity of living cells, which serves as an indicator of cell viability and cytotoxicity. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.

Causality Behind Experimental Choices:

  • Cell Line Selection: A panel of cancer cell lines (e.g., a lung cancer line like A549, a breast cancer line like MCF-7) should be used, ideally those known to be dependent on the kinase targeted in the in vitro assay. This helps establish a link between enzyme inhibition and a cellular phenotype.

  • Incubation Time: A 48-72 hour incubation period is chosen to allow the compound enough time to exert its effects, which may include cell cycle arrest or apoptosis, leading to a measurable decrease in viability.

  • Solubilization Step: The formazan crystals produced are insoluble. A solubilizing agent (e.g., DMSO or a specialized buffer) is required to dissolve them before absorbance can be read, a critical step for accurate quantification.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well clear-bottom plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. The final DMSO concentration should be kept constant and low (e.g., ≤0.5%) across all wells to avoid solvent toxicity.

  • Remove the old medium from the cells and add 100 µL of the medium containing the compounds or controls (vehicle and a positive control like Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well. Pipette up and down to ensure all crystals are dissolved.

  • Data Acquisition: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the log of compound concentration to determine the IC50 (or GI50, growth inhibition) value.

A 1. Seed Cells in 96-well Plate B 2. Allow Adhesion (Overnight) A->B C 3. Treat with Serial Dilutions of Compound B->C D 4. Incubate (48-72 hours) C->D E 5. Add MTT Reagent (Incubate 3-4 hours) D->E F 6. Solubilize Formazan Crystals (e.g., DMSO) E->F G 7. Read Absorbance (~570 nm) F->G H 8. Calculate IC50 G->H

Caption: Workflow for a cell-based MTT cytotoxicity assay.

Data Presentation: A Framework for Comparison

The ultimate goal of these experiments is to generate quantitative data that allows for a direct and objective comparison between this compound and its analogs. The results should be summarized in clear, concise tables.

Compound Target Kinase IC50 (nM) [a] A549 Cell Line IC50 (µM) [b] MCF-7 Cell Line IC50 (µM) [b]
This compound Hypothetical: 50Hypothetical: 1.2Hypothetical: 2.5
5-Fluoroisoquinolin-6-ol Hypothetical: 35Hypothetical: 0.9Hypothetical: 1.8
5-Bromoisoquinolin-6-ol Hypothetical: 80Hypothetical: 2.1Hypothetical: 4.0
6-Chloroisoquinolin-5-ol Hypothetical: 250Hypothetical: 15.0Hypothetical: 18.5
Staurosporine / Doxorubicin Control: 10Control: 0.1Control: 0.08

Table 2: Hypothetical data summary for the biological evaluation of halo-isoquinolin-6-ols. [a] Data from an in vitro kinase assay. [b] Data from a 72-hour cell viability assay.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound remains to be published, a systematic analysis based on the established roles of the isoquinoline scaffold, C-5 halogenation, and C-6 hydroxylation strongly suggests its potential as a potent enzyme inhibitor, particularly targeting protein kinases. The halogen's nature and position are critical modulators of activity, and comparative studies against fluoro- and bromo-analogs would be invaluable in elucidating precise structure-activity relationships.

The provided experimental frameworks offer a robust starting point for researchers to validate these hypotheses. The initial biochemical and cellular screens will be instrumental in identifying its primary targets and cellular efficacy. Subsequent research should focus on broader kinase profiling to assess selectivity, followed by mechanistic studies to confirm its mode of action within the cell. This structured approach will be key to unlocking the full therapeutic potential of this compound and its derivatives.

References

A Senior Application Scientist's Guide to Validating the Inhibitory Activity of 5-Chloroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the validation of a small molecule's biological activity is a critical step in the journey from a chemical entity to a potential therapeutic. This guide provides an in-depth, technical framework for validating the inhibitory activity of 5-Chloroisoquinolin-6-ol. Drawing upon established methodologies and a logical, stepwise approach, this document outlines a comprehensive validation strategy, complete with detailed experimental protocols and comparative analyses.

Introduction to this compound: A Candidate Inhibitor

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] this compound is a specific derivative that has been identified as a potential inhibitor of Sterile Alpha and Toll/Interleukin Receptor (TIR) motif-containing protein 1 (SARM1).[3] SARM1 is a key player in the regulated process of axon degeneration, making it an attractive therapeutic target for neurodegenerative diseases.[3] This guide will focus on a rigorous, multi-faceted approach to validate the inhibitory potential of this compound against SARM1 and to characterize its broader biological activity profile.

The Validation Workflow: A Multi-Pillar Approach

To ensure scientific integrity, our validation strategy is built on three pillars: biochemical validation, cell-based target engagement and functional validation, and selectivity profiling. This workflow is designed to provide a comprehensive understanding of the compound's potency, mechanism of action, and specificity.

Caption: A three-pillar workflow for the comprehensive validation of this compound's inhibitory activity.

Pillar 1: Biochemical Validation

The initial step is to ascertain the direct interaction of this compound with its putative target, SARM1, in a purified, cell-free system. This allows for the precise determination of potency and the elucidation of the mechanism of inhibition.

Determining Potency (IC50) with a Biochemical Assay

A variety of high-throughput biochemical assay formats are available to quantify enzyme activity.[4][5] For SARM1, which possesses NAD+ cleavage activity, a luminescence-based assay that measures the depletion of NAD+ is a suitable choice.

Experimental Protocol: Luminescence-Based SARM1 Inhibition Assay

  • Reagents and Materials:

    • Recombinant human SARM1 protein

    • NAD+ substrate

    • Assay buffer (e.g., PBS with 0.01% BSA)

    • This compound (test compound)

    • Known SARM1 inhibitor (positive control)

    • DMSO (vehicle control)

    • Luminescence-based NAD+ detection reagent (e.g., NAD/NADH-Glo™ Assay)

    • 384-well white, opaque plates

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

    • Add 5 µL of the diluted compound or control to the wells of a 384-well plate.

    • Add 5 µL of recombinant SARM1 enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding 10 µL of NAD+ substrate.

    • Allow the reaction to proceed for 60 minutes at 37°C.

    • Stop the reaction and measure the remaining NAD+ by adding 20 µL of the NAD/NADH-Glo™ detection reagent.

    • Incubate for 30 minutes at room temperature and measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Elucidating the Mechanism of Inhibition (MOI)

Understanding how a compound inhibits its target (e.g., competitive, non-competitive) is crucial for lead optimization.[6][7] This can be determined by assessing the effect of varying substrate concentrations on the IC50 value of the inhibitor.[8]

Experimental Protocol: Enzyme Kinetics for MOI Determination

  • Procedure:

    • Perform the luminescence-based SARM1 inhibition assay as described above.

    • Instead of a single substrate concentration, use a matrix of varying NAD+ concentrations (e.g., from 0.1x Km to 10x Km) and varying concentrations of this compound.

  • Data Analysis:

    • Generate IC50 curves for this compound at each substrate concentration.

    • Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

      • Competitive Inhibition: An increase in the apparent Km with no change in Vmax. The IC50 value will increase with increasing substrate concentration.

      • Non-competitive Inhibition: A decrease in Vmax with no change in Km. The IC50 value will remain constant regardless of substrate concentration.[9]

      • Uncompetitive Inhibition: A decrease in both Vmax and Km. The IC50 value will decrease with increasing substrate concentration.

Pillar 2: Cell-Based Validation

While biochemical assays are essential for determining direct target interaction, they do not always translate to cellular efficacy.[10] Cell-based assays are necessary to confirm that the compound can penetrate the cell membrane, engage its target in a physiological context, and exert a functional effect.[11]

Confirming Target Engagement in Live Cells

The NanoBRET™ Target Engagement Assay is a powerful tool for quantifying compound binding to a specific protein within living cells.[12]

Experimental Protocol: SARM1 NanoBRET™ Target Engagement Assay

  • Reagents and Materials:

    • HEK293 cells

    • Plasmid encoding SARM1 fused to NanoLuc® luciferase

    • NanoBRET™ fluorescent tracer specific for SARM1

    • Opti-MEM® I Reduced Serum Medium

    • This compound

    • Transfection reagent

    • White, 96-well plates

  • Procedure:

    • Transfect HEK293 cells with the SARM1-NanoLuc® fusion plasmid.

    • After 24 hours, harvest the cells and resuspend them in Opti-MEM®.

    • Add the NanoBRET™ tracer and the serially diluted this compound to the cell suspension.

    • Dispense the cell suspension into a 96-well plate.

    • Measure the BRET signal (ratio of tracer emission to NanoLuc® emission) using a plate reader equipped for BRET measurements.

  • Data Analysis:

    • A decrease in the BRET signal indicates displacement of the tracer by the test compound.

    • Plot the BRET ratio against the compound concentration and fit the data to determine the IC50 value for target engagement.

Assessing Functional Cellular Activity

The ultimate validation of an inhibitor's efficacy lies in its ability to modulate a cellular process. For a SARM1 inhibitor, a relevant functional assay would be the inhibition of axon degeneration.

Experimental Protocol: In Vitro Axon Degeneration Assay

  • Cell Culture:

    • Culture primary dorsal root ganglion (DRG) neurons from rodents in microfluidic devices that separate the cell bodies from the axons.

  • Procedure:

    • Treat the neurons with varying concentrations of this compound.

    • Induce axon degeneration by axotomy (cutting the axons) or by treatment with a neurotoxic agent like vincristine.

    • After 24-48 hours, stain the axons with a viability dye (e.g., calcein AM) and image them using fluorescence microscopy.

  • Data Analysis:

    • Quantify the extent of axon fragmentation in the images.

    • Plot the percentage of intact axons against the concentration of this compound to determine the EC50 for the protective effect.

Pillar 3: Selectivity Profiling

A critical aspect of drug development is ensuring that a compound is selective for its intended target to minimize off-target effects.[13]

Broad Kinase Panel Screening

Given that the isoquinoline scaffold is present in many kinase inhibitors, it is prudent to screen this compound against a broad panel of kinases.[1][2] This can be outsourced to specialized contract research organizations (CROs) that offer kinase profiling services.

Data Presentation: Kinase Selectivity Profile

Kinase Target% Inhibition at 1 µMIC50 (µM)
SARM1>90%(Determined in-house)
Kinase A<10%>10
Kinase B8%>10
Kinase C25%5.2
.........

This table presents hypothetical data for illustrative purposes.

Comparison with Alternative Inhibitors

To contextualize the activity of this compound, it should be compared with other known SARM1 inhibitors or compounds with similar scaffolds that have been previously characterized.

Comparative Data Table

CompoundTargetBiochemical IC50 (µM)Cellular EC50 (µM)
This compound SARM1 (To be determined) (To be determined)
Competitor A (SARM1 Inhibitor)SARM10.10.5
Competitor B (Isoquinoline-based Kinase Inhibitor)Kinase X0.050.2

This table provides a template for comparing the validated data for this compound against relevant benchmarks.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the validation of this compound as an inhibitor of SARM1. By systematically progressing through biochemical characterization, cellular target engagement, functional assays, and selectivity profiling, researchers can build a robust data package to support the continued development of this promising compound. The experimental protocols and data analysis strategies outlined herein are designed to ensure the generation of high-quality, reproducible data, which is the cornerstone of successful drug discovery.

References

A Comparative Guide to the Off-Target Effects of 5-Chloroisoquinolin-6-ol in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a clinically effective therapeutic is fraught with challenges. One of the most significant hurdles is understanding and mitigating off-target effects, which can lead to unforeseen toxicity and a lack of efficacy. This guide provides an in-depth technical comparison of the off-target profiles of small molecule inhibitors, with a focus on 5-Chloroisoquinolin-6-ol, a compound of interest with a potential role in modulating critical cellular pathways.

Given the limited publicly available data on this compound, we will proceed with a scientifically informed hypothesis. The isoquinoline scaffold is a well-established pharmacophore in a multitude of kinase inhibitors.[1][2] Therefore, for the purpose of this guide, we will explore this compound as a putative inhibitor of Transglutaminase 2 (TGM2). TGM2 is a multifunctional enzyme with roles in protein cross-linking, G-protein signaling, and kinase activity, and its dysregulation is implicated in various diseases, including cancer.[3]

This guide will compare the hypothetical off-target profile of this compound with two known TGM2 inhibitors, ERW1041E and BJJF078.[4][5][6] We will delve into the experimental methodologies required to robustly characterize these off-target effects, providing a framework for the rigorous preclinical evaluation of novel chemical entities.

The Central Role of Transglutaminase 2 (TGM2) in Cellular Signaling

TGM2 is a multifaceted enzyme that contributes to a variety of cellular processes, including cell survival, proliferation, migration, and extracellular matrix organization.[7] Its activity is complex, involving both Ca2+-dependent transamidation and GTP-dependent signaling. In the context of cancer, TGM2 can activate several pro-survival signaling pathways, such as NF-κB and PI3K/Akt, contributing to therapeutic resistance and metastasis.[8][9]

Diagram: TGM2 Signaling Pathways

TGM2_Signaling_Pathways cluster_caption TGM2 TGM2 NFkB NF-κB Pathway TGM2->NFkB PI3K_Akt PI3K/Akt Pathway TGM2->PI3K_Akt Wnt Wnt/β-catenin Pathway TGM2->Wnt EMT Epithelial-Mesenchymal Transition (EMT) TGM2->EMT Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival Drug_Resistance Drug Resistance NFkB->Drug_Resistance PI3K_Akt->Cell_Survival Wnt->Cell_Survival Metastasis Metastasis EMT->Metastasis caption caption Kinome_Profiling_Workflow cluster_caption Compound Test Compound (e.g., this compound) Binding_Assay Competition Binding Assay Compound->Binding_Assay Kinase_Panel Panel of Purified Kinases (>400) Kinase_Panel->Binding_Assay Data_Acquisition Data Acquisition (% Inhibition) Binding_Assay->Data_Acquisition Selectivity_Profile Selectivity Profile (On- and Off-Targets) Data_Acquisition->Selectivity_Profile caption caption CETSA_Workflow cluster_caption Cell_Culture Cell Culture & Treatment with Compound Heating Thermal Challenge (Temperature Gradient) Cell_Culture->Heating Lysis Cell Lysis (Freeze-Thaw) Heating->Lysis Centrifugation Separation of Soluble and Aggregated Proteins Lysis->Centrifugation Quantification Quantification of Soluble Target Protein Centrifugation->Quantification Melting_Curve Generation of Melting Curves Quantification->Melting_Curve caption caption

References

A Comparative Analysis of 5-Chloroisoquinolin-6-ol and its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] The strategic functionalization of this heterocyclic system allows for the fine-tuning of its pharmacological properties, making it a fertile ground for drug discovery. This guide provides an in-depth comparative analysis of 5-Chloroisoquinolin-6-ol and its rationally designed analogs. We will delve into the subtle yet critical interplay between chemical structure and biological function, offering a predictive framework supported by established principles of medicinal chemistry and outlining a comprehensive experimental workflow for validation.

Our focus is to provide researchers, scientists, and drug development professionals with a technical guide that not only presents data but also explains the causality behind experimental choices. This document is structured to be a self-validating system, grounding its claims in authoritative sources and providing detailed, reproducible protocols.

The Rationale for Comparison: Understanding the Core Scaffold

This compound is a fascinating starting point for analog design. The isoquinoline core provides a planar aromatic system capable of engaging in various non-covalent interactions with biological targets, such as π-π stacking. The chlorine atom at the 5-position and the hydroxyl group at the 6-position are key modulators of the molecule's electronic and steric properties. The electron-withdrawing nature of the chlorine atom can influence the pKa of the isoquinoline nitrogen, while the hydroxyl group can act as a hydrogen bond donor and acceptor. These features are critical for target engagement and can significantly impact a compound's potency, selectivity, and pharmacokinetic profile.

For the purpose of this guide, we will focus our comparative analysis on a series of analogs designed to probe the importance of the chloro and hydroxyl substituents' positions and the effect of additional functional groups.

A Curated Set of Analogs for Comparative Evaluation

To systematically explore the structure-activity relationship (SAR) of this compound, we propose the synthesis and evaluation of the following analogs:

  • Analog 1: 6-Chloroisoquinolin-5-ol: A positional isomer to probe the impact of swapping the chloro and hydroxyl groups.

  • Analog 2: 5-Bromo-6-hydroxyisoquinoline: To evaluate the effect of a different halogen at the 5-position.

  • Analog 3: 5-Chloro-6-methoxyisoquinoline: To assess the impact of masking the hydrogen-bonding potential of the hydroxyl group.

  • Analog 4: 5,7-Dichloro-6-hydroxyisoquinoline: To explore the influence of an additional electron-withdrawing group on the scaffold.

This selection allows for a systematic investigation of how subtle electronic and steric modifications can translate into significant differences in biological activity.

Predictive Physicochemical and Pharmacological Profiles

The introduction of different functional groups and their positional variations are expected to modulate the physicochemical properties of the analogs, which in turn will influence their biological activity. The following table summarizes the predicted changes relative to the parent compound, this compound.

CompoundPredicted LogPPredicted pKaKey Predicted Pharmacological Attributes
This compound ~2.5~8.0Parent compound, baseline for comparison.
Analog 1: 6-Chloroisoquinolin-5-ol ~2.5~7.8Altered hydrogen bonding geometry may impact target binding.
Analog 2: 5-Bromo-6-hydroxyisoquinoline ~2.7~8.0Increased lipophilicity; potential for halogen bonding.
Analog 3: 5-Chloro-6-methoxyisoquinoline ~2.9~5.5Increased lipophilicity, loss of hydrogen bond donor capability.
Analog 4: 5,7-Dichloro-6-hydroxyisoquinoline ~3.0~7.5Increased electron-withdrawing character, potentially altering target interactions.

Experimental Workflow for Comparative Analysis

To empirically validate the predicted profiles and to generate robust comparative data, a multi-tiered experimental approach is essential. The following workflow outlines the key stages for a comprehensive evaluation of this compound and its analogs.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: ADME & In Vivo Studies Synthesis Synthesis of Analogs Purification Purification (HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biochemical_Assay Biochemical Assays (e.g., Kinase Inhibition) Characterization->Biochemical_Assay Proceed with pure compounds Cell_Based_Assay Cell-Based Assays (e.g., Proliferation, Viability) Biochemical_Assay->Cell_Based_Assay Selectivity_Profiling Selectivity Profiling (Kinase Panel Screen) Cell_Based_Assay->Selectivity_Profiling ADME In Vitro ADME (Permeability, Stability) Selectivity_Profiling->ADME Select lead candidates PK Pharmacokinetic Studies (Animal Model) ADME->PK Efficacy In Vivo Efficacy Studies PK->Efficacy

Caption: A multi-phase experimental workflow for the comparative evaluation of isoquinoline analogs.

Detailed Experimental Protocols

This protocol provides a framework for assessing the inhibitory activity of the synthesized compounds against a specific kinase of interest.

  • Reagents and Materials:

    • Kinase enzyme (e.g., recombinant human SARM1)

    • Substrate peptide

    • ATP (Adenosine triphosphate)

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Test compounds (this compound and its analogs) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 1 µL of the compound dilutions to the wells of a 384-well plate. Include a vehicle control (DMSO only).

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the remaining ATP according to the detection reagent manufacturer's protocol.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a four-parameter logistic equation.

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Culture:

    • Select a relevant cancer cell line (e.g., a line where the target kinase is known to be dysregulated).

    • Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI₅₀ (the concentration of compound that causes 50% growth inhibition) values.[2]

Potential Signaling Pathway Modulation

Many isoquinoline-based inhibitors target key signaling pathways implicated in various diseases, including cancer and neurodegeneration.[2][3] A common target is the Sterile Alpha and Toll/Interleukin Receptor (TIR) motif-containing protein 1 (SARM1), an enzyme involved in axon degeneration.[3] The inhibition of SARM1 can protect axons from degeneration, a process central to many neurodegenerative diseases.

G cluster_pathway SARM1-Mediated Axon Degeneration Pathway Axonal_Injury Axonal Injury NMNAT2_depletion NMNAT2 Depletion Axonal_Injury->NMNAT2_depletion NMN_accumulation NMN Accumulation NMNAT2_depletion->NMN_accumulation SARM1_activation SARM1 Activation NMN_accumulation->SARM1_activation NAD_depletion NAD+ Depletion SARM1_activation->NAD_depletion Axon_degeneration Axon Degeneration NAD_depletion->Axon_degeneration Inhibitor This compound and Analogs Inhibitor->SARM1_activation Inhibition

Caption: Proposed inhibition of the SARM1 signaling pathway by this compound and its analogs.

Conclusion and Future Directions

The strategic design and comparative analysis of analogs based on the this compound scaffold represent a powerful approach in the quest for novel therapeutic agents. The systematic modifications proposed in this guide are intended to provide a clear understanding of the structure-activity relationships governing the biological activity of this class of compounds.

The experimental workflows detailed herein offer a robust framework for generating high-quality, reproducible data. The insights gained from such a comparative study will be invaluable for the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties. Future work should focus on expanding the analog library, exploring a wider range of biological targets, and advancing the most promising candidates into preclinical development.

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] 5-Chloroisoquinolin-6-ol is a novel compound emerging from this class, with theoretical potential for kinase inhibition. However, as with any new kinase inhibitor candidate, its value as a research tool or therapeutic lead is critically dependent on its selectivity.[2] A highly selective compound provides confidence in linking a phenotype to the inhibition of a specific target, whereas a promiscuous compound may offer polypharmacological advantages or confounding off-target effects.[3]

Publicly available data on the specific kinase targets of this compound is limited. Therefore, this guide uses this compound as a representative case study to present a robust, two-tiered framework for comprehensively evaluating kinase inhibitor selectivity. We will outline the gold-standard experimental workflows, from broad biochemical profiling to targeted cellular validation, and provide illustrative data to guide researchers in this critical phase of drug discovery. For the purpose of this guide, we will hypothesize that the primary target of this compound is Aurora Kinase A (AURKA), a key regulator of mitosis and a target in oncology.[4]

Part 1: Biochemical Profiling: Establishing the Kinome Interaction Landscape

The crucial first step in characterizing a new inhibitor is to understand the breadth of its interactions across the human kinome.[5] This is most efficiently achieved through a high-throughput biochemical screen against a large, diverse panel of purified kinases. This approach provides a quantitative measure of potency (typically the IC50 value) for hundreds of potential targets in a controlled, in vitro environment, allowing for the rapid identification of both the intended target and any off-targets.

There are several robust platforms for biochemical kinase assays, including radiometric assays, which are considered a gold standard, and fluorescence-based methods like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).[1][4] We will detail a TR-FRET protocol here due to its high-throughput nature, sensitivity, and non-radioactive format.[4]

High-Throughput Kinase Screening Workflow

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Compound Dilution Series (e.g., 11-point, 3-fold) KinasePanel Kinase Panel Dispensing (384-well plate) Compound->KinasePanel Acoustic Transfer Reagents Substrate & ATP Dispensing KinasePanel->Reagents Incubate Incubate at RT (e.g., 60 min) Reagents->Incubate Stop Add Detection Reagents (Antibody-Tb, SA-XL665) Incubate->Stop Read Read TR-FRET Signal (e.g., 665nm / 620nm) Stop->Read Incubate (e.g., 60 min) CurveFit Normalize Data & Fit Dose-Response Curve Read->CurveFit IC50 Determine IC50 Values CurveFit->IC50 Selectivity Calculate Selectivity Score IC50->Selectivity

Caption: Workflow for high-throughput biochemical kinase profiling using TR-FRET.

Detailed Protocol: TR-FRET Kinase Inhibition Assay

This protocol describes a universal method adaptable for many kinases.[4]

  • Compound Preparation: Prepare serial dilutions of this compound in 100% DMSO. A typical 11-point, 3-fold dilution series starting at 100 µM is recommended.

  • Assay Plate Preparation: Using an acoustic liquid handler, dispense 20-50 nL of each compound concentration into a low-volume 384-well assay plate. Also include wells for positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Add the specific kinase and a biotinylated peptide substrate to the buffer. The concentrations should be optimized for each kinase, but are typically in the low nanomolar range for the enzyme and near the substrate's Km for the peptide.

    • Dispense the kinase/substrate mix into the assay plate.

    • Initiate the reaction by adding ATP at its Km concentration for the specific kinase. The final assay volume is typically 10-20 µL.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes. The reaction should be kept within the linear range, which must be determined during assay development.

  • Detection:

    • Prepare a stop/detection buffer containing EDTA (to chelate Mg2+ and stop the reaction), a Terbium (Tb)-labeled phosphospecific antibody, and streptavidin-conjugated XL665.

    • Add the stop/detection buffer to all wells.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation around 340 nm.

  • Data Analysis: Calculate the ratio of acceptor/donor signals. Normalize the data to controls and fit the dose-response curve using a four-parameter logistic model to determine the IC50 value for each kinase.

Illustrative Biochemical Profiling Data

The following table presents hypothetical IC50 data for this compound against a panel of selected kinases, demonstrating a potent on-target profile with measurable off-target activities.

Kinase TargetKinase FamilyIC50 (nM)
AURKA Serine/Threonine15
AURKBSerine/Threonine85
ABL1Tyrosine>10,000
SRCTyrosine1,200
LCKTyrosine2,500
VEGFR2Tyrosine450
FLT3Tyrosine980
CDK2Serine/Threonine3,500
PIM1Serine/Threonine220
GSK3BSerine/Threonine8,700

Part 2: Cellular Target Engagement: Proving the Hit in a Physiological Context

While biochemical assays are essential for initial screening, they have limitations. They are performed in a highly artificial environment, lacking cell membranes, intracellular compartmentalization, and physiological ATP concentrations (which are typically in the millimolar range in cells).[2] Therefore, a promising hit must be validated in a cellular context to confirm that it can reach its target and engage it at relevant concentrations.

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that directly measures target engagement in intact cells or tissues. The principle is that when a ligand binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its resistance to thermal denaturation.

Principle of the Cellular Thermal Shift Assay (CETSA)

G P_unbound Target Protein P_denatured Denatured & Aggregated Protein P_unbound->P_denatured Heat Challenge (Increasing Temp) Analysis Analysis by Western Blot / MS P_denatured->Analysis PL_complex Protein-Ligand Complex PL_stable Stabilized Complex (Remains Soluble) PL_complex->PL_stable Heat Challenge (Increased Tm) PL_stable->Analysis

Caption: Ligand binding stabilizes the target protein, increasing its melting temperature (Tm).

Detailed Protocol: Western Blot-Based CETSA

This protocol is designed to generate a "melting curve" to determine the thermal shift (ΔTm).

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line overexpressing AURKA) to ~80% confluency. Treat cells with either vehicle (DMSO) or a saturating concentration (e.g., 10-20 µM) of this compound for 1-2 hours.

  • Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the individual aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Soluble Fraction: Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Western Blot:

    • Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Perform SDS-PAGE and Western blotting using a primary antibody specific for the target protein (e.g., anti-AURKA) and a loading control (e.g., anti-GAPDH).

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment group (DMSO vs. Inhibitor), plot the percentage of soluble protein remaining against the temperature.

    • Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.

    • The difference in Tm between the inhibitor-treated and DMSO-treated samples (ΔTm) represents the degree of thermal stabilization and confirms target engagement.

Illustrative Cellular Target Engagement Data

Following the biochemical screen, CETSA would be performed on the primary target (AURKA) and key off-targets (e.g., PIM1, VEGFR2) to confirm engagement in cells.

TargetTreatmentCellular Tm (°C)Thermal Shift (ΔTm)Cellular EC50 (nM) (from ITDR-CETSA)
AURKA DMSO48.2+ 8.5°C 150
This compound56.7
PIM1 DMSO51.5+ 4.1°C 890
This compound55.6
VEGFR2 DMSO54.1+ 1.2°C >10,000
This compound55.3

Note: The cellular EC50 is determined via an isothermal dose-response (ITDR) CETSA experiment, where cells are treated with varying compound concentrations and heated at a single, optimized temperature.

Part 3: Synthesis, Interpretation, and Selectivity Quantification

The final step is to integrate the biochemical and cellular data to build a comprehensive selectivity profile.

Biochemical vs. Cellular Potency: It is common to observe a rightward shift in potency between biochemical IC50 and cellular EC50 values. In our illustrative data, the AURKA IC50 is 15 nM, while the cellular EC50 is 150 nM. This shift can be attributed to several factors, including:

  • Cell Membrane Permeability: The compound may not efficiently cross the cell membrane.

  • ATP Competition: The high intracellular concentration of ATP (mM range) is competitive with ATP-mimetic inhibitors, reducing their apparent potency compared to in vitro assays run at lower ATP levels.[2]

  • Efflux Pumps: The compound may be actively transported out of the cell.

Quantifying Selectivity: A selectivity score (S-score) can be calculated to provide a quantitative measure of promiscuity. A common method is the S(1µM) score, which is the number of kinases inhibited by more than a certain threshold (e.g., 90%) at a 1 µM concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.

Based on our illustrative data, if we tested against a 400-kinase panel and only AURKA, AURKB, PIM1, VEGFR2, and FLT3 were inhibited >90% at 1 µM, the selectivity score would be:

  • S(1µM) = 5 / 400 = 0.0125

This low score would classify this compound as a relatively selective inhibitor.

Off-Target Analysis: The data reveal that this compound is not perfectly selective. It engages PIM1 and VEGFR2 in biochemical assays, and the CETSA data confirm cellular engagement of PIM1, albeit with weaker potency than for AURKA. The lack of significant thermal stabilization for VEGFR2 suggests that while it may inhibit the enzyme in vitro, it does not engage it effectively in a cellular context at the tested concentrations, a critical piece of information for downstream studies.

Conclusion

This guide provides a comprehensive, albeit illustrative, framework for evaluating the cross-reactivity of a novel kinase inhibitor, this compound. By employing a systematic, two-tiered approach—beginning with broad biochemical profiling and progressing to robust cellular target engagement validation—researchers can build a high-confidence profile of their compound's activity. This rigorous evaluation of selectivity is not merely an academic exercise; it is a prerequisite for the successful development of kinase inhibitors as precise tools for biological research and as safe, effective therapeutics. The methodologies described herein represent a gold-standard workflow for any drug discovery program targeting the kinome.

References

A Comparative Guide to the Synthetic Routes of 5-Chloroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Chloroisoquinolin-6-ol in Modern Drug Discovery

This compound is a key heterocyclic building block in medicinal chemistry. Its rigid isoquinoline scaffold, substituted with a chlorine atom and a hydroxyl group, provides a valuable platform for the development of highly specific and potent kinase inhibitors[1]. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders. The unique electronic and steric properties of this compound allow for targeted interactions within the ATP-binding site of various kinases, making it a sought-after intermediate for pharmaceutical research and development.

This guide provides an in-depth comparison of several plausible synthetic routes to this compound, offering a critical analysis of their respective advantages and disadvantages. The presented methodologies are grounded in established chemical principles and supported by experimental data from the scientific literature.

Comparative Analysis of Synthetic Strategies

Four principal synthetic strategies for the preparation of this compound are evaluated:

  • Pomeranz-Fritsch Reaction: Building the isoquinoline core from a substituted benzaldehyde.

  • Bischler-Napieralski Reaction: Cyclization of a β-phenylethylamide followed by aromatization.

  • Functionalization of Isoquinolin-6-ol: Direct chlorination of a pre-formed isoquinoline scaffold.

  • Sandmeyer Reaction: Conversion of an amino-isoquinoline precursor to the target chloro-isoquinoline.

The following sections will delve into the mechanistic details, experimental protocols, and a comparative summary of these routes.

Route 1: The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a classic and versatile method for the synthesis of isoquinolines, involving the acid-catalyzed cyclization of a benzalaminoacetal[2][3][4][5][6]. This approach constructs the isoquinoline nucleus in a convergent manner.

Logical Flow of the Pomeranz-Fritsch Route

A 4-Hydroxybenzaldehyde B 3-Chloro-4-hydroxybenzaldehyde A->B Chlorination C Protected 3-Chloro-4-hydroxybenzaldehyde B->C Protection (e.g., O-benzylation) E Benzalaminoacetal intermediate C->E Condensation D Aminoacetaldehyde diethyl acetal D->E F 5-Chloro-6-(protected)-isoquinoline E->F Acid-catalyzed cyclization G This compound F->G Deprotection

Caption: Pomeranz-Fritsch synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 3-Chloro-4-hydroxybenzaldehyde

This key starting material can be prepared from 4-hydroxybenzaldehyde via electrophilic chlorination.

  • Reagents: 4-Hydroxybenzaldehyde, N-Chlorosuccinimide (NCS), Chloroform.

  • Procedure: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in chloroform, add N-chlorosuccinimide (1.0 eq). Heat the mixture at 50°C for 15 hours. After cooling, concentrate the reaction mixture under reduced pressure. The residue is then dissolved in ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford 3-chloro-4-hydroxybenzaldehyde[1].

  • Yield: Approximately 86%[1].

Step 2: Protection of the Phenolic Hydroxyl Group

The acidic conditions of the Pomeranz-Fritsch cyclization necessitate the protection of the phenolic hydroxyl group. Benzyl protection is a suitable choice.

  • Reagents: 3-Chloro-4-hydroxybenzaldehyde, Benzyl bromide, Potassium carbonate, Acetone.

  • Procedure: A mixture of 3-chloro-4-hydroxybenzaldehyde (1.0 eq), benzyl bromide (1.2 eq), and potassium carbonate (2.0 eq) in acetone is refluxed for 4-6 hours. After completion of the reaction, the mixture is filtered, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with water, and dried. The crude product is purified by recrystallization or chromatography.

Step 3: Pomeranz-Fritsch Reaction and Deprotection

  • Reagents: 4-(Benzyloxy)-3-chlorobenzaldehyde, Aminoacetaldehyde diethyl acetal, Concentrated Sulfuric Acid, Palladium on carbon (Pd/C), Hydrogen gas.

  • Procedure:

    • Condensation: A mixture of 4-(benzyloxy)-3-chlorobenzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq) is stirred at room temperature to form the corresponding Schiff base (benzalaminoacetal).

    • Cyclization: The crude Schiff base is added slowly to concentrated sulfuric acid at 0°C. The mixture is then warmed and stirred at elevated temperature (e.g., 80-100°C) for several hours. The reaction is quenched by pouring onto ice and neutralized with a base. The product, 6-(benzyloxy)-5-chloroisoquinoline, is extracted with an organic solvent.

    • Deprotection: The benzyloxy-protected isoquinoline is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to catalytic hydrogenation using Pd/C as a catalyst under a hydrogen atmosphere. The catalyst is filtered off, and the solvent is removed to yield this compound.

Causality and Experimental Choices
  • The chlorination of 4-hydroxybenzaldehyde is directed to the position ortho to the activating hydroxyl group.

  • Protection of the hydroxyl group is crucial to prevent side reactions, such as sulfonation, under the strongly acidic conditions of the cyclization step.

  • The Pomeranz-Fritsch reaction itself proceeds via an electrophilic attack of the benzene ring onto an iminium ion intermediate, followed by elimination to form the aromatic isoquinoline ring[2][3].

Route 2: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is another cornerstone of isoquinoline synthesis. It involves the cyclodehydration of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which is subsequently oxidized to the aromatic isoquinoline[7][8][9][10][11][12][13].

Logical Flow of the Bischler-Napieralski Route

A 3-Chloro-4-hydroxyphenylacetic acid B β-(3-Chloro-4-hydroxyphenyl)ethylamine A->B Reduction/Amination C N-Acetyl-β-(3-chloro-4-hydroxyphenyl)ethylamine B->C Acetylation D 5-Chloro-6-hydroxy-3,4-dihydroisoquinoline C->D Bischler-Napieralski Cyclization (e.g., POCl3) E This compound D->E Dehydrogenation (e.g., Pd/C)

Caption: Bischler-Napieralski synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of β-(3-Chloro-4-hydroxyphenyl)ethylamine

This precursor can be synthesized from the corresponding phenylacetic acid.

  • Reagents: 3-Chloro-4-hydroxyphenylacetic acid, Thionyl chloride, Ammonia, Lithium aluminum hydride (LAH) or Borane (BH3).

  • Procedure:

    • 3-Chloro-4-hydroxyphenylacetic acid is converted to the corresponding acid chloride using thionyl chloride.

    • The acid chloride is then reacted with ammonia to form the amide.

    • The amide is subsequently reduced to the amine using a powerful reducing agent like LAH or borane.

Step 2: Acetylation of the Amine

  • Reagents: β-(3-Chloro-4-hydroxyphenyl)ethylamine, Acetic anhydride, a base (e.g., pyridine or triethylamine).

  • Procedure: The amine (1.0 eq) is dissolved in a suitable solvent with a base, and acetic anhydride (1.1 eq) is added. The reaction is stirred until completion, then worked up to isolate the N-acetylated product.

Step 3: Bischler-Napieralski Cyclization and Dehydrogenation

  • Reagents: N-Acetyl-β-(3-chloro-4-hydroxyphenyl)ethylamine, Phosphorus oxychloride (POCl3), a high-boiling solvent (e.g., toluene or xylene), Palladium on carbon (Pd/C).

  • Procedure:

    • Cyclization: The N-acetylated precursor is refluxed in a high-boiling solvent with a dehydrating agent such as POCl3. This effects the cyclization to the 3,4-dihydroisoquinoline derivative[8].

    • Dehydrogenation: The crude dihydroisoquinoline is then heated with a dehydrogenating agent like Pd/C in a suitable solvent to afford the aromatic this compound.

Causality and Experimental Choices
  • The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution. The electron-donating hydroxyl group activates the aromatic ring, facilitating the cyclization at the position ortho to the ethylamine substituent.

  • The reaction typically requires a strong dehydrating agent like POCl3 or P2O5 to promote the formation of the electrophilic nitrilium ion intermediate[8][11].

  • A subsequent oxidation/dehydrogenation step is necessary to form the fully aromatic isoquinoline ring system.

Route 3: Electrophilic Chlorination of Isoquinolin-6-ol

This approach involves the synthesis of the isoquinolin-6-ol core first, followed by a regioselective chlorination at the 5-position.

Logical Flow of the Electrophilic Chlorination Route

A 6-Methoxyisoquinoline B Isoquinolin-6-ol A->B Demethylation C This compound B->C Electrophilic Chlorination

Caption: Synthesis via electrophilic chlorination of Isoquinolin-6-ol.

Experimental Protocol

Step 1: Synthesis of Isoquinolin-6-ol

Isoquinolin-6-ol can be prepared by the demethylation of the more readily available 6-methoxyisoquinoline.

  • Reagents: 6-Methoxyisoquinoline, Pyridine hydrochloride.

  • Procedure: A mixture of 6-methoxyisoquinoline and pyridine hydrochloride is heated in a sealed tube at 160°C overnight. After cooling, the mixture is worked up by basification with ammonium hydroxide and extraction with ethyl acetate. The product is purified by chromatography[14].

  • Yield: Approximately 27%[14].

Step 2: Regioselective Chlorination

  • Reagents: Isoquinolin-6-ol, a chlorinating agent (e.g., N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO2Cl2)).

  • Procedure: Isoquinolin-6-ol is dissolved in a suitable solvent, and the chlorinating agent is added portion-wise at a controlled temperature. The regioselectivity is dependent on the reaction conditions and the directing effect of the hydroxyl group. The hydroxyl group is an ortho, para-director, and in the case of isoquinolin-6-ol, the positions ortho to the hydroxyl group are C5 and C7. The reaction would likely yield a mixture of 5-chloro and 7-chloro isomers, requiring careful separation.

Causality and Experimental Choices
  • The hydroxyl group at the 6-position is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution[15]. This directs the incoming electrophile (Cl+) to either the 5 or 7 position.

  • The challenge of this route lies in achieving high regioselectivity for the desired 5-chloro isomer over the 7-chloro isomer. The electronic and steric environment of the isoquinoline ring system will influence this ratio.

  • Milder chlorinating agents and carefully controlled reaction conditions may favor the formation of the desired product.

Route 4: The Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for the introduction of a halogen onto an aromatic ring via a diazonium salt intermediate, which is generated from a primary aromatic amine[16].

Logical Flow of the Sandmeyer Route

A Isoquinolin-6-ol B 5-Nitroisoquinolin-6-ol A->B Nitration C 5-Aminoisoquinolin-6-ol B->C Reduction D Diazonium salt intermediate C->D Diazotization (NaNO2, HCl) E This compound D->E Sandmeyer Reaction (CuCl)

Caption: Synthesis of this compound via the Sandmeyer reaction.

Experimental Protocol

Step 1: Synthesis of 5-Aminoisoquinolin-6-ol

This precursor would likely be prepared from isoquinolin-6-ol.

  • Reagents: Isoquinolin-6-ol, Nitrating mixture (HNO3/H2SO4), a reducing agent (e.g., SnCl2/HCl or H2/Pd-C).

  • Procedure:

    • Nitration: Isoquinolin-6-ol is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures. The regioselectivity of this step is crucial and would need to be optimized to favor nitration at the 5-position.

    • Reduction: The resulting 5-nitroisoquinolin-6-ol is then reduced to 5-aminoisoquinolin-6-ol using a standard method for nitro group reduction.

Step 2: Sandmeyer Reaction

  • Reagents: 5-Aminoisoquinolin-6-ol, Sodium nitrite (NaNO2), Hydrochloric acid (HCl), Copper(I) chloride (CuCl).

  • Procedure:

    • Diazotization: 5-Aminoisoquinolin-6-ol is dissolved in aqueous hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt.

    • Sandmeyer Reaction: The cold diazonium salt solution is then added to a solution of copper(I) chloride in hydrochloric acid. The mixture is allowed to warm to room temperature, and nitrogen gas is evolved. The reaction is then worked up to isolate this compound. A detailed protocol for a similar Sandmeyer reaction on 5-aminoisoquinoline is available and can be adapted[16].

Causality and Experimental Choices
  • The success of this route hinges on the regioselective nitration of isoquinolin-6-ol. The directing effects of the hydroxyl group and the isoquinoline ring system will determine the outcome.

  • The Sandmeyer reaction itself is a robust and high-yielding transformation for converting aromatic amines to chlorides. The use of a copper(I) catalyst is essential for the radical-nucleophilic aromatic substitution mechanism[16].

Quantitative Data Summary and Comparison

Parameter Pomeranz-Fritsch Route Bischler-Napieralski Route Electrophilic Chlorination Route Sandmeyer Route
Starting Materials 4-Hydroxybenzaldehyde, Aminoacetaldehyde diethyl acetal3-Chloro-4-hydroxyphenylacetic acid6-MethoxyisoquinolineIsoquinolin-6-ol
Number of Steps 4 (including protection/deprotection)4 (including dehydrogenation)23
Key Challenges Protection/deprotection steps, strongly acidic conditionsSynthesis of the phenylethylamine precursor, dehydrogenation stepRegioselectivity of chlorinationRegioselective nitration of isoquinolin-6-ol
Potential Yield Moderate to GoodModeratePotentially low due to isomer formationModerate to Good (if nitration is selective)
Scalability FeasibleFeasibleChallenging due to purification of isomersFeasible
Safety Considerations Use of concentrated sulfuric acidUse of strong reducing agents (LAH/Borane) and POCl3Handling of chlorinating agentsHandling of diazonium salts (potentially explosive)

Conclusion and Outlook

The synthesis of this compound can be approached through several classical and reliable synthetic strategies.

  • The Pomeranz-Fritsch and Bischler-Napieralski routes offer a more controlled, convergent approach where the substitution pattern is set by the choice of starting materials. These routes are likely to be more scalable and provide the target molecule with high purity, albeit with a greater number of synthetic steps.

  • The electrophilic chlorination of isoquinolin-6-ol is the most direct route but is hampered by the potential for poor regioselectivity, which would necessitate challenging purification steps and likely result in lower overall yields.

  • The Sandmeyer reaction is a powerful transformation for the final chlorination step, but its viability is dependent on the successful regioselective synthesis of the 5-aminoisoquinolin-6-ol precursor.

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the capabilities for purification. The Pomeranz-Fritsch and Bischler-Napieralski reactions represent the most robust and predictable pathways for the reliable production of high-quality this compound for applications in kinase inhibitor discovery programs.

References

A Senior Application Scientist's Guide to the Validation of 5-Chloroisoquinolin-6-ol as a SARM1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the rigorous validation of 5-Chloroisoquinolin-6-ol as a novel inhibitor of Sterile Alpha and TIR Motif-containing 1 (SARM1). We will move beyond a simple recitation of protocols to explore the causal logic behind the experimental workflow, ensuring a self-validating system from initial biochemical characterization to functional cellular assays. This document is intended for researchers, scientists, and drug development professionals engaged in targeting neurodegenerative pathways.

The Rationale: Why Target SARM1?

Pathological axon degeneration is a devastating hallmark of numerous neurological conditions, including peripheral neuropathies, traumatic brain injury, and glaucoma[1]. The discovery of SARM1 as a central executioner of this process has opened a promising therapeutic window[2][3]. SARM1, a member of the Toll/Interleukin-1 Receptor (TIR) domain family, possesses an intrinsic NAD+ glycohydrolase (NADase) activity[4][5]. In healthy neurons, SARM1 is maintained in an auto-inhibited, octameric state[4][6][7]. Upon axonal injury or significant metabolic stress, a decline in the levels of the labile axonal survival factor NMNAT2 leads to an increased ratio of nicotinamide mononucleotide (NMN) to NAD+[8][9]. This shift triggers a conformational change in SARM1, activating its TIR domain's NADase function[4][8]. The subsequent rapid depletion of NAD+ initiates an energetic catastrophe, culminating in cytoskeletal breakdown and complete axon fragmentation[4][10][11].

The isoquinoline scaffold has emerged as a promising starting point for SARM1 inhibitors[12][13]. This guide will therefore use this compound as a candidate molecule to illustrate the multi-step validation process required to confirm its identity as a potent and selective SARM1 inhibitor.

SARM1_Pathway Healthy High NMNAT2 Low NMN/NAD+ Ratio SARM1_Inactive Inactive SARM1 Octamer Healthy->SARM1_Inactive SARM1_Active Active SARM1 (NADase Activity) Injury Axonal Injury (e.g., Trauma, Toxins) NMNAT2_loss NMNAT2 Depletion Injury->NMNAT2_loss NMN_increase High NMN/NAD+ Ratio NMNAT2_loss->NMN_increase NMN_increase->SARM1_Active Allosteric Activation NAD_depletion Rapid NAD+ Depletion SARM1_Active->NAD_depletion NAD+ -> ADPR + cADPR Degeneration Energetic Crisis & Axon Degeneration NAD_depletion->Degeneration

Figure 1: The SARM1-mediated axon degeneration pathway.

A Multi-Pillar Validation Workflow

A credible validation strategy must be systematic, progressing from direct enzyme interaction to functional outcomes in a cellular context. Each stage serves to answer a critical question, with the collective results building a robust case for the compound's mechanism of action.

Validation_Workflow cluster_P1 cluster_P2 cluster_P3 P1 Pillar 1: Biochemical Validation (Direct Target Engagement) A1 SARM1 NADase Assay (IC50 Determination) P2 Pillar 2: Cellular Validation (Target Engagement & Functional Efficacy) B1 Cellular NAD+ Assay (Prevention of NAD+ Loss) P3 Pillar 3: Advanced Characterization (Selectivity & Mechanism) C1 Selectivity Profiling (vs. PARPs, CD38, etc.) P4 Preclinical Development A1->B1 Confirms direct inhibition B2 Axon Degeneration Assay (Functional Neuroprotection) B2->C1 Confirms cell activity & efficacy C2 Mechanism of Action Studies (Enzyme Kinetics) C2->P4 Confirms specificity & informs optimization

Figure 2: A logical workflow for SARM1 inhibitor validation.

Pillar 1: Biochemical Validation - Does it Hit the Target?

The foundational experiment is to determine if this compound directly inhibits the NADase activity of the SARM1 enzyme in a cell-free system. This isolates the interaction between the compound and its putative target from the complexities of a cellular environment.

Core Experiment: Fluorogenic SARM1 NADase Assay

Causality: This assay provides a direct, quantitative measure of enzymatic activity. We use a modified NAD+ substrate, N6-etheno-NAD (ε-NAD), which is non-fluorescent due to internal quenching. Upon hydrolysis by SARM1, the fluorescent product, ε-ADPR, is released, generating a signal directly proportional to enzyme activity[14]. This method is highly sensitive and amenable to high-throughput screening.

Experimental Protocol: SARM1 Hydrolase Activity Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare 1x SARM1 Hydrolase Buffer (e.g., 50 mM Tris pH 7.5, 5 mM MgCl₂, 0.01% Triton X-100)[15].

    • Enzyme Solution: Dilute recombinant human SARM1 protein (e.g., amino acids 28-724) to a working concentration (e.g., 30 ng/µl) in cold Assay Buffer[14]. The optimal concentration should be determined empirically to ensure the reaction proceeds within the linear range.

    • Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO. Subsequently, create intermediate dilutions in Assay Buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%[14].

    • Substrate Solution: Dilute ε-NAD to a final working concentration (e.g., 120 µM, for a final assay concentration of 30 µM) in Assay Buffer[14].

  • Assay Procedure (384-well format):

    • Add 2.5 µL of diluted test compound or vehicle (Assay Buffer with equivalent DMSO concentration) to the appropriate wells.

    • Add 5 µL of diluted SARM1 enzyme to all wells except "no enzyme" blank controls.

    • Add 2.5 µL of Assay Buffer to "no enzyme" wells.

    • Pre-incubate the plate for 30 minutes at room temperature to allow for compound-enzyme binding[14].

    • Initiate the reaction by adding 10 µL of the ε-NAD substrate solution to all wells.

    • Incubate the plate, protected from light, for 60-120 minutes at room temperature.

  • Detection:

    • Measure fluorescence intensity using a plate reader with excitation at ~300 nm and emission at ~410 nm[14][16].

  • Data Analysis:

    • Subtract the average fluorescence of the "no enzyme" blank wells from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a high-concentration control or no-enzyme control (100% inhibition).

    • Determine the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Data Interpretation and Comparison

The primary output is the IC50 value, representing the concentration at which the compound inhibits 50% of SARM1's enzymatic activity. This value is a critical metric for potency.

Inhibitor ClassLead CompoundIC50 (Biochemical Assay)Reference
Isoquinoline This compound [Hypothetical Data] N/A
IsoquinolineDSRM-3716 (5-iodoisoquinoline)75 nM[13]
Isothiazole (Irreversible)Compound 10~200 nM[17]
Pyridine-basedTH-408460 nM[16]

Pillar 2: Cellular Validation - Does it Work in a Functional System?

Demonstrating direct enzymatic inhibition is necessary but not sufficient. A viable inhibitor must be cell-permeable, engage SARM1 within the complex intracellular environment, and, most importantly, prevent the downstream consequences of SARM1 activation—NAD+ loss and axon death.

Core Experiment 1: Cellular NAD+ Depletion Assay

Causality: This assay directly measures the inhibitor's ability to preserve the crucial NAD+ pool in a cellular context following SARM1 activation. This confirms target engagement and efficacy on the immediate downstream effector of SARM1.

Experimental Protocol: SARM1-Mediated NAD+ Depletion

  • Cell Culture:

    • Culture iPSC-derived motor neurons or primary dorsal root ganglion (DRG) neurons. Alternatively, use HEK293T cells engineered to overexpress SARM1.

  • Assay Procedure:

    • Plate cells in a multi-well format (e.g., 96-well plate).

    • Pre-treat cells with a dose range of this compound or vehicle for 1-2 hours.

    • Induce SARM1 activation. This can be achieved by:

      • Chemical Activation: Add a known SARM1 activator, such as the vacor metabolite VMN or the cell-permeable NMN mimic CZ-48[18][19][20].

      • Toxin-Induced Stress: Treat with mitochondrial toxins (e.g., rotenone) or chemotherapeutics (e.g., vincristine) known to activate SARM1-dependent pathways[16][21].

    • Incubate for a defined period (e.g., 4-8 hours) to allow for SARM1-mediated NAD+ depletion.

  • NAD+ Quantification:

    • Lyse the cells and extract metabolites. Perchloric acid extraction is a common method[22].

    • Quantify NAD+ levels. The gold standard method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its unparalleled specificity and sensitivity[23][24][25]. Enzymatic cycling assays are also a reliable alternative[23][24][26].

  • Data Analysis:

    • Normalize NAD+ levels to total protein concentration in each well.

    • Express NAD+ levels as a percentage of the untreated, vehicle control.

    • Plot the preserved NAD+ levels against inhibitor concentration to determine the EC50 (half-maximal effective concentration).

Treatment ConditionNormalized NAD+ Level (% of Control)
Vehicle Control (No Activator)100%
SARM1 Activator + Vehicle15%
SARM1 Activator + this compound[Hypothetical Data, e.g., 85%]
Core Experiment 2: Axon Degeneration Assay

Causality: This is the definitive functional assay. It directly assesses the inhibitor's ability to protect neuronal structure and integrity, the ultimate therapeutic goal. We use primary DRG neurons, which have long axons that can be easily isolated from the cell body and subjected to injury.

Axotomy_Workflow A 1. Culture DRG Explants (Establish Axon Field) B 2. Pre-treat with Inhibitor (this compound or Vehicle) A->B C 3. Perform Axotomy (Sever Axons with Scalpel) B->C D 4. Incubate for 24-48 hours C->D E 5. Fix and Stain Axons (e.g., anti-β-III tubulin) D->E F 6. Image and Quantify (Calculate Degeneration Index) E->F

Figure 3: Workflow for the in vitro axon degeneration assay.

Experimental Protocol: DRG Explant Axotomy Assay [17][27]

  • Cell Culture:

    • Dissect dorsal root ganglia from E13.5-E15.5 mouse embryos and plate them on a suitable substrate (e.g., collagen-coated plates)[27].

    • Culture for several days to allow for extensive axon outgrowth.

  • Inhibitor Treatment and Injury:

    • Pre-treat the DRG cultures with various concentrations of this compound or vehicle for 1-2 hours.

    • Perform axotomy by transecting the axon field with a scalpel or pipette tip, separating the distal axons from the cell bodies[16][27].

  • Incubation and Staining:

    • Incubate the cultures for 24-48 hours post-axotomy. Untreated axons will undergo complete fragmentation during this time.

    • Fix the cells (e.g., with 4% paraformaldehyde).

    • Perform immunofluorescence staining for an axonal marker, such as β-III tubulin, to visualize axon morphology.

  • Imaging and Quantification:

    • Acquire images of the distal axon fields using fluorescence microscopy.

    • Quantify axonal integrity using an objective method. This can be done by calculating a "degeneration index," which is the ratio of fragmented axon area to the total axon area[28]. Automated image analysis software can facilitate unbiased quantification.

Data Interpretation

The results will demonstrate a dose-dependent protection of axons from fragmentation. This provides powerful evidence of the compound's neuroprotective potential.

Treatment ConditionAxon Degeneration IndexPercent Protection
Uninjured + Vehicle~0.05 (Baseline)100%
Axotomy + Vehicle~0.95 (Full Degeneration)0%
Axotomy + this compound[Hypothetical Data, e.g., 0.20] [e.g., 83%]

Pillar 3: Advanced Characterization

Once potency and functional efficacy are established, advanced characterization is required to ensure the compound is a suitable tool for research and a viable candidate for further development.

  • Selectivity Profiling: The causality here is to ensure the observed effects are due to SARM1 inhibition and not off-target activity. This compound should be tested against other key NAD+-consuming enzymes, such as PARPs and CD38, to confirm its selectivity[13].

  • Mechanism of Action (MoA) Studies: Enzyme kinetic studies, where the concentration of the NAD+ substrate is varied in the presence of the inhibitor, can help determine the MoA (e.g., competitive, noncompetitive, or uncompetitive). This provides deeper insight into how the compound interacts with the enzyme[20].

Conclusion and Future Directions

Following this multi-pillar validation workflow, a researcher can build a robust, data-driven case for classifying this compound as a bona fide SARM1 inhibitor. The journey from a biochemical hit to a functionally validated neuroprotective agent requires a logical progression of experiments where each step validates the last. Positive results across these biochemical and cellular assays would provide a strong rationale for advancing the compound into more complex studies, including pharmacokinetic profiling and evaluation in in vivo models of peripheral neuropathy, traumatic brain injury, or other SARM1-dependent diseases[11][29][30].

References

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Isoquinoline Scaffold

Isoquinoline alkaloids represent a large and structurally diverse family of naturally occurring compounds, many of which are derived from medicinal plants used for centuries in traditional folk medicine.[1][2] Their core structure, a fusion of a benzene ring with a pyridine ring, serves as a privileged scaffold in medicinal chemistry, lending itself to a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[1][2][3]

The potent cytotoxic activity of many isoquinoline derivatives against various cancer cell lines has positioned them as promising candidates for the development of novel chemotherapeutic agents.[4][5] Their mechanisms of action are often multifaceted, involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of critical signaling pathways that govern cell survival and proliferation.[1][6] This guide provides a comparative analysis of the cytotoxic profiles of three prominent isoquinoline derivatives—Berberine, Sanguinarine, and Chelerythrine—supported by experimental data and detailed protocols for researchers in the field.

Comparative Cytotoxicity Analysis of Key Isoquinoline Derivatives

The anticancer potential of an isoquinoline derivative is intrinsically linked to its unique chemical structure, which dictates its interaction with biological targets. While hundreds of these alkaloids exist, Berberine, Sanguinarine, and Chelerythrine are among the most extensively studied, offering a clear basis for a comparative overview.

Berberine: The Broad-Spectrum Cytotoxic Agent

Berberine is a well-known protoberberine alkaloid extracted from various medicinal herbs. It has demonstrated significant cytotoxic effects across a multitude of cancer cell lines, establishing it as a compound with broad-spectrum anticancer potential.[7][8][9]

  • Mechanism of Action: Berberine's primary cytotoxic mechanisms involve inducing apoptosis and arresting the cell cycle.[7][8] Experimental evidence consistently shows that berberine treatment leads to cell cycle arrest at the G2/M phase.[7][8] Furthermore, it triggers the intrinsic apoptosis pathway by modulating the balance of pro- and anti-apoptotic proteins. Specifically, berberine upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[7][8] This shift in the Bcl-2/Bax ratio is a critical event that leads to mitochondrial dysfunction and the activation of caspases, executing the apoptotic program.[7][10] Some studies also indicate that berberine can inhibit key survival pathways like the PI3K/Akt/mTOR signaling cascade.[10]

  • Experimental Insights: The choice to investigate the Bcl-2 family proteins is causal; their ratio is a decisive checkpoint for committing a cell to apoptosis. By demonstrating a shift in this balance, researchers can confirm that the observed cell death is not random necrosis but a programmed, targeted process initiated by the compound.

Sanguinarine and Chelerythrine: A Tale of Two Benzophenanthridines

Sanguinarine and Chelerythrine are closely related benzophenanthridine alkaloids, often co-isolated from plants like Sanguinaria canadensis (bloodroot) and Chelidonium majus (greater celandine).[11][12] While structurally similar, studies suggest they possess distinct cytotoxic profiles.

  • Sanguinarine (SNG): Sanguinarine is generally considered a potent antineoplastic agent.[13] Its cytotoxicity is strongly associated with its ability to induce robust apoptosis.[13][14] A key feature of Sanguinarine's action is the generation of reactive oxygen species (ROS).[15][16] This oxidative stress leads to mitochondrial membrane depolarization, a critical early event in apoptosis.[16] Sanguinarine-induced apoptosis is characterized by the activation of caspases and the cleavage of Poly (ADP-ribose) polymerase (PARP).[13] Interestingly, recent studies have shown that Sanguinarine can induce cell death through multiple pathways simultaneously, including apoptosis and ferroptosis, an iron-dependent form of programmed cell death.[13] Furthermore, it has been shown to be genotoxic, causing DNA damage in cancer cells.[11]

  • Chelerythrine (CHE): Chelerythrine also exhibits broad-spectrum anticancer activity by inducing apoptosis and cell cycle arrest.[17][18] It is known to be a potent inhibitor of Protein Kinase C (PKC), a family of enzymes involved in controlling cell growth and differentiation.[12] By inhibiting PKC, Chelerythrine can disrupt signaling pathways essential for cancer cell survival.[12] However, a critical consideration with Chelerythrine is its selectivity. Some studies have revealed that it can also promote apoptosis in non-cancerous cells, indicating a potential for broader cytotoxic effects that must be carefully evaluated.[12] A direct comparison with Sanguinarine on MCF-7 breast cancer cells suggested that Sanguinarine has a more potent chemotherapeutic activity.[11]

Quantitative Data Summary: A Head-to-Head Comparison

To provide an objective performance benchmark, the following table summarizes the 50% inhibitory concentration (IC50) values for these derivatives against various human cancer cell lines. A lower IC50 value indicates greater cytotoxic potency.

Isoquinoline DerivativeCancer Cell LineCell TypeIC50 Value (µM)Reference
Berberine HT29Colon Cancer52.37 ± 3.45[7]
Tca8113Oral Squamous Cell Carcinoma218.52 ± 18.71[7]
HelaCervical Carcinoma245.18 ± 17.33[7]
CNE2Nasopharyngeal Carcinoma249.18 ± 18.14[7]
MCF-7Breast Cancer272.15 ± 11.06[7]
Sanguinarine MCF-7Breast Cancer~7.5 - 10[11]
Chelerythrine MCF-7Breast Cancer>20 (less effective)[11]

Note: Data for Sanguinarine and Chelerythrine is derived from viability assays where significant cytotoxicity was observed at these concentrations, as direct IC50 values were not always provided in the cited comparative study.[11]

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the molecular pathways targeted by these compounds is crucial for rational drug design and development.

Key Cytotoxic Signaling Pathway

The diagram below illustrates the intrinsic apoptosis pathway, a common mechanism activated by many isoquinoline derivatives, showing the central role of the Bcl-2/Bax balance and mitochondrial integrity.

G cluster_0 Isoquinoline Derivative (e.g., Berberine, Sanguinarine) cluster_1 Cellular Response Compound Isoquinoline Derivative Bcl2 Bcl-2 (Anti-apoptotic) Inhibited Compound->Bcl2 Down-regulates Bax Bax (Pro-apoptotic) Activated Compound->Bax Up-regulates Mito Mitochondrial Membrane Potential Disruption Bcl2->Mito Inhibits Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by isoquinoline derivatives.

General Experimental Workflow

The following diagram outlines a standard workflow for assessing the cytotoxicity of a test compound in vitro. This self-validating system proceeds from general viability screening to more specific mechanistic assays.

G cluster_assays Cytotoxicity Assessment start Cancer Cell Culture treat Treat cells with Isoquinoline Derivative (Dose-Response) start->treat incubate Incubate (e.g., 24, 48, 72 hours) treat->incubate viability Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Flow Cytometry) incubate->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining Flow Cytometry) incubate->cell_cycle data Data Acquisition & Analysis (e.g., IC50) viability->data apoptosis->data cell_cycle->data end Conclusion on Cytotoxic Profile data->end

Caption: Standard workflow for in vitro cytotoxicity evaluation.

Field-Proven Experimental Protocols

The trustworthiness of any comparative guide rests on the robustness of its underlying experimental methods. The following are detailed protocols for two of the most common assays used to evaluate cytotoxicity.

Protocol 1: Cell Viability Assessment via MTT Assay

This assay provides a quantitative measure of cell viability. The causality is based on the principle that viable cells contain mitochondrial dehydrogenases that can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the amount of which is proportional to the number of living cells.[19]

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Isoquinoline derivative stock solution

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoquinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO diluted in medium) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Crystal Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Its validity stems from detecting two key events: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane in early apoptotic cells (detected by Annexin V) and the loss of membrane integrity in late apoptotic/necrotic cells (allowing PI to enter and stain the nucleus).[8]

Materials:

  • 6-well cell culture plates

  • Treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the isoquinoline derivative at the desired concentration (e.g., the IC50 value) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer. The cell density should be approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

The isoquinoline framework is a fertile ground for the discovery of potent anticancer agents. Comparative analysis reveals that while derivatives like Berberine, Sanguinarine, and Chelerythrine share common cytotoxic mechanisms such as the induction of apoptosis and cell cycle arrest, they exhibit distinct potencies and mechanistic nuances.[7][13][17] Sanguinarine often emerges as a highly potent derivative, though its genotoxic properties require careful consideration.[11] Berberine shows remarkable broad-spectrum activity, making it a versatile candidate.[7][8] The structure-activity relationships within this class are complex, but it is clear that substitutions on the isoquinoline core are crucial determinants of biological activity and target specificity.[4] The continued exploration of these natural compounds, guided by robust and validated experimental workflows, holds significant promise for developing the next generation of cancer therapeutics.

References

A Senior Application Scientist's Guide to Structural Confirmation: An Objective Comparison of Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor and regulatory compliance. As a Senior Application Scientist, I have guided numerous teams through the labyrinth of analytical techniques, each with its own strengths and nuances. This guide is a distillation of that experience, designed to provide you with an in-depth, objective comparison of the primary analytical tools for structural confirmation. We will move beyond a mere listing of techniques to explore the causality behind experimental choices, ensuring that your analytical strategy is not only technically sound but also logically robust.

The journey from a newly synthesized molecule to a well-characterized drug substance is paved with data. The choice of analytical techniques is not arbitrary; it is a carefully considered process that balances the need for definitive structural information with practical considerations such as sample properties, throughput, and the specific questions being asked at each stage of development. This guide will serve as your compass, navigating the orthogonal and complementary nature of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

The Orthogonal Approach: A Foundation of Trustworthiness

In the pursuit of unequivocal structural confirmation, a single technique is rarely sufficient. The principle of orthogonality—using multiple, independent methods to interrogate the same sample—is fundamental to building a self-validating system.[1][2][3] Each technique interacts with the molecule based on different physicochemical principles, and their collective agreement provides a high degree of confidence in the proposed structure. This multi-faceted approach is not only good scientific practice but is also a key expectation from regulatory bodies like the U.S. Food and Drug Administration (FDA).[4][5]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR spectroscopy is arguably the most powerful technique for the de novo structural elucidation of small molecules in solution.[6] It provides a wealth of information about the atomic connectivity and the chemical environment of nuclei, painting a detailed picture of the molecular framework.

Mechanistic Principles: The Language of Nuclei

NMR spectroscopy exploits the magnetic properties of atomic nuclei, such as ¹H and ¹³C. When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies, a phenomenon known as resonance. The precise resonance frequency, or chemical shift, is highly sensitive to the local electronic environment, providing clues about the types of atoms and functional groups present.[7]

Two-Dimensional (2D) NMR: Unraveling Complexity

For complex molecules, 1D NMR spectra can become crowded and difficult to interpret. 2D NMR techniques disperse the signals across two frequency dimensions, revealing correlations between different nuclei and enabling the piecing together of the molecular puzzle.[8]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds, revealing H-C-C-H connectivity.[8][9]

  • HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and heteronuclei (e.g., ¹³C or ¹⁵N), directly linking a proton to the carbon it is attached to.[7][9]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations (typically 2-3 bonds) between protons and carbons, crucial for connecting different molecular fragments.[9]

Causality Behind Experimental Choices in NMR

The selection of NMR experiments is a strategic process. A standard workflow for a new chemical entity (NCE) might begin with a simple ¹H NMR to get a general sense of the molecule's purity and the types of protons present. If the structure is unknown, a suite of 2D NMR experiments is essential. The combination of COSY, HSQC, and HMBC data allows for the systematic assembly of the carbon skeleton and the placement of protons.

For determining relative stereochemistry, Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) are employed. These experiments detect protons that are close in space, providing crucial information about the molecule's three-dimensional arrangement in solution.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_Stereo Stereochemical Analysis 1H_NMR ¹H NMR 13C_NMR ¹³C NMR / DEPT 1H_NMR->13C_NMR Proton & Carbon Count COSY COSY 13C_NMR->COSY Connectivity Information HSQC HSQC COSY->HSQC ¹J C-H Correlations HMBC HMBC HSQC->HMBC ²⁻³J C-H Correlations Proposed_Structure Proposed_Structure HMBC->Proposed_Structure Assemble Fragments NOESY_ROESY NOESY / ROESY Final_Structure Confirmed Structure (in solution) NOESY_ROESY->Final_Structure Relative Stereochemistry Sample Sample Sample->1H_NMR Initial Assessment Proposed_Structure->NOESY_ROESY Spatial Proximity

Caption: A typical workflow for structural elucidation using NMR spectroscopy.

II. Mass Spectrometry: The Molecular Scale

Mass spectrometry (MS) is an exquisitely sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] It provides the molecular weight of a compound with high accuracy, which is a critical piece of information for determining its elemental composition.

Mechanistic Principles: From Molecules to Ions

A mass spectrometer consists of three main components: an ion source, a mass analyzer, and a detector. The ion source converts the neutral analyte molecules into gas-phase ions. For small molecule analysis, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common "soft" ionization techniques that minimize fragmentation and preserve the molecular ion. The mass analyzer then separates the ions based on their m/z ratio, and the detector records the abundance of each ion.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments can measure m/z values with very high precision, allowing for the determination of the molecular formula of a compound. This is a powerful tool for confirming the identity of a known compound or for narrowing down the possibilities for an unknown.

Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of a specific m/z are selected and then fragmented. The resulting fragment ions provide valuable structural information, akin to putting together a puzzle by breaking it apart and examining the pieces.

Ion Mobility Mass Spectrometry (IM-MS): This advanced technique adds another dimension of separation by separating ions based on their size and shape (collision cross-section) in the gas phase.[11][12] This can be particularly useful for separating isomers that have the same mass but different three-dimensional structures.[11]

Causality Behind Experimental Choices in MS

The choice of MS technique depends on the information required. For initial confirmation of a synthesis, a simple low-resolution MS might suffice to confirm the expected molecular weight. However, for regulatory submissions for a new drug substance, HRMS is essential to confirm the elemental composition.[4][13]

When dealing with complex mixtures or potential impurities, coupling liquid chromatography with mass spectrometry (LC-MS) is the method of choice. The liquid chromatograph separates the components of the mixture before they enter the mass spectrometer, allowing for individual analysis of each component. For impurity profiling, MS/MS is invaluable for identifying the structures of unknown impurities, which is a critical aspect of drug safety assessment as outlined in guidelines such as ICH M7 for mutagenic impurities.[11][14]

MS_Workflow cluster_LC Separation cluster_MS Mass Analysis LC Liquid Chromatography (LC) HRMS High-Resolution MS LC->HRMS Accurate Mass MS_MS Tandem MS (MS/MS) LC->MS_MS Fragmentation IM_MS Ion Mobility MS LC->IM_MS Shape-based Separation Elemental_Composition Elemental_Composition HRMS->Elemental_Composition Molecular Formula Structural_Fragments Structural_Fragments MS_MS->Structural_Fragments Connectivity Information Isomer_Differentiation Isomer_Differentiation IM_MS->Isomer_Differentiation Distinguish Isomers Sample Sample Sample->LC Mixture Separation

Caption: A generalized workflow for structural analysis using mass spectrometry techniques.

III. X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a molecule.[15] It provides precise atomic coordinates, bond lengths, and bond angles, offering an unparalleled level of detail.

Mechanistic Principles: Diffraction and Electron Density

This technique relies on the diffraction of X-rays by the ordered arrangement of molecules in a single crystal. When a beam of X-rays is directed at a crystal, the electrons in the atoms scatter the X-rays, creating a unique diffraction pattern. By analyzing the intensities and positions of the diffracted spots, it is possible to calculate an electron density map of the molecule. Fitting the known atoms into this map reveals the precise three-dimensional structure.

Anomalous Dispersion for Absolute Stereochemistry: For chiral molecules, X-ray crystallography can determine the absolute stereochemistry through a phenomenon called anomalous dispersion, particularly when a heavy atom is present in the structure.[15] This is a crucial capability in pharmaceutical development, as different enantiomers of a drug can have vastly different biological activities.

Causality Behind Experimental Choices in X-ray Crystallography

The primary prerequisite for X-ray crystallography is the ability to grow a high-quality single crystal of the compound. This can be a significant bottleneck, and not all molecules crystallize readily. The decision to pursue X-ray crystallography is often made when an unambiguous determination of the absolute stereochemistry is required, or when the complexity of the molecule makes complete structural elucidation by NMR challenging.

In early drug development, obtaining a crystal structure of a lead compound bound to its target protein is a powerful tool for structure-based drug design. For regulatory filings, a crystal structure of the active pharmaceutical ingredient (API) provides definitive proof of its structure and solid-state form, which is important for understanding its physical properties and stability.[16]

XRay_Workflow Purified_Compound Purified_Compound Crystal_Growth Crystal Growth Purified_Compound->Crystal_Growth Xray_Diffraction X-ray Diffraction Data Collection Crystal_Growth->Xray_Diffraction Structure_Solution Structure Solution & Refinement Xray_Diffraction->Structure_Solution Final_Structure Absolute 3D Structure Structure_Solution->Final_Structure

Caption: The workflow for determining a crystal structure using X-ray diffraction.

IV. Comparative Analysis: Choosing the Right Tool for the Job

The selection of an analytical technique is a critical decision that should be based on a clear understanding of the strengths and limitations of each method. The following table provides a quantitative comparison of the key performance indicators for NMR, MS, and X-ray Crystallography.

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Principle Nuclear spin in a magnetic fieldMass-to-charge ratio of ionsX-ray diffraction by a crystal lattice
Sample State Solution or solidGas-phase ions (from solid, liquid, or gas)Single crystal
Information Obtained Connectivity, relative stereochemistry, dynamicsMolecular weight, elemental composition, fragmentationAbsolute 3D structure, bond lengths/angles
Resolution AtomicHigh (for HRMS)Atomic (<1 Å)
Sensitivity Milligram to microgramMicrogram to femtogramMilligram to microgram
Sample Amount ~1-10 mg~1 µg - 1 ng~0.1-1 mg
Analysis Time Hours to daysMinutes to hoursDays to weeks (including crystal growth)
Key Advantage Rich structural information in solutionHigh sensitivity and accurate massUnambiguous 3D structure
Key Limitation Lower sensitivity, complex spectraIndirect structural informationRequires a single crystal
A Case Study: Structural Confirmation of a New Chemical Entity (NCE)

Let's consider a typical workflow for the structural confirmation of a newly synthesized NCE intended for clinical development.

  • Initial Synthesis and Characterization: The synthetic chemist first obtains ¹H NMR and low-resolution MS data to get a preliminary confirmation that the reaction produced the desired compound. The ¹H NMR provides a fingerprint of the molecule, while the MS confirms the molecular weight.

  • Purification and Full Elucidation: After purification, a comprehensive set of NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) is performed to unambiguously determine the connectivity and relative stereochemistry of the molecule. High-resolution mass spectrometry (HRMS) is then used to confirm the elemental composition, providing strong evidence for the proposed molecular formula.

  • Absolute Stereochemistry and Solid-State Form: To determine the absolute stereochemistry, which is a critical regulatory requirement for chiral drugs, single-crystal X-ray diffraction is the preferred method.[4][13][17] This also provides information on the solid-state form (polymorph) of the drug substance, which can impact its stability and bioavailability. If crystallization is unsuccessful, alternative techniques like Vibrational Circular Dichroism (VCD) can be employed to determine the absolute configuration in solution.[15][18][19]

  • Impurity Profiling: Throughout the development process, LC-MS is used to identify and quantify any impurities. For any unknown impurity that is present above the identification threshold defined by ICH guidelines, isolation followed by NMR and MS/MS analysis is necessary for structural elucidation.[12][14]

This orthogonal approach, combining the strengths of NMR, MS, and X-ray crystallography, builds a comprehensive and self-validating data package that provides a high degree of confidence in the structure of the NCE, satisfying both scientific and regulatory standards.

V. Experimental Protocols: A Practical Guide

To ensure the integrity of your data, it is crucial to follow well-defined experimental protocols. Below are high-level, step-by-step methodologies for the key experiments discussed.

Protocol 1: 2D NMR Data Acquisition and Processing
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • 1D Spectra Acquisition: Acquire a standard ¹H spectrum to determine the spectral width and pulse calibration. Acquire a ¹³C{¹H} spectrum.

  • 2D Spectra Acquisition: Set up and run the desired 2D experiments (e.g., COSY, HSQC, HMBC). The acquisition time for each experiment can range from a few hours to overnight, depending on the sample concentration and the desired resolution.

  • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

  • Data Interpretation: Analyze the 2D spectra to establish correlations between nuclei and piece together the molecular structure.[8][20]

Protocol 2: LC-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with the mobile phase.

  • LC Method Development: Develop a suitable HPLC or UHPLC method to achieve good separation of the analyte from any impurities. This involves selecting the appropriate column, mobile phases, and gradient.[21][22]

  • MS Method Development: Optimize the mass spectrometer parameters, including the ionization source conditions (e.g., capillary voltage, gas flow rates) and mass analyzer settings, to achieve optimal sensitivity for the analyte.

  • Data Acquisition: Inject the sample onto the LC-MS system and acquire the data. For HRMS, ensure the mass analyzer is calibrated to provide high mass accuracy.

  • Data Analysis: Process the chromatogram and mass spectra. For HRMS data, use the accurate mass to calculate the elemental composition.

Protocol 3: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound of suitable size and quality. This is often the most challenging step and may require screening of various solvents and crystallization techniques.[23][24]

  • Crystal Mounting: Carefully select and mount a single crystal on the goniometer of the diffractometer.

  • Data Collection: Collect the X-ray diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern at different orientations.[24][25]

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software. This involves determining the phases of the diffracted X-rays and building an initial model of the molecule, which is then refined to best fit the experimental data.[26][27]

  • Structure Validation: Validate the final crystal structure to ensure its quality and accuracy.

VI. Conclusion: A Unified and Rigorous Approach

The structural confirmation of a new chemical entity is a multifaceted endeavor that demands a thoughtful and rigorous analytical strategy. As we have seen, NMR, Mass Spectrometry, and X-ray Crystallography are powerful, complementary techniques that, when used in an orthogonal manner, provide a comprehensive and unambiguous picture of a molecule's structure.

As a Senior Application Scientist, my advice is to embrace this multi-technique approach from the outset of your drug development program. By understanding the causality behind the experimental choices and implementing a self-validating system of analysis, you will not only ensure the scientific integrity of your work but also build a robust data package that will withstand the scrutiny of regulatory review. The ultimate goal is to deliver safe and effective medicines to patients, and that journey begins with a definitive understanding of the molecule itself.

VII. References

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA). --INVALID-LINK--

  • assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2) - ICH. --INVALID-LINK--

  • M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: Guidance for Industry - FDA. --INVALID-LINK--

  • Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. --INVALID-LINK--

  • M7(R1) assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - National Library of Medicine Institution - NIH. --INVALID-LINK--

  • Mass Spectrometry in Late Development and QC: Practical Considerations for Multi-Attribute Monitoring and Beyond - Chromatography Online. --INVALID-LINK--

  • Analytical Method Development and Validation in Pharmaceuticals. --INVALID-LINK--

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. --INVALID-LINK--

  • Method Development Considerations for the LC-MS/MS Analysis of Drugs. --INVALID-LINK--

  • Application Notes & Protocols for NMR Spectroscopy in Structural Elucidaion of Complex Molecules in Drug Development - Benchchem. --INVALID-LINK--

  • Quantitative mass spectrometry methods for pharmaceutical analysis - PMC - NIH. --INVALID-LINK--

  • Guidance for Industry #169 - Drug Substance - FDA. --INVALID-LINK--

  • IND Applications for Clinical Investigations: Chemistry, Manufacturing, and Control (CMC) Information | FDA. --INVALID-LINK--

  • 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. --INVALID-LINK--

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. --INVALID-LINK--

  • A Brief Guide to Understanding: FDA's CMC Guidance for Phase 2 and 3 INDs - YouTube. --INVALID-LINK--

  • HSQC and HMBC - NMR Core Facility - Columbia University. --INVALID-LINK--

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality - Pharma Focus America. --INVALID-LINK--

  • Orthogonal method in pharmaceutical product analysis - Alphalyse. --INVALID-LINK--

  • Absolute stereochemistry : the merits of VCD and XRD - ResearchGate. --INVALID-LINK--

  • INDs for Phase 2 and 3 Studies of Drugs, Including Specified Therapeutic Biotechnology-Derived Products Chemistry, Manufacturing, and Controls Content and Format. --INVALID-LINK--

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. --INVALID-LINK--

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe. --INVALID-LINK--

  • Solve a small-molecule structure - CCP4 wiki. --INVALID-LINK--

  • Absolute Stereochemistry: The merits of ven and XRD - ePrints Soton. --INVALID-LINK--

  • Preparing an IND Application: 5 Best Practices from the Field - The FDA Group. --INVALID-LINK--

  • Resolving Absolute Stereochemistry in Early Drug Discovery with VCD - Schrödinger. --INVALID-LINK--

  • A Comparative Guide to Orthogonal Methods for Validating the Structure of Tos-PEG9-Boc Conjugates - Benchchem. --INVALID-LINK--

  • Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques - News-Medical.Net. --INVALID-LINK--

  • What is a New Chemical Entity (NCE)? Process & Benefits - Spring Bio Solution. --INVALID-LINK--

  • Orthogonal Methods in Higher Order Structure (HOS) Analysis - BioPharmaSpec. --INVALID-LINK--

  • Tutorials - University of Kentucky X-Ray Crystallography Facility. --INVALID-LINK--

  • Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED - PMC - PubMed Central. --INVALID-LINK--

  • Handout 8: Data Collection. --INVALID-LINK--

  • X-ray Data Collection Course - Macromolecular Crystallography Core Facility. --INVALID-LINK--

  • New Chemical Entities (NCE) - Global Regulatory Services. --INVALID-LINK--

  • Live from the Lab: How to Solve a Crystal Structure - YouTube. --INVALID-LINK--

  • What is New Chemical Entity (NCE)? - Freyr Solutions. --INVALID-LINK--

  • New Chemical Entity Exclusivity Determinations for Certain Fixed-Combination Drug Products | FDA. --INVALID-LINK--

  • New Chemical Entity Exclusivity Determinations for Certain Fixed-Combination Drug Products October 2014 - FDA. --INVALID-LINK--

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-Chloroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, procedurally-focused instructions for the safe and compliant disposal of 5-Chloroisoquinolin-6-ol. As a critical component in many research and development pipelines, understanding its handling from acquisition to disposal is paramount for ensuring laboratory safety and environmental stewardship. This document moves beyond mere checklists to explain the causality behind each procedural step, empowering you to manage this chemical with confidence and expertise.

Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is essential. This compound is classified as an irritant, and its improper handling can lead to adverse health effects.[1][2] The primary risks are associated with direct contact and inhalation of dust particles.

Table 1: GHS Hazard Profile for this compound

Hazard Category GHS Classification Hazard Statement Signal Word Pictogram
Skin Irritation Category 2 H315: Causes skin irritation[1][3] Warning GHS07
Eye Irritation Category 2 H319: Causes serious eye irritation[1][2][3] Warning GHS07

| Respiratory Irritation | STOT SE 3 | H335: May cause respiratory irritation[1][3] | Warning | GHS07 |

STOT SE 3: Specific Target Organ Toxicity, Single Exposure

The causality is clear: the chemical properties of this compound can provoke inflammatory responses in epithelial tissues upon contact. Therefore, all subsequent handling and disposal procedures are designed to eliminate routes of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

Appropriate PPE is non-negotiable when handling this compound in any form, including waste. The goal is to create a complete barrier between you and the chemical.

  • Eye and Face Protection : Wear tightly fitting safety goggles with side-shields.[4] If there is a risk of splashing or significant dust generation, a face shield should be worn in addition to goggles.

  • Hand Protection : Wear impervious chemical-resistant gloves, such as nitrile gloves.[1][4] Gloves must be inspected for integrity before use and washed and dried before removal.[4] Contaminated gloves must be disposed of as hazardous waste.

  • Body Protection : A standard laboratory coat is required. For tasks with a higher potential for contamination, wear impervious clothing.[4]

  • Respiratory Protection : All handling of solid this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent respiratory tract irritation.[1][4] If engineering controls are insufficient, a full-face respirator may be necessary.[4]

Waste Characterization and Segregation: The Critical First Step

Proper disposal begins with correct waste characterization. This compound is a halogenated organic compound due to the presence of a carbon-halogen bond.[5] This is the single most important factor determining its disposal pathway.

The Rationale: Federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA), mandate strict protocols for different waste types.[6] Halogenated organic compounds cannot be disposed of with non-halogenated solvents.[7][8] The reason is that standard disposal methods for non-halogenated solvents, like fuels blending, are not suitable for halogenated waste. Improper incineration of halogenated compounds can generate highly toxic and persistent environmental pollutants like dioxins and furans. Therefore, they must be sent to specialized high-temperature incineration facilities.

The following workflow diagram illustrates the decision-making process for segregating waste containing this compound.

G start Waste Generated Containing this compound waste_type Determine Waste Form start->waste_type solid_container Place in Container Labeled: 'HALOGENATED ORGANIC SOLID WASTE' (List this compound) waste_type->solid_container Solid (e.g., powder, contaminated weigh paper, gloves, vials) liquid_container Place in Container Labeled: 'HALOGENATED ORGANIC LIQUID WASTE' (List constituents, e.g., Acetonitrile, This compound) waste_type->liquid_container Liquid (e.g., dissolved in a solvent like CH2Cl2) storage Store Sealed Container in Designated Satellite Accumulation Area (SAA) solid_container->storage liquid_container->storage disposal_vendor Arrange for Pickup by Licensed Hazardous Waste Vendor storage->disposal_vendor

Caption: Waste Segregation Workflow for this compound.

Step-by-Step Disposal Protocols

Disposal must never involve drains or regular trash.[6][8] All waste containing this compound must be collected for disposal by a licensed hazardous waste management service.[1][9]

Protocol 4.1: Solid Waste Disposal

This protocol applies to the pure compound, residual amounts in original containers, and contaminated consumables (e.g., weighing paper, gloves, pipette tips, vials).

  • Container Selection : Choose a designated, leak-proof container with a secure screw-top lid, compatible with solid chemical waste. The container must be in good condition.[6]

  • Labeling : Before adding any waste, affix a "Hazardous Waste" label to the container.[10] Clearly write "Halogenated Organic Solid Waste" and list "this compound" as a constituent.

  • Waste Collection : Carefully place the solid waste into the designated container, minimizing the creation of dust.

  • Container Management : Keep the waste container securely closed at all times, except when actively adding waste.[7] Do not overfill the container.

  • Storage : Store the container in a designated Satellite Accumulation Area (SAA).[10][11] This area must be at or near the point of generation and under the control of the laboratory personnel.

Protocol 4.2: Liquid Waste Disposal

This protocol applies to solutions of this compound dissolved in organic solvents.

  • Container Selection : Use a designated solvent waste container, typically a safety can or a chemically compatible bottle, intended for halogenated organic liquids.[8]

  • Labeling : Ensure the container is clearly labeled "Hazardous Waste" and "Halogenated Organic Liquid Waste."[7][10] List all chemical constituents, including the solvent(s) and "this compound," with approximate concentrations.

  • Waste Collection : Carefully pour the liquid waste into the container using a funnel to prevent spills.

  • Container Management : Keep the waste container tightly sealed when not in use.[7] Store it in a secondary containment tray to mitigate potential leaks.

  • Storage : Store the container in your laboratory's designated SAA, ensuring it is segregated from incompatible waste streams like acids and oxidizers.[11][12]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key. Your actions should be guided by the material's Safety Data Sheet (SDS).

  • Skin Contact : Immediately remove contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical attention.[1]

  • Eye Contact : Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do, and continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]

  • Inhalation : Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]

  • Small Spills : For small spills of the solid, avoid generating dust.[4] Carefully sweep or vacuum the material into a suitable container for disposal. Ensure the area is decontaminated afterward. All cleanup materials must be disposed of as halogenated solid waste.

For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.[7]

References

A Senior Application Scientist's Guide to Handling 5-Chloroisoquinolin-6-ol: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers pushing the boundaries of science, our work with novel chemical entities demands the highest standards of safety and precision. 5-Chloroisoquinolin-6-ol, a halogenated heterocyclic compound, is a valuable intermediate in various research applications. However, its chemical nature necessitates a robust and well-understood handling protocol to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide moves beyond a simple checklist, providing a procedural and causal framework for the safe handling, use, and disposal of this compound.

Hazard Identification: Understanding the "Why"

Before any handling procedures are initiated, a thorough understanding of the compound's intrinsic hazards is paramount. According to its Safety Data Sheet (SDS), this compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

These classifications are the foundation upon which our safety protocols are built. Skin and eye irritation indicates the compound can cause local tissue damage upon contact.[1][2] The potential for respiratory irritation means that inhalation of the powder or aerosols must be strictly avoided.[1] During thermal decomposition or combustion, it can also generate highly toxic gases such as carbon oxides, nitrogen oxides, and hydrogen chloride.[1]

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not a matter of routine but a direct response to the identified hazards. All PPE must be inspected for integrity before each use.[3]

Table 1: Recommended PPE for this compound
Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (e.g., weighing, solution prep in a fume hood)Chemical splash goggles or safety glasses with side shields.[1][4] A face shield is recommended if there is a higher splash potential.[5][6]Chemical-resistant gloves (e.g., Nitrile). Double-gloving is best practice to prevent contamination when removing items from the hood.[5]Fully-buttoned laboratory coat.[7]Not required if all handling of the solid is performed within a certified chemical fume hood.[8]
Emergency Spill Response Chemical splash goggles and a full-face shield.[9][10]Heavy-duty chemical-resistant gloves (e.g., Butyl or Neoprene over Nitrile).[11]Chemical-resistant apron or suit over a lab coat.[9][10]A full-face respirator with appropriate cartridges should be used if the spill is large, outside of a fume hood, or generates dust.[12]

The causality is clear: Goggles protect against eye irritation (H319), gloves and a lab coat protect against skin irritation (H315), and the use of a fume hood mitigates the risk of respiratory irritation (H335).

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict, logical workflow is essential for minimizing exposure and preventing contamination. The following protocols are designed as self-validating systems, where each step logically follows the last to ensure safety.

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_ppe Protection cluster_handling Handling cluster_cleanup Decontamination & Doffing cluster_disposal Disposal A Verify Fume Hood Certification & Airflow B Designate & Prepare Work Area C Assemble All Necessary Equipment D Locate & Verify Emergency Equipment E Don PPE (Lab Coat, Goggles, Inner Gloves) D->E F Don Outer Gloves G Transfer Compound to Weighing Vessel (Inside Hood) F->G H Prepare Solution or Perform Reaction I Securely Close Primary Container J Decontaminate Surfaces & Equipment I->J K Remove Outer Gloves (Inside Hood) L Exit Hood & Remove Inner Gloves M Remove Goggles & Lab Coat N Dispose of Contaminated Solids in Halogenated Waste Container M->N O Dispose of Liquid Waste in Halogenated Waste N->O

Caption: A comprehensive workflow from preparation to disposal.

Protocol 1: Donning and Doffing PPE

Donning (Putting On):

  • Lab Coat: Fasten completely.

  • Eye Protection: Put on safety goggles.

  • Gloves: Don chemical-resistant gloves, ensuring the cuffs go over the sleeves of the lab coat to protect the wrists.[5]

Doffing (Taking Off) - The Critical Sequence: This process is designed to prevent contact between contaminated PPE and your skin.

  • Gloves: Remove gloves using the proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove) to avoid touching the outer surface.[13] Dispose of them in the designated waste container.

  • Lab Coat: Remove the lab coat by folding it inward on itself, ensuring the contaminated exterior does not touch your clothing.

  • Eye Protection: Remove goggles.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.[3][14]

Protocol 2: Weighing and Handling the Solid Compound
  • Preparation: Ensure all manipulations involving the solid compound are conducted within a certified chemical fume hood to control dust and vapors.[8]

  • Weighing: Use a spatula to carefully transfer the desired amount of this compound to a tared weigh boat or vessel. Perform this action gently to minimize the creation of airborne dust.

  • Container Management: Keep the primary container tightly sealed when not in use.[1]

  • Post-Handling: After use, decontaminate the spatula and any other equipment. Wipe down the surfaces of the fume hood.

Disposal Plan: Managing Halogenated Waste

As a chlorinated organic compound, this compound and all materials contaminated with it must be treated as hazardous waste.[15] Improper disposal can lead to significant environmental harm.

Protocol 3: Waste Segregation and Disposal
  • Waste Segregation: All waste streams containing this compound must be kept separate from non-halogenated waste.[16] This includes:

    • Solid Waste: Contaminated gloves, weigh boats, paper towels, etc.

    • Liquid Waste: Reaction mixtures, solutions, and solvent rinses.

  • Containerization:

    • Use a dedicated, compatible, and leak-proof container clearly labeled "Hazardous Waste: Halogenated Organic Material".[15][16]

    • The full chemical name, "Waste this compound," must be listed. Do not use abbreviations.[16]

  • Storage: Keep the hazardous waste container securely closed except when adding waste. Store it in a designated and well-ventilated satellite accumulation area with secondary containment.[16]

  • Final Disposal: Under no circumstances should this chemical or its waste be disposed of down the drain.[15] Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department.

By integrating a deep understanding of the hazards with meticulous operational and disposal plans, you create a self-reinforcing system of safety. This framework not only protects you and your colleagues but also ensures the reliability and reproducibility of your valuable research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloroisoquinolin-6-ol
Reactant of Route 2
Reactant of Route 2
5-Chloroisoquinolin-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.